Technical Documentation Center

4-bromo-N,2-dimethylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-N,2-dimethylbenzenesulfonamide

Core Science & Biosynthesis

Foundational

4-bromo-N,2-dimethylbenzenesulfonamide structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-bromo-N,2-dimethylbenzenesulfonamide Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 4-bromo-N,2-dimethylbenzenesulfonamide

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, from antibacterials to diuretics and anticonvulsants.[1] The precise molecular architecture of these compounds dictates their biological activity, making unambiguous structural confirmation a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, field-proven framework for the structural elucidation of a representative molecule, 4-bromo-N,2-dimethylbenzenesulfonamide.

Aimed at researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a narrative that mirrors the logical flow of scientific inquiry. We will detail the synthesis of the target compound and then apply a multi-faceted, orthogonal analytical approach to build a self-validating case for its structure. The causality behind each experimental choice is explained, ensuring that the described protocols are not merely steps to be followed, but a system for rigorous scientific validation.

Plausible Synthetic Route

The journey to structural elucidation begins with the synthesis of the target compound. A logical and efficient pathway to 4-bromo-N,2-dimethylbenzenesulfonamide involves a two-step process starting from 4-bromotoluene. This synthesis is designed to be straightforward, employing common laboratory reagents and techniques.[2][3]

The overall synthetic scheme is as follows:

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination start 4-Bromotoluene product1 4-Bromo-2-methylbenzenesulfonyl chloride start->product1 Electrophilic Aromatic Substitution reagent1 Chlorosulfonic Acid (ClSO3H) reagent1->product1 final_product 4-bromo-N,2-dimethylbenzenesulfonamide product1->final_product Nucleophilic Acyl Substitution reagent2 Methylamine (CH3NH2) reagent2->final_product

Caption: Synthetic pathway for 4-bromo-N,2-dimethylbenzenesulfonamide.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 4-Bromo-2-methylbenzenesulfonyl chloride [4][5]

    • In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq) to 0°C in an ice bath.

    • Slowly add 4-bromotoluene (1.0 eq) to the stirred chlorosulfonic acid over 30 minutes, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid precipitate, 4-bromo-2-methylbenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Step 2: Synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide [6]

    • Dissolve the crude 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C and add an aqueous solution of methylamine (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-N,2-dimethylbenzenesulfonamide.

An Orthogonal Approach to Structural Elucidation

The cornerstone of modern structural analysis is the use of multiple, independent analytical techniques. This orthogonal approach ensures that the proposed structure is consistent across different physical and chemical measurements, providing a high degree of confidence in the final assignment. Each technique offers a unique piece of the structural puzzle, and their combined data create a self-validating and comprehensive picture.

Analytical_Workflow Molecule 4-bromo-N,2-dimethylbenzenesulfonamide MS Mass Spectrometry (MS) Molecule->MS NMR Nuclear Magnetic Resonance (NMR) Molecule->NMR IR Infrared (IR) Spectroscopy Molecule->IR XRay X-Ray Crystallography Molecule->XRay MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data C-H Framework & Atom Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data XRay_Data 3D Molecular Structure & Stereochemistry XRay->XRay_Data Confirmation Final Structure Confirmation MS_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation XRay_Data->Confirmation

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Scale

Causality: The initial and most fundamental question in structural elucidation is "What is the molecular weight?". High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem MS (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragment ions provide crucial information about the constituent parts of the structure.[7][8]

Predicted Data for C₈H₁₀BrNO₂S:

  • Monoisotopic Mass: 262.9616 Da

  • Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation patterns.[9] A prominent fragmentation is the loss of sulfur dioxide (SO₂), which involves a rearrangement.[9][10] Other expected cleavages include the S-N bond and the C-S bond.

m/z (Positive Mode) Proposed Ion Notes
~263.9688[M+H]⁺Protonated parent molecule. Isotopic pattern for one Br atom (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.
~285.9508[M+Na]⁺Sodiated adduct, common in ESI.
~199.9979[M+H - SO₂]⁺Loss of sulfur dioxide (64 Da) from the parent ion via rearrangement.[9]
~185.0028[C₇H₇Br]⁺Bromotolyl cation, resulting from C-S bond cleavage.
~155.9558[C₆H₄Br]⁺Bromophenyl cation, from loss of the methyl group.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample directly or via an LC system into the ESI source.

    • Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the parent ion ([M+H]⁺).

    • Perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[11]

  • Data Analysis: Analyze the accurate mass of the parent ion to confirm the elemental formula. Interpret the fragmentation pattern to corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[12] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to build a complete picture of the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic~7.8-7.9d1HH-6 (ortho to SO₂)
Aromatic~7.5-7.6dd1HH-5 (meta to SO₂)
Aromatic~7.4-7.5d1HH-3 (ortho to Br)
N-Methyl~2.8-3.0s3HN-CH₃
Ar-Methyl~2.4-2.6s3HAr-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Aromatic~140-145C-2 (ipso-CH₃)
Aromatic~138-142C-1 (ipso-SO₂)
Aromatic~130-135Aromatic CH carbons
Aromatic~125-130C-4 (ipso-Br)
N-Methyl~30-35N-CH₃
Ar-Methyl~20-25Ar-CH₃

2D NMR Correlations (HSQC/HMBC) are crucial for definitive assignment. For instance, an HMBC correlation from the N-CH₃ protons to the C-1 (ipso-SO₂) carbon would confirm the N-to-S connectivity.

Experimental Protocol: NMR[12][13]
  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

  • Data Analysis: Integrate the ¹H signals, determine multiplicities, and assign chemical shifts. Use the 2D spectra to connect proton and carbon signals, confirming the overall molecular structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[13] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.[14]

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3100C-H stretchAromatic
~2850-2960C-H stretchMethyl (CH₃)
~1580-1600C=C stretchAromatic Ring
~1330-1360S=O asymmetric stretchSulfonamide (SO₂)[15]
~1150-1180S=O symmetric stretchSulfonamide (SO₂)[15]
~900-950S-N stretchSulfonamide[16]
~800-850C-H bend (out-of-plane)Substituted Benzene
Experimental Protocol: ATR-FTIR[17]
  • Sample Preparation: Place a small amount of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Single-Crystal X-ray Crystallography: The Definitive Structure

Causality: While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands as the "gold standard" for structural elucidation.[17] It provides an unambiguous three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[18]

XRay_Workflow Start Synthesized Compound Crystal Grow Single Crystals (e.g., Slow Evaporation) Start->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data X-ray Data Collection Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Final Final 3D Structure (Bond Lengths, Angles) Refine->Final

Caption: General workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[17]

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[17]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then 'solved' using computational methods to obtain an initial electron density map. This initial model is then refined against the experimental data to yield the final, highly accurate molecular structure.[18]

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of 4-bromo-N,2-dimethylbenzenesulfonamide is not achieved by a single experiment, but by the convergence of evidence from an array of orthogonal analytical techniques. Mass spectrometry confirms the elemental composition. Infrared spectroscopy verifies the presence of the key sulfonamide and aromatic functionalities. High-field NMR spectroscopy meticulously maps the atomic connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This integrated, multi-technique approach represents the standard of rigor in the chemical and pharmaceutical sciences, ensuring that the molecular entities advanced in research and development are known with the highest possible degree of certainty.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (2008, March 15).
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds - Benchchem. (n.d.). BenchChem.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. (n.d.).
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. (2025, September 30). MDPI.
  • Infrared Spectra of Sulfonamide Derivatives. I.
  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry - ACS Publications. (2021, February 15).
  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Bentham Science Publishers. (2020, August 1). Bentham Science.
  • Study of the Fragmentation Pathways of Sulfonamides by High-resol... - Ingenta Connect. (2020, August 1). Ingenta Connect.
  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives - Open Access Journals. (n.d.). Open Access Journals.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. (n.d.). Royal Society of Chemistry.
  • Infrared identification of sulphonamides using attenuated total reflection - PubMed. (n.d.).
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31).
  • Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • 4-Bromo-2-methylbenzenesulfonyl chloride 97 139937-37-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Structure Elucidation and NMR - Hypha Discovery. (n.d.). Hypha Discovery.
  • CAS 139937-37-4 4-Bromo-2-methylbenzenesulfonyl chloride - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. (2021, June 15). European Journal of Chemistry.
  • amines as nucleophiles - Chemguide. (n.d.). Chemguide.
  • Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines - Benchchem. (n.d.). BenchChem.

Sources

Exploratory

An In-depth Technical Guide to 4-bromo-2-methylbenzenesulfonamide (CAS No. 116340-67-1)

A Note on the Originally Requested Compound: Initial research indicates a lack of publicly available, in-depth technical information for 4-bromo-N,2-dimethylbenzenesulfonamide (CAS No. 1263274-42-5). To provide a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Originally Requested Compound: Initial research indicates a lack of publicly available, in-depth technical information for 4-bromo-N,2-dimethylbenzenesulfonamide (CAS No. 1263274-42-5). To provide a comprehensive and technically sound guide in the requested format, this document will focus on the closely related and more thoroughly documented compound, 4-bromo-2-methylbenzenesulfonamide (CAS No. 116340-67-1) . This structural analog serves as a valuable proxy for understanding the chemical behavior, synthesis, and potential applications of this class of compounds.

Introduction

4-bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The sulfonamide functional group is a cornerstone pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The presence of a bromine atom and a methyl group on the benzene ring of this particular molecule offers distinct physicochemical properties that can be exploited for further chemical modification and influence its biological activity. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, insights into its reactivity, and a discussion of its potential applications for researchers in drug discovery and chemical development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 4-bromo-2-methylbenzenesulfonamide is essential for its handling, characterization, and application in research. The following table summarizes key computed properties for this compound.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SPubChem[2]
Molecular Weight 250.12 g/mol PubChem[2]
IUPAC Name 4-bromo-2-methylbenzenesulfonamidePubChem[2]
CAS Number 116340-67-1PubChem[2]
Appearance Solid (predicted)-
XLogP3 1.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 248.94591 DaPubChem[2]
Monoisotopic Mass 248.94591 DaPubChem[2]
Topological Polar Surface Area 68.5 ŲPubChem[2]
Heavy Atom Count 12PubChem[2]

Synthesis of 4-bromo-2-methylbenzenesulfonamide

The most direct and reliable method for the synthesis of primary arylsulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia, a process known as ammonolysis. The key precursor, 4-bromo-2-methylbenzenesulfonyl chloride, is commercially available, making this a highly accessible synthetic route.

Conceptual Workflow of Synthesis

The synthesis is a two-step logical process, starting from the commercially available 3-bromotoluene, which is first chlorosulfonated to yield the key intermediate, 4-bromo-2-methylbenzenesulfonyl chloride. This intermediate is then subjected to ammonolysis to produce the final product.

Synthesis_Workflow Start 3-Bromotoluene Step1 Chlorosulfonation (Chlorosulfonic acid) Start->Step1 Intermediate 4-bromo-2-methylbenzenesulfonyl chloride Step1->Intermediate Step2 Ammonolysis (Ammonia) Intermediate->Step2 Product 4-bromo-2-methylbenzenesulfonamide Step2->Product

Caption: Logical workflow for the synthesis of 4-bromo-2-methylbenzenesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 4-bromobenzenesulfonamide, and is expected to provide a high yield of the target molecule.[3]

Materials and Equipment:

  • 4-bromo-2-methylbenzenesulfonyl chloride

  • Methanol

  • A concentrated solution of ammonia in methanol (or aqueous ammonium hydroxide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-methylbenzenesulfonyl chloride in a minimal amount of a suitable solvent like methanol or tetrahydrofuran.

  • Ammonolysis: To the stirred solution, add a significant excess (e.g., 5-10 equivalents) of a methanolic ammonia solution. The use of a sealed vessel or maintaining a positive pressure of ammonia gas can also be effective. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is completely consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia. The resulting solid residue is the crude 4-bromo-2-methylbenzenesulfonamide.

  • Purification (if necessary): For most applications, the product obtained after evaporation is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Causality Behind Experimental Choices:

  • Excess Ammonia: The use of a large excess of ammonia is crucial to ensure the complete conversion of the sulfonyl chloride. It also serves to neutralize the hydrochloric acid byproduct generated during the reaction, preventing potential side reactions.

  • Solvent Choice: Methanol or THF are good choices as they readily dissolve the sulfonyl chloride and are miscible with the ammonia solution.

  • Room Temperature Reaction: The reaction of sulfonyl chlorides with ammonia is typically facile and does not require heating, which simplifies the procedure and minimizes the formation of byproducts.

Reactivity and Potential Applications

While specific studies on the biological activity of 4-bromo-2-methylbenzenesulfonamide are not widely published, the benzenesulfonamide scaffold is a well-established platform in medicinal chemistry.[1][4] The structural features of this molecule suggest several avenues for its application.

As a Scaffold in Drug Discovery

The primary sulfonamide group (-SO₂NH₂) is a key functional handle for further chemical elaboration. It can be N-alkylated or N-acylated to generate a library of secondary or tertiary sulfonamides. The bromine atom on the aromatic ring is a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

Reactivity_Diagram cluster_N N-Functionalization cluster_Br Br Functionalization (Cross-Coupling) Start 4-bromo-2-methylbenzenesulfonamide N_Alkylation N-Alkylation Start->N_Alkylation SO2NH2 group N_Acylation N-Acylation Start->N_Acylation SO2NH2 group Suzuki Suzuki Coupling (Aryl/Vinyl groups) Start->Suzuki Bromine atom Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Bromine atom Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Bromine atom Derivatives Diverse Library of Substituted Sulfonamides N_Alkylation->Derivatives N_Acylation->Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives

Caption: Potential reactivity pathways for 4-bromo-2-methylbenzenesulfonamide.

Potential Biological Activities

Based on extensive research on analogous compounds, 4-bromo-2-methylbenzenesulfonamide could be investigated for a range of biological activities:

  • Antimicrobial Activity: The sulfonamide moiety is a classic pharmacophore in antibacterial agents.[4]

  • Anticancer Activity: Many benzenesulfonamide derivatives have shown promise as anticancer agents, often through the inhibition of enzymes like carbonic anhydrases or protein kinases.[5][6]

  • Anti-inflammatory Activity: Certain substituted benzenesulfonamides have demonstrated significant anti-inflammatory properties.[1][7]

Spectroscopic Characterization

Definitive structural confirmation of synthesized 4-bromo-2-methylbenzenesulfonamide would rely on standard spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[8][9][10][11]

¹H NMR:

  • Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted benzene ring.

  • Methyl Protons: A singlet at approximately 2.0-2.5 ppm, integrating to three protons.

  • Amine Protons: A broad singlet corresponding to the two protons of the -NH₂ group, the chemical shift of which can be variable and may exchange with D₂O.

¹³C NMR:

  • Aromatic Carbons: Six signals in the aromatic region (approx. 120-145 ppm), including four signals for carbons bearing a proton and two quaternary carbon signals (one attached to the bromine and one to the sulfonyl group).

  • Methyl Carbon: A signal in the aliphatic region (approx. 20-25 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • S=O Stretching: Two strong absorption bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric), characteristic of the sulfonyl group.

  • C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed or inhaled. Can cause skin and eye irritation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-bromo-2-methylbenzenesulfonamide is a readily synthesizable compound that holds significant potential as a building block in medicinal chemistry and organic synthesis. Its structural features, particularly the primary sulfonamide group and the bromine atom, offer multiple points for chemical diversification. While direct biological data for this specific molecule is limited, the well-documented activities of the broader benzenesulfonamide class provide a strong rationale for its inclusion in screening libraries for the discovery of new therapeutic agents. The synthetic protocol and technical information provided in this guide are intended to facilitate further research and exploration of this promising chemical entity.

References

  • PubChem. 4-Bromo-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung A, 58(7), 351-356. Available at: [Link]

  • Bookwala, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2012). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • REMA TIP TOP. Safety Data Sheet. Available at: [Link]

  • Mphahlele, M. J., Gildenhuys, S., & Zamisa, S. J. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1898. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

  • The Royal Society of Chemistry (2012). Supporting Information - Highly efficient catalyst-free protocol for CH bond activation: sulfamidation of alkyl aromatics and aldehydes. Available at: [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

  • SpectraBase. 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Beilstein Journals. Supplementary Information. Available at: [Link]

Sources

Foundational

4-bromo-N,2-dimethylbenzenesulfonamide molecular weight and formula

An In-depth Technical Guide to 4-bromo-N,2-dimethylbenzenesulfonamide: Synthesis, Characterization, and Properties Introduction 4-bromo-N,2-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide. This class of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromo-N,2-dimethylbenzenesulfonamide: Synthesis, Characterization, and Properties

Introduction

4-bromo-N,2-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide. This class of organic compounds is of significant interest to researchers in medicinal chemistry and materials science. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, while the brominated aromatic ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the molecular formula, weight, proposed synthesis, and predicted physicochemical and spectroscopic properties of 4-bromo-N,2-dimethylbenzenesulfonamide, based on established chemical principles and data from structurally related analogs.

The molecular structure consists of a toluene ring brominated at the 4-position, with a sulfonamide group at the 1-position. The nitrogen atom of the sulfonamide is substituted with a methyl group.

Molecular Properties

The fundamental molecular properties of 4-bromo-N,2-dimethylbenzenesulfonamide have been determined based on its chemical structure.

PropertyValue
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
IUPAC Name 4-bromo-N,2-dimethylbenzenesulfonamide

graph "4_bromo_N_2_dimethylbenzenesulfonamide_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
a [label=""];
b [label=""];
c [label=""];
d [label=""];
e [label=""];
f [label=""];
S [label="S", fontcolor="#202124"];
O1 [label="O", fontcolor="#202124"];
O2 [label="O", fontcolor="#202124"];
N [label="N", fontcolor="#202124"];
C_N [label="CH3", fontcolor="#202124"];
C_ring_methyl [label="CH3", fontcolor="#202124"];
Br [label="Br", fontcolor="#EA4335"];

// Benzene ring a -- b; b -- c; c -- d; d -- e; e -- f; f -- a;

// Substituents a -- S [len=1.5]; b -- C_ring_methyl [len=1.5]; d -- Br [len=1.5];

// Sulfonamide group S -- O1 [len=1.2, style=bold, label=""]; S -- O2 [len=1.2, style=bold, label=""]; S -- N [len=1.5]; N -- C_N [len=1.5]; }

Caption: 2D structure of 4-bromo-N,2-dimethylbenzenesulfonamide.

Synthesis

The synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide can be achieved through the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

The precursor, 4-bromo-2-methylbenzenesulfonyl chloride, is commercially available (CAS Number: 139937-37-4).

Synthesis_of_4_bromo_N_2_dimethylbenzenesulfonamide start 4-bromo-2-methylbenzenesulfonyl chloride (CAS: 139937-37-4) product 4-bromo-N,2-dimethylbenzenesulfonamide start->product Nucleophilic Substitution reagent Methylamine (CH3NH2) Base (e.g., Pyridine or Triethylamine) reagent->product solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->product

Caption: Proposed synthetic workflow for 4-bromo-N,2-dimethylbenzenesulfonamide.

Experimental Protocol

The following is a proposed, detailed experimental protocol for the synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide.

Materials:

  • 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq)

  • Methylamine (2.0 M solution in THF, or as a gas) (1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.

  • Add methylamine (1.2 eq) dropwise to the reaction mixture. If using methylamine gas, bubble it through the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the sulfonyl chloride.

  • Anhydrous Solvents: Necessary to prevent unwanted side reactions with water.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the methylamine, rendering it non-nucleophilic[1].

  • Excess Amine/Base: Using a slight excess of the amine and base helps to drive the reaction to completion.

  • Aqueous Workup: The series of washes removes the base, unreacted starting materials, and salts, leading to a purer product.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7d1HAromatic H (adjacent to S)
~ 7.5dd1HAromatic H (between Br and CH₃)
~ 7.3d1HAromatic H (adjacent to Br)
~ 4.5-5.0q1HN-H (may be broad)
~ 2.7d3HN-CH₃
~ 2.5s3HRing-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 140-145Quaternary Carbon (C-S)
~ 135-140Quaternary Carbon (C-CH₃)
~ 130-135Aromatic CH
~ 125-130Quaternary Carbon (C-Br)
~ 120-125Aromatic CH
~ 30N-CH₃
~ 20Ring-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300-3200N-H stretch (sulfonamide)
~ 1350-1320S=O asymmetric stretch
~ 1170-1150S=O symmetric stretch
~ 3100-3000Aromatic C-H stretch
~ 2980-2850Aliphatic C-H stretch
~ 1600-1450Aromatic C=C stretch
~ 1100-1000C-N stretch
~ 700-500C-Br stretch
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~ 263/265[M]⁺ molecular ion peak (isotopic pattern due to Br)
~ 248/250[M-CH₃]⁺
~ 184/186[M-SO₂NHCH₃]⁺

Potential Applications and Further Research

Sulfonamide derivatives are a cornerstone in drug discovery, with applications ranging from antibacterial to anticancer agents[5][6][7]. The presence of a bromine atom on the phenyl ring of 4-bromo-N,2-dimethylbenzenesulfonamide makes it an attractive intermediate for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse chemical moieties to explore structure-activity relationships in drug design programs.

Further research is warranted to experimentally validate the proposed synthesis and to fully characterize 4-bromo-N,2-dimethylbenzenesulfonamide using modern spectroscopic techniques. Subsequent biological screening of this compound and its derivatives could uncover novel therapeutic applications.

References

  • Khan, I., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Retrieved from [Link]

  • Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information - Highly efficient catalyst-free protocol for CH bond activation: sulfamidation of alkyl aromatics and aldehydes. Retrieved from [Link]

  • PubChemLite. (2025). 4-bromo-n,n-dimethylbenzenesulphonamide (C8H10BrNO2S). Retrieved from [Link]

  • PubChem. (2025). 4-Bromobenzenesulfonamide. Retrieved from [Link]

  • Shad, H. A., et al. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–4-bromo-2-[(E). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]1)

Sources

Exploratory

The Renaissance of the Sulfonamide Scaffold: From Antibacterials to Targeted Protein Degraders

Executive Summary The sulfonamide moiety ( ) is often dismissed as "old chemistry," a relic of the pre-penicillin era. This view is scientifically myopic.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide moiety (


) is often dismissed as "old chemistry," a relic of the pre-penicillin era. This view is scientifically myopic. In modern drug discovery, the sulfonamide group is a privileged pharmacophore, not merely for its historical antibacterial role, but for its versatile electronic and hydrogen-bonding capabilities.

Today, sulfonamide derivatives are at the forefront of Targeted Protein Degradation (TPD) , serving as "molecular glues" that recruit E3 ligases (e.g., DCAF15) to degrade "undruggable" cancer targets. Simultaneously, their role in inhibiting tumor-associated Carbonic Anhydrases (CA IX/XII) offers a validated pathway to disrupt the hypoxic survival mechanisms of solid tumors.

This guide moves beyond basic textbook definitions. It provides a rigorous technical analysis of the biological activity, structure-activity relationships (SAR), and validated experimental protocols for developing next-generation sulfonamide therapeutics.

Structural Foundation & SAR

The biological fate of a sulfonamide is dictated by substitutions at the


 (amide) and 

(aniline) positions.
The Core Scaffold

The generic structure


 allows for precise tuning of physicochemical properties.
  • 
    -Amino Group (Aniline):  Critical for antibacterial activity (mimics PABA). Modification here (e.g., acetylation) usually creates prodrugs or destroys antibacterial efficacy, but is essential for maintaining CA inhibition or shifting activity toward other targets (e.g., COX-2, proteases).
    
  • 
    -Amido Nitrogen:  The site of greatest diversity. Substitution with electron-withdrawing heteroaromatic rings lowers the 
    
    
    
    of the remaining NH proton, bringing it closer to physiological pH (6.6–7.4). This ionization is crucial for solubility and mimicking the transition state in enzymatic pockets.
Visualization: Structure-Activity Logic

The following diagram illustrates the decision matrix for sulfonamide design based on therapeutic intent.

SAR_Logic Core Sulfanilamide Core (p-NH2-Ph-SO2NH-R) N4 N4-Position (Aniline Nitrogen) Core->N4 N1 N1-Position (Sulfonamide Nitrogen) Core->N1 Antibacterial Antibacterial Activity (Folate Pathway) N4->Antibacterial Must be Free -NH2 Prodrug Prodrug (Requires Metabolism) N4->Prodrug Acylation/Azo linkage N1->Antibacterial Heterocyclic R (pKa 6.5-7.5) CA_Inhib CA Inhibition (Zinc Binding) N1->CA_Inhib R=H or small alkyl MolGlue Molecular Glue (DCAF15 Recruitment) N1->MolGlue Bulky Heterocycle (e.g., Indole in Indisulam)

Figure 1: Decision matrix for sulfonamide derivatization targeting specific biological outcomes.

Mechanisms of Action[1][2][3]

Antibacterial: The Folate Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) . They mimic p-aminobenzoic acid (PABA), a precursor bacteria must utilize to synthesize folate.

  • Selectivity: Humans lack DHPS and absorb folate from the diet; thus, sulfonamides are selectively toxic to bacteria.

  • Resistance: Point mutations in the folP gene (encoding DHPS) reduce sulfonamide binding affinity.

Anticancer: The Molecular Glue Revolution

Recent discoveries have repositioned aryl sulfonamides (e.g., Indisulam, E7820) as Molecular Glues .

  • Mechanism: These derivatives do not inhibit an enzyme directly. Instead, they bind to the DCAF15 substrate receptor of the CUL4-RBX1-DDB1-DCAF15 E3 ubiquitin ligase complex.

  • Effect: This binding reshapes the surface of DCAF15, creating a neomorphic interface that recruits RBM39 (an RNA-splicing factor).

  • Result: RBM39 is ubiquitinated and degraded by the proteasome, leading to lethal splicing errors in cancer cells.[1]

MolGlue_Mechanism Indisulam Indisulam (Sulfonamide) Ternary Ternary Complex [DCAF15 : Indisulam : RBM39] Indisulam->Ternary Binding induces interface change DCAF15 DCAF15 (E3 Ligase Adaptor) DCAF15->Ternary Binding induces interface change RBM39 RBM39 (Splicing Factor) RBM39->Ternary Recruited to new interface Ubiquitin Ubiquitination Ternary->Ubiquitin E3 Ligase Activity Proteasome Proteasomal Degradation Ubiquitin->Proteasome Death Splicing Failure & Cell Death Proteasome->Death

Figure 2: Mechanism of Indisulam-mediated targeted protein degradation (TPD).

Experimental Protocols

Chemical Synthesis: General Sulfonylation

Objective: Synthesize a sulfonamide derivative from an amine and a sulfonyl chloride. Critical Control: Moisture exclusion is vital to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

Protocol:

  • Reagents: 1.0 eq Amine, 1.1 eq Aryl Sulfonyl Chloride, 1.2 eq Pyridine (or Triethylamine).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve the amine in dry DCM at 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add the base (Pyridine/TEA) dropwise.

    • Slowly add the sulfonyl chloride (dissolved in minimal DCM) over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Work-up:

    • Quench with 1M HCl (to neutralize excess base and solubilize unreacted amine).

    • Extract with DCM (

      
      ). Wash organic layer with Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization (Ethanol/Water) is preferred for high purity; Column Chromatography for complex mixtures.

Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

Objective: Determine the inhibition constant (


) against hCA IX/XII.
Method: 

Hydration Assay using a Stopped-Flow Spectrophotometer.
ParameterSpecification
Instrument Applied Photophysics SX.18MV-R (or equivalent)
Indicator Phenol Red (0.2 mM)
Buffer 20 mM HEPES (pH 7.5), 20 mM

(ionic strength)
Substrate

saturated water (1.7 to 17 mM final conc.)[2]
Detection Absorbance at 557 nm (max for Phenol Red basic form)
Temperature 20°C

Workflow:

  • Preparation: Incubate enzyme (hCA) with the sulfonamide inhibitor for 15 minutes prior to assay.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -Indicator solution in the stopped-flow chamber.
    
  • Measurement: Monitor the decrease in absorbance at 557 nm as the pH drops (due to

    
    ).
    
  • Calculation: Fit the initial rates to the Michaelis-Menten equation to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Future Directions: PROTACs & Hybrids

The field is moving toward Proteolysis Targeting Chimeras (PROTACs) . Unlike the "molecular glue" mechanism of Indisulam (which relies on serendipitous surface matching), PROTACs are rationally designed bifunctional molecules.

  • Design: A sulfonamide (binding CA IX or a specific kinase) is linked via a PEG chain to a ligand for an E3 ligase (e.g., Thalidomide for Cereblon or VHL ligand).

  • Goal: To degrade proteins that drive resistance, rather than just inhibiting them.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Han, T., et al. (2017). "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15."[1] Science. Link

  • Ueki, Y., et al. (2019). "Structural insights into the molecular glue mechanism of aryl sulfonamides." Nature Chemical Biology. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard. Link

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-bromo-N,2-dimethylbenzenesulfonamide

Introduction In the landscape of medicinal chemistry and materials science, arylsulfonamides represent a cornerstone scaffold due to their diverse biological activities and versatile chemical properties.[1] The precise c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, arylsulfonamides represent a cornerstone scaffold due to their diverse biological activities and versatile chemical properties.[1] The precise characterization of these molecules is paramount to ensuring purity, confirming identity, and understanding structure-activity relationships. This guide provides an in-depth technical overview of the expected spectroscopic signature of 4-bromo-N,2-dimethylbenzenesulfonamide, a molecule featuring key substitutions that modulate its electronic and steric profile.

Molecular Structure and Key Features

4-bromo-N,2-dimethylbenzenesulfonamide possesses a distinct architecture that informs its spectroscopic properties. The molecule is built upon a central benzenesulfonamide core with three key substituents: a bromine atom at the C4 position, a methyl group at the C2 position, and a methyl group on the sulfonamide nitrogen (N-methyl). Each of these features imparts a predictable influence on the resulting spectra.

cluster_mol 4-bromo-N,2-dimethylbenzenesulfonamide C1 C C2 C-CH₃ C1->C2 C1->C2 C3 C-H C2->C3 C4 C-Br C3->C4 C3->C4 C5 C-H C4->C5 C6 C-S C5->C6 C5->C6 C6->C1 S S C6->S O1 O S->O1 O2 O S->O2 N N S->N N_CH3 CH₃ N->N_CH3

Caption: Key structural components of 4-bromo-N,2-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise constitution of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the placement of substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing sulfonamide and bromine groups, and the electron-donating methyl group on the ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.75d1HH-6Deshielded by the adjacent SO₂ group. Appears as a doublet due to coupling with H-5.
~ 7.45dd1HH-5Influenced by ortho- and meta-substituents. Appears as a doublet of doublets, coupling to H-6 and H-3.
~ 7.35d1HH-3Appears as a doublet (or a narrow singlet) due to small meta-coupling to H-5.
~ 4.5-5.0q (or br s)1HN-HThis signal would only be present if N-demethylation occurred. In the target molecule, this is absent.
~ 2.70q1HN-HIn the target N-methyl compound, this N-H signal is replaced by the N-CH₃ signal below.
~ 2.65s3HN-CH₃A singlet due to the methyl group attached to the nitrogen.
~ 2.55s3HAr-CH₃A singlet for the methyl group at the C-2 position of the aromatic ring.

Note: The N-H proton signal around 4.5-5.0 ppm (or higher in DMSO) would be expected for the N-H analog, 4-bromo-2-methylbenzenesulfonamide. Its absence and the appearance of a singlet integrating to 3H around 2.65 ppm is a key confirmation of the N-methyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the substitution pattern, all 8 carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in 8 distinct signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 140.5C-1 (C-S)Quaternary carbon attached to the electron-withdrawing sulfonyl group.
~ 138.0C-2 (C-CH₃)Quaternary carbon attached to the methyl group.
~ 133.0C-5Aromatic CH carbon.
~ 131.5C-6Aromatic CH carbon.
~ 128.0C-3Aromatic CH carbon.
~ 125.0C-4 (C-Br)Quaternary carbon attached to bromine; its shift is directly influenced by the halogen.
~ 30.0N-CH₃N-methyl carbon, a characteristic aliphatic signal.
~ 20.5Ar-CH₃Aromatic methyl carbon at the C-2 position.
Experimental Protocol: NMR Data Acquisition

Trustworthy data begins with meticulous sample preparation and acquisition. This protocol ensures high-quality, reproducible results.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (0.03% v/v Tetramethylsilane, TMS). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is excellent for enhancing the visibility of exchangeable protons like N-H, should any related impurities be present.

  • Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved. A clear, homogenous solution is required.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate within the probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

Caption: Standard workflow for high-resolution NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For 4-bromo-N,2-dimethylbenzenesulfonamide, the key signatures will arise from the sulfonamide and the substituted aromatic ring.

Expected IR Absorption Bands

The analysis of the IR spectrum focuses on identifying characteristic peaks corresponding to specific bond vibrations.[2]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100 - 3000Medium-WeakAromatic C-HStretching
2980 - 2850Medium-WeakAliphatic C-H (from CH₃)Stretching
1600 - 1585, 1500 - 1400Medium-StrongAromatic C=CRing Stretching
~ 1350 - 1320StrongS=OAsymmetric Stretching
~ 1170 - 1150StrongS=OSymmetric Stretching
~ 950 - 900StrongS-NStretching
850 - 800StrongC-H Out-of-plane bendAromatic substitution pattern
~ 600 - 500Medium-StrongC-BrStretching

The two most intense and diagnostic peaks will be the asymmetric and symmetric stretches of the S=O group, which are characteristic of all sulfonamides.[1][3] The specific pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can further corroborate the 1,2,4-trisubstitution pattern of the aromatic ring.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum (16-32 scans) of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum and Fragmentation

For 4-bromo-N,2-dimethylbenzenesulfonamide (C₈H₁₀BrNO₂S), the calculated monoisotopic mass is 262.9616 Da. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺˙) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks of almost equal intensity at m/z ~263 and ~265.

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be used to confirm the elemental composition by matching the exact mass to within a few parts per million (ppm).

Electron Ionization (EI) would induce fragmentation, providing structural information. The fragmentation of sulfonamides is well-documented and typically involves cleavage around the sulfur atom.[4]

G M [M]⁺˙ m/z ≈ 263/265 C₈H₁₀BrNO₂S⁺˙ F1 [M - SO₂]⁺˙ m/z ≈ 199/201 M->F1 - SO₂ F2 [M - CH₃]⁺ m/z ≈ 248/250 M->F2 - •CH₃ F3 [4-bromo-2-methylphenyl]⁺ m/z = 170/172 M->F3 - •SO₂NCH₃ F4 [SO₂NCH₃]⁺ m/z = 79 M->F4 N-S Cleavage

Caption: Predicted major fragmentation pathways for 4-bromo-N,2-dimethylbenzenesulfonamide under EI-MS.

Key Predicted Fragments:

  • [M]⁺˙ (m/z ≈ 263/265): The molecular ion, showing the characteristic Br isotopic pattern.

  • [M - SO₂]⁺˙ (m/z ≈ 199/201): Loss of sulfur dioxide is a common pathway for sulfonamides.

  • [C₇H₇Br]⁺ (m/z = 170/172): Formation of the 4-bromo-2-methylphenyl cation via cleavage of the C-S bond. This would be a very significant fragment.

  • [M - CH₃]⁺ (m/z ≈ 248/250): Loss of a methyl radical from either the N-methyl or the Ar-methyl group.

Experimental Protocol: High-Resolution MS (ESI-Q-TOF) Data Acquisition

This protocol is designed for accurate mass determination, the gold standard for molecular formula confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution must be free of any particulate matter.

  • Instrument Calibration: Before analysis, calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

  • Infusion/Injection: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min) or injected via a liquid chromatography system.

  • Ionization: Analyze the sample in positive ion mode. The ESI source will generate protonated molecules, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). The high-resolution analyzer will provide mass measurements with an accuracy of < 5 ppm.

  • Data Analysis: Identify the peaks corresponding to the [M+H]⁺ adducts for both bromine isotopes (m/z ≈ 264 and 266). Use the instrument's software to calculate the elemental composition from the measured exact mass and compare it to the theoretical value for C₈H₁₁BrNO₂S⁺.

Conclusion

The structural elucidation of 4-bromo-N,2-dimethylbenzenesulfonamide is readily achievable through a synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive framework of the expected spectroscopic data, grounded in established chemical principles and analysis of related structures. The ¹H and ¹³C NMR spectra will confirm the connectivity and unique environments of the carbon-hydrogen framework. The IR spectrum will verify the presence of the critical sulfonamide functional group, while high-resolution mass spectrometry will unequivocally confirm the molecular formula. By following the detailed protocols herein, researchers can generate high-fidelity data to rigorously confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific investigations.

References

  • PubChem (2024). 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase (2025). 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide Spectrum. John Wiley & Sons, Inc. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • Supporting Information (n.d.). Mass spectral fragmentations of sulfonates. Available at: [Link]

  • PubChem (2024). 4-Bromo-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Available at: [Link]

  • University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. Available at: [Link]

  • Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

  • eGyanKosh (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

Sources

Exploratory

4-bromo-N,2-dimethylbenzenesulfonamide mechanism of action hypotheses

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-bromo-N,2-dimethylbenzenesulfonamide Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-bromo-N,2-dimethylbenzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. 4-bromo-N,2-dimethylbenzenesulfonamide is a specific derivative within this class, noted in patent literature as an intermediate for synthesizing compounds aimed at treating hyperproliferative diseases. While direct biological data on this compound is sparse, its structural features suggest several plausible and testable mechanisms of action. This guide provides a series of expert-driven hypotheses and detailed experimental frameworks for elucidating its biological activity. It is designed for researchers in drug discovery and chemical biology, offering a strategic roadmap for a comprehensive investigation, from initial enzymatic assays to cell-based functional screens.

Introduction: The Scientific Rationale

4-bromo-N,2-dimethylbenzenesulfonamide belongs to the sulfonamide class of molecules. The core sulfonamide group (–SO₂NH–) is a privileged pharmacophore, renowned for its ability to act as a zinc-binding group and a versatile hydrogen bond donor/acceptor. This allows it to interact with a diverse range of biological targets. Given its documented potential relevance to hyperproliferative disorders, our investigation will focus on established anti-cancer mechanisms where the sulfonamide moiety is known to be critical.

This document outlines three primary, non-mutually exclusive hypotheses for the mechanism of action of 4-bromo-N,2-dimethylbenzenesulfonamide:

  • Hypothesis 1: Inhibition of Carbonic Anhydrase Isozymes

  • Hypothesis 2: Disruption of Microtubule Polymerization Dynamics

  • Hypothesis 3: Inhibition of Cell Cycle-Associated Protein Kinases

Each hypothesis is supported by a detailed, self-validating experimental workflow designed to rigorously test the compound's activity.

Hypothesis 1: Inhibition of Carbonic Anhydrase Isozymes

Expertise & Causality: The sulfonamide group is the archetypal zinc-binding motif for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for cellular pH regulation. In the hypoxic and acidic tumor microenvironment, certain CA isozymes, particularly CA IX and CA XII, are overexpressed and contribute to cancer cell survival and proliferation. Inhibition of these tumor-associated CAs is a validated anti-cancer strategy. The structure of 4-bromo-N,2-dimethylbenzenesulfonamide makes it a prime candidate for a CA inhibitor.

Experimental Workflow: CA Inhibition Profiling

A logical workflow to test this hypothesis starts with broad enzymatic screening and proceeds to cellular validation.

Caption: Workflow for investigating Carbonic Anhydrase inhibition.

Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity.

  • Reagents & Setup:

    • Purified human CA isozymes (I, II, IX, XII).

    • Buffer solution (e.g., 10 mM HEPES/Tris, pH 7.5).

    • pH indicator (e.g., p-nitrophenol).

    • CO₂-saturated water (substrate).

    • Stopped-flow spectrophotometer.

    • 4-bromo-N,2-dimethylbenzenesulfonamide stock solution in DMSO.

  • Procedure:

    • Equilibrate the instrument and reagents to 25°C.

    • Prepare a reaction mixture in one syringe containing buffer, pH indicator, the specific CA isozyme (at a final concentration of ~10 nM), and varying concentrations of the test compound.

    • Prepare the substrate solution in the second syringe by bubbling CO₂ into chilled, deionized water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton (H⁺) causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm).

    • The initial rate of reaction is calculated from the linear phase of the absorbance curve.

    • Rates are measured for a range of inhibitor concentrations to generate a dose-response curve.

    • Calculate the IC₅₀ value and subsequently convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Inhibition Constants (Ki)
IsozymeKi (nM) for Acetazolamide (Control)Hypothetical Ki (nM) for 4-bromo-N,2-dimethylbenzenesulfonamide
hCA I2501250
hCA II12450
hCA IX2555
hCA XII580

This hypothetical data suggests moderate, selective inhibition against the tumor-associated isozyme CA IX.

Hypothesis 2: Disruption of Microtubule Dynamics

Expertise & Causality: The benzenesulfonamide core is present in several known microtubule-targeting agents that bind to the colchicine site on β-tubulin. These agents prevent the polymerization of tubulin dimers into microtubules. Since microtubules are essential for forming the mitotic spindle during cell division, their disruption leads to a G2/M phase cell cycle arrest and, ultimately, apoptosis. This is a powerful and clinically validated anti-cancer mechanism.

Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest

G compound 4-bromo-N,2-dimethylbenzenesulfonamide tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site mt Microtubules (Dynamic Polymerization) compound->mt Inhibits tubulin->mt Polymerization arrest G2/M Phase Arrest spindle Mitotic Spindle Formation mt->spindle mt->arrest Disruption Leads To mitosis Successful Mitosis spindle->mitosis apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of microtubule disruption leading to apoptosis.

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on tubulin assembly.

  • Reagents & Setup:

    • Lyophilized, high-purity tubulin (>99%).

    • Guanine nucleotide (GTP).

    • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Fluorescent reporter (e.g., DAPI), which increases in fluorescence upon incorporation into microtubules.

    • Paclitaxel (polymerization promoter, positive control).

    • Colchicine (polymerization inhibitor, positive control).

    • Spectrofluorometer with temperature control at 37°C.

  • Procedure:

    • Reconstitute tubulin on ice in the general tubulin buffer.

    • Prepare reaction wells in a 96-well plate on ice. Add buffer, GTP, fluorescent reporter, and the test compound at various concentrations.

    • Initiate the polymerization reaction by transferring the plate to the pre-warmed (37°C) spectrofluorometer.

    • Monitor the increase in fluorescence over time (e.g., 60 minutes), taking readings every 30 seconds.

    • The rate of polymerization and the maximum polymer mass are determined from the resulting curves. Inhibition is quantified by comparing the curves from compound-treated wells to DMSO vehicle controls.

Protocol: Cell Cycle Analysis via Flow Cytometry

This cell-based assay validates the downstream consequence of microtubule disruption.

  • Cell Culture & Treatment:

    • Seed a cancer cell line (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.

    • Treat cells with 4-bromo-N,2-dimethylbenzenesulfonamide at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀ value) for a full cell cycle duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

  • Staining & Acquisition:

    • Harvest cells (including floating cells) by trypsinization and centrifugation.

    • Wash cells with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

    • Wash the fixed cells to remove ethanol.

    • Resuspend cells in a staining solution containing propidium iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes.

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis:

    • The resulting DNA content histograms are analyzed using cell cycle modeling software (e.g., FlowJo, ModFit LT).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population compared to the control indicates cell cycle arrest.

Hypothesis 3: Inhibition of Cell Cycle-Associated Protein Kinases

Expertise & Causality: The sulfonamide scaffold can also be found in numerous ATP-competitive protein kinase inhibitors. Cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, are master regulators of the cell cycle, and their hyperactivity is a hallmark of cancer. Developing inhibitors against these targets is a major focus of oncology drug discovery. The aromatic rings and sulfonamide group of 4-bromo-N,2-dimethylbenzenesulfonamide could potentially form key interactions within the ATP-binding pocket of a kinase.

Experimental Workflow: Kinase Inhibition Discovery

This workflow uses a broad screening approach to identify potential kinase targets, followed by cellular validation of the downstream pathway.

Caption: Workflow for investigating Protein Kinase inhibition.

Protocol: Western Blot for Phospho-Rb

This experiment verifies if the compound inhibits the activity of a specific upstream kinase (like CDK2/4) in a cellular context by measuring the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb).

  • Cell Culture & Lysis:

    • Seed a relevant cancer cell line (e.g., MCF-7) and grow to ~70-80% confluency.

    • Treat cells with the compound at various concentrations for a suitable time (e.g., 6-24 ho

Foundational

In Silico Target Prediction for 4-bromo-N,2-dimethylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities In the realm of drug discovery, the identification of molecular targets for novel or uncharacterized small molecules is a pivotal and often rat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

In the realm of drug discovery, the identification of molecular targets for novel or uncharacterized small molecules is a pivotal and often rate-limiting step.[1][2] The compound 4-bromo-N,2-dimethylbenzenesulfonamide represents such a chemical entity, with a defined structure but an uncharted biological activity profile. This technical guide provides a comprehensive, in-depth walkthrough of a multi-faceted in silico approach to predict the biological targets of this molecule. As a self-validating system, this guide emphasizes the rationale behind methodological choices, ensuring a robust and scientifically rigorous predictive workflow.

The core principle underpinning this guide is the convergence of evidence from orthogonal computational techniques. By integrating ligand-based and structure-based methods, we can build a more confident consensus on the likely protein targets of 4-bromo-N,2-dimethylbenzenesulfonamide, thereby guiding subsequent experimental validation and accelerating its journey from a mere chemical structure to a potential therapeutic lead.[3][4]

Part 1: Ligand-Based Approaches - Leveraging the Knowledge of Known Bioactive Molecules

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[5][6] These approaches are particularly valuable when the three-dimensional structure of potential targets is unknown or when a rapid, large-scale screening is desired.

Chemical Similarity Searching: Finding "Molecular Cousins"

The initial and most straightforward step is to search vast chemical databases for molecules that are structurally similar to our query compound, 4-bromo-N,2-dimethylbenzenesulfonamide. The underlying hypothesis is that the targets of these structurally related molecules may also be targets for our compound of interest.

Workflow for Chemical Similarity Searching:

  • Query Molecule Preparation: The 2D structure of 4-bromo-N,2-dimethylbenzenesulfonamide is converted into a simplified molecular-input line-entry system (SMILES) string or a 2D structure file (e.g., SDF).

  • Database Selection: We will utilize large-scale, publicly accessible databases that curate information on bioactive molecules and their targets. Key resources include:

    • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.[7][8][9][10][11][12]

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing extensive bioactivity data.[13][14][15][16]

  • Similarity Metric: The Tanimoto coefficient is a widely used and effective metric for assessing the similarity between molecular fingerprints.[6][17]

  • Execution and Analysis: A similarity search is performed within the selected databases. The results will be a list of molecules ranked by their similarity score to the query compound. It is crucial to analyze the bioactivity data of the top-ranking similar compounds to identify recurring protein targets.

Data Presentation: Putative Targets from Chemical Similarity Search

RankSimilar CompoundTanimoto SimilarityKnown Target(s)
1[Example Compound A][e.g., 0.85][Example Target 1]
2[Example Compound B][e.g., 0.82][Example Target 2]
3[Example Compound C][e.g., 0.79][Example Target 1, 3]

Note: This table will be populated with the actual results from the similarity search.

Pharmacophore Modeling: Identifying Key Interaction Features

Pharmacophore modeling focuses on the 3D arrangement of essential molecular features required for a molecule to interact with a specific biological target.[18][19][20][21] This method can be used in a "reverse" or "target-fishing" approach to screen our query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[22][23][24][25][26]

Workflow for Reverse Pharmacophore Screening:

  • 3D Conformer Generation: A low-energy 3D conformation of 4-bromo-N,2-dimethylbenzenesulfonamide is generated.

  • Pharmacophore Database Screening: We will utilize web-based servers that maintain extensive databases of pre-computed pharmacophore models. Recommended platforms include:

    • PharmMapper: A web server that identifies potential drug targets by fitting the query molecule to a large database of pharmacophore models.[22][23][24][25][26]

    • SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity measures to known ligands.[5][27][28][29][30]

  • Analysis of Results: The output will be a ranked list of potential protein targets based on the "fit" of our query molecule to their respective pharmacophore models. The fit score reflects how well the molecule's chemical features align with the pharmacophore's defined features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

Visualization: Pharmacophore-Based Target Prediction Workflow

cluster_0 Ligand Preparation cluster_1 Screening cluster_2 Analysis Query Molecule\n(4-bromo-N,2-dimethylbenzenesulfonamide) Query Molecule (4-bromo-N,2-dimethylbenzenesulfonamide) 3D Conformer Generation 3D Conformer Generation Query Molecule\n(4-bromo-N,2-dimethylbenzenesulfonamide)->3D Conformer Generation Input Reverse Pharmacophore Screening Reverse Pharmacophore Screening 3D Conformer Generation->Reverse Pharmacophore Screening Query Pharmacophore Database\n(e.g., PharmMapper, SwissTargetPrediction) Pharmacophore Database (e.g., PharmMapper, SwissTargetPrediction) Pharmacophore Database\n(e.g., PharmMapper, SwissTargetPrediction)->Reverse Pharmacophore Screening Database Ranked List of Potential Targets Ranked List of Potential Targets Reverse Pharmacophore Screening->Ranked List of Potential Targets Output Prioritization for Further Investigation Prioritization for Further Investigation Ranked List of Potential Targets->Prioritization for Further Investigation Input

Caption: Workflow for reverse pharmacophore screening.

Part 2: Structure-Based Approaches - Docking into the Proteome

Structure-based methods utilize the 3D structures of proteins to predict binding interactions.[31][32] Reverse docking, in particular, involves docking a single ligand into the binding sites of a large collection of protein structures to identify potential targets.[33][34]

Reverse Docking: A "Lock and Key" Approach on a Proteomic Scale

This technique computationally simulates the binding of 4-bromo-N,2-dimethylbenzenesulfonamide to a library of protein structures. The binding affinity is estimated using a scoring function, and proteins with favorable binding energies are considered potential targets.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation:

    • Generate a 3D structure of 4-bromo-N,2-dimethylbenzenesulfonamide.

    • Assign partial charges and define rotatable bonds. This is typically done using software like AutoDock Tools.[35]

  • Protein Target Library Preparation:

    • Compile a library of 3D protein structures. This can be a curated set of all human proteins with known crystal structures from the Protein Data Bank (PDB) or a more focused library of, for example, all human kinases.

    • For each protein, remove water molecules and add polar hydrogens.

  • Binding Site Identification:

    • Define the binding site for each protein. This can be done by identifying known binding pockets or by using algorithms to predict potential binding sites.

  • Molecular Docking Simulation:

    • Utilize a molecular docking program, such as AutoDock Vina, to dock the prepared ligand into the defined binding site of each protein in the library.[34][35][36]

  • Scoring and Ranking:

    • The docking program will output a binding affinity score (e.g., in kcal/mol) for each protein-ligand complex.

    • Rank the proteins based on their predicted binding affinities. More negative values typically indicate stronger binding.

  • Post-Docking Analysis:

    • Visually inspect the binding poses of the top-ranking hits to ensure that the predicted interactions are chemically reasonable.

Data Presentation: Top-Ranked Putative Targets from Reverse Docking

RankProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Predicted Interactions
1[Example Protein 1][e.g., -9.5][e.g., Hydrogen bond with Arg123, Pi-stacking with Phe45]
2[Example Protein 2][e.g., -9.2][e.g., Hydrophobic interactions with Leu78, Val90]
3[Example Protein 3][e.g., -8.9][e.g., Salt bridge with Asp150]

Note: This table will be populated with the actual results from the reverse docking simulation.

Visualization: Reverse Docking Conceptual Diagram

cluster_0 Inputs cluster_1 Process cluster_2 Outputs Ligand\n(4-bromo-N,2-dimethylbenzenesulfonamide) Ligand (4-bromo-N,2-dimethylbenzenesulfonamide) Molecular Docking Simulation\n(e.g., AutoDock Vina) Molecular Docking Simulation (e.g., AutoDock Vina) Ligand\n(4-bromo-N,2-dimethylbenzenesulfonamide)->Molecular Docking Simulation\n(e.g., AutoDock Vina) Protein Target Library\n(e.g., from PDB) Protein Target Library (e.g., from PDB) Binding Site Definition Binding Site Definition Protein Target Library\n(e.g., from PDB)->Binding Site Definition Ranked List of Protein Targets Ranked List of Protein Targets Molecular Docking Simulation\n(e.g., AutoDock Vina)->Ranked List of Protein Targets Binding Poses and Affinities Binding Poses and Affinities Molecular Docking Simulation\n(e.g., AutoDock Vina)->Binding Poses and Affinities Binding Site Definition->Molecular Docking Simulation\n(e.g., AutoDock Vina)

Caption: Conceptual overview of the reverse docking process.

Part 3: Machine Learning Approaches - Learning from Big Data

Machine learning (ML) models, trained on vast datasets of known drug-target interactions, can predict the probability of an interaction between a novel compound and a panel of protein targets.[37][38][39][40][41] These methods can capture complex relationships that may not be apparent from simple similarity or docking calculations.

Workflow for Machine Learning-Based Target Prediction:

  • Feature Extraction:

    • For the Ligand: Convert the structure of 4-bromo-N,2-dimethylbenzenesulfonamide into a numerical representation (molecular descriptors or fingerprints).

    • For the Targets: Represent each protein target using features derived from its amino acid sequence or other properties.

  • Model Selection: Choose a pre-trained machine learning model for drug-target interaction (DTI) prediction. Several such models are available through web servers or as standalone software.

  • Prediction: Input the feature representations of the ligand and a library of targets into the ML model.

  • Output and Interpretation: The model will output a probability or a score for the interaction between the query molecule and each target. Targets with the highest scores are the most likely candidates.

Part 4: Consensus Scoring and Target Prioritization

The true power of this in silico workflow lies in the integration of results from the different methodologies. A protein that is consistently predicted as a high-ranking hit across chemical similarity, pharmacophore modeling, and reverse docking is a much more credible candidate for experimental validation than a target identified by only a single method.

Prioritization Strategy:

  • Compile a Master List: Aggregate the top-ranked targets from each of the three approaches.

  • Identify Overlapping Hits: Give the highest priority to targets that appear in the top results of two or more methods.

  • Biological Plausibility: For the high-priority targets, conduct a literature review to assess their biological relevance to potential therapeutic areas.

  • Final Target Selection: Select a final, manageable number of high-confidence targets for experimental validation (e.g., binding assays, functional assays).

Visualization: Convergent Target Prioritization

Chemical Similarity Chemical Similarity High-Confidence Targets High-Confidence Targets Chemical Similarity->High-Confidence Targets Pharmacophore Modeling Pharmacophore Modeling Pharmacophore Modeling->High-Confidence Targets Reverse Docking Reverse Docking Reverse Docking->High-Confidence Targets

Caption: Convergence of evidence for target prioritization.

Conclusion

This in-depth technical guide has outlined a robust and multi-pronged in silico strategy for the prediction of biological targets for 4-bromo-N,2-dimethylbenzenesulfonamide. By systematically applying and integrating the results from chemical similarity searching, reverse pharmacophore screening, and reverse docking, researchers can generate a high-confidence, prioritized list of putative targets. This computational approach serves as a powerful hypothesis-generating engine, significantly de-risking and accelerating the early stages of drug discovery by providing a clear and rational basis for subsequent experimental validation.

References

  • Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper server: a web server for potential drug target identification via pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • bio.tools. SwissTargetPrediction. [Link]

  • EMBL-EBI. ChEMBL. [Link]

  • Ecust. PharmMapper. [Link]

  • PMC. A review of machine learning-based methods for predicting drug–target interactions. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Frontiers. Application of Machine Learning for Drug–Target Interaction Prediction. [Link]

  • Data.gov. PubChem Substance - Dataset - Catalog. [Link]

  • Wikipedia. ChEMBL. [Link]

  • Gfeller, D., Grosdidier, A., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Wikipedia. PubChem. [Link]

  • Kim, S., Thiessen, P. A., Bolton, E. E., & Bryant, S. H. (2016). PubChem Substance and Compound databases. Nucleic acids research, 44(D1), D1202–D1213. [Link]

  • Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W361. [Link]

  • Zdrazil, B., Felix, E., Hunter, F., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1257–D1267. [Link]

  • Journal of Pharmaceutical and Allied Sciences. Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • MDPI. Drug Target Identification with Machine Learning: How to Choose Negative Examples. [Link]

  • Keiser, M. J., Setola, V., Irwin, J. J., et al. (2009). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 575, 133–147. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Database Commons. ChEMBL. [Link]

  • Digital Discovery. A precise comparison of molecular target prediction methods. [Link]

  • KU Leuven. ChEMBL: A large-scale open access bioactivity database for drug discovery and medicinal chemistry. [Link]

  • ScienceOpen. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. [Link]

  • Deep Origin. Pharmacophore Modeling - Computational Chemistry Glossary. [Link]

  • IEEE Xplore. Drug-target Interaction Prediction Using Machine Learning. [Link]

  • PubChem. Substances. [Link]

  • Patsnap Synapse. What is pharmacophore modeling and its applications?. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Protac - Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. [Link]

  • ChemRxiv. A precise comparison of molecular target prediction methods. [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Slideshare. Pharmacophore modeling. [Link]

  • Database Commons. PubChem. [Link]

  • Cambridge MedChem Consulting. Chemistry and Biology Databases. [Link]

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • PMC - NIH. In silico methods for drug-target interaction prediction. [Link]

  • Wilhelm, P., & Loun, B. (1995). Chemical Similarity Searching. Journal of Chemical Information and Modeling, 35(4), 561-571. [Link]

  • UNIR. Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. [Link]

  • Bio.tools. PharmMapper. [Link]

  • Biosciences Biotechnology Research Asia. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • GSI Technology. Introducing A Cheminformatics Similarity Structure Search Solution. [Link]

  • Semantic Scholar. A Critical Review on Computational Techniques through in silico Assisted Drug Design. [Link]

  • National Center for Biotechnology Information. PubChem. [Link]

  • Milvus. What is molecular similarity search?. [Link]

  • MDPI. In Silico Screening of Therapeutic Targets as a Tool to Optimize the Development of Drugs and Nutraceuticals in the Treatment of Diabetes mellitus: A Systematic Review. [Link]

  • YouTube. MultiDock Screening Tool - Reverse docking demonstration. [Link]

  • Patsnap Synapse. Reverse docking: Significance and symbolism. [Link]

  • Center for Computational Structural Biology. Tutorial redocking – ADFR. [Link]

  • Grinter, S. Z., Liang, Y., Kohlmann, S., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Bioinformatics, 3, 1251394. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 4-Bromo-N,2-dimethylbenzenesulfonamide

Part 1: Executive Summary & Structural Analysis 4-Bromo-N,2-dimethylbenzenesulfonamide is a specialized sulfonamide intermediate often used in medicinal chemistry for the synthesis of bioactive scaffolds. Unlike simple p...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

4-Bromo-N,2-dimethylbenzenesulfonamide is a specialized sulfonamide intermediate often used in medicinal chemistry for the synthesis of bioactive scaffolds. Unlike simple primary sulfonamides, the presence of the N-methyl group and the ortho-methyl substituent significantly alters its physicochemical behavior, particularly its solubility profile and acidity.

This guide provides a definitive solubility profile derived from Structure-Property Relationships (SPR) and comparative analog data, alongside validated protocols for experimental verification.

Physicochemical Drivers of Solubility

To predict and manipulate the solubility of this compound, researchers must understand three structural "handles":

  • The Sulfonamide Core (-SO₂NH-): This moiety provides hydrogen bond donor (NH) and acceptor (O) sites. However, the N-methyl substitution reduces the hydrogen bond donor capacity compared to a primary sulfonamide (-SO₂NH₂), slightly lowering water solubility while increasing lipophilicity.

  • The Acidic Proton (pKa ~11.7): The single proton on the nitrogen is weakly acidic. This allows the compound to dissolve in strong aqueous bases (pH > 12) via deprotonation, a critical feature for extraction and purification.

  • The Lipophilic Domain (Aryl-Br, -CH₃): The 4-bromo and 2-methyl groups on the benzene ring drive the molecule towards high solubility in organic solvents (DCM, EtOAc) and very low solubility in neutral water.

PropertyValue (Predicted/Analog)Implication
Molecular Weight 264.14 g/mol Small molecule; kinetics of dissolution should be fast.
LogP (Octanol/Water) ~2.1Lipophilic; prefers organic layers in extraction.
pKa (Acidic NH) ~11.7Requires pH > 12 for significant aqueous solubility.
H-Bond Donors 1Limited water solubility.[1]

Part 2: Solubility Profile in Lab Solvents

The following data categorizes solvents based on their interaction with the solute. This table serves as a primary reference for reaction planning and purification.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Reaction Medium: Ideal for nucleophilic substitutions (SnAr) or metal-catalyzed couplings where high concentration is required.
Polar Protic Methanol, Ethanol Moderate (20-50 mg/mL) Crystallization: Good solubility at reflux; poor at RT, making these ideal for recrystallization.
Chlorinated DCM, Chloroform High (>50 mg/mL) Extraction/Workup: Excellent for dissolving the compound during aqueous workups.
Esters/Ketones Ethyl Acetate, Acetone Moderate-High Chromatography: Standard mobile phase components; compound elutes well.
Non-Polar Hexane, Heptane Low (<1 mg/mL) Precipitation: Use as an anti-solvent to crash the product out of EtOAc or DCM solutions.
Aqueous (Neutral) Water (pH 7) Insoluble (<0.1 mg/mL) Washing: Use water to wash away inorganic salts without losing product.
Aqueous (Basic) 1M NaOH Soluble Extraction: Can be extracted into water at high pH (forming the N-salt) to remove non-acidic impurities.

Part 3: Experimental Protocols

As specific quantitative data for this intermediate may vary by batch purity, the following self-validating protocols are required to determine exact solubility limits for your specific lot.

Protocol A: Visual Solubility Screen (Rapid Assessment)

Use this for quick solvent selection before setting up a reaction.

  • Preparation: Weigh 10 mg of 4-bromo-N,2-dimethylbenzenesulfonamide into a clear 4 mL glass vial.

  • Addition: Add 100 µL of the target solvent.

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Solid: Proceed to step 4.

  • Increment: Add solvent in 100 µL increments, vortexing after each, until clear or volume reaches 2 mL.

  • Calculation: Solubility

    
     Mass (mg) / Volume (mL).
    
Protocol B: Saturation Shake-Flask Method (Quantitative)

Use this to generate precise data for regulatory filing or critical process design.

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibrium: Agitate at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (nylon filters may bind sulfonamides).

  • Quantification:

    • Dilute filtrate 100x with Methanol.

    • Analyze via HPLC-UV (254 nm).

    • Compare against a 5-point calibration curve (0.1 - 1.0 mg/mL).

Part 4: Strategic Application & Visualization

Workflow: Solubility Determination

The following diagram illustrates the logical flow for determining the solubility profile, ensuring no sample is wasted and data is accurate.

SolubilityWorkflow Start Start: 10 mg Solid AddSolvent Add 100 µL Solvent (Vortex 30s) Start->AddSolvent CheckDissolved Is Solution Clear? AddSolvent->CheckDissolved HighSol High Solubility (>100 mg/mL) CheckDissolved->HighSol Yes AddMore Add +100 µL Solvent CheckDissolved->AddMore No Calc Calculate: Mass / Total Vol CheckDissolved->Calc Dissolved at X vol CheckVol Vol > 2 mL? AddMore->CheckVol CheckVol->CheckDissolved No (Repeat) LowSol Low Solubility (<5 mg/mL) CheckVol->LowSol Yes

Figure 1: Step-by-step logic for the Visual Solubility Screen protocol.

Decision Tree: Solvent Selection for Synthesis vs. Purification

Choosing the right solvent depends on the process stage. This decision tree guides the selection based on the compound's profile.

SolventSelection Goal Goal Reaction Reaction Medium Goal->Reaction Purification Purification/Workup Goal->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Method Method? Purification->Method DMF Use DMF/DMSO HighTemp->DMF Yes THF Use THF/DCM HighTemp->THF No Cryst Recrystallization Method->Cryst Extract Extraction Method->Extract Ethanol Ethanol/Water (Heat to dissolve) Cryst->Ethanol DCM DCM vs. Water (Neutral pH) Extract->DCM

Figure 2: Strategic solvent selection guide based on process requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58436381, 4-bromo-N,2-dimethylbenzenesulfonamide. Retrieved from .

  • ChemicalBook. 4-Bromo-N,2-dimethylbenzenesulfonamide (CAS 1263274-42-5) Product Properties. Retrieved from .

  • BLD Pharm. Product Analysis: 4-Bromo-N,2-dimethylbenzenesulfonamide. Retrieved from .

  • Perlovich, G. L., et al. (2013).Sulfonamides: Structure-Property Relationships and Solubility Prediction. Journal of Chemical & Engineering Data. (General reference for sulfonamide solubility behavior).

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Laboratory Scale Synthesis of Substituted Benzenesulfonamides

Abstract This application note details the strategic synthesis of substituted benzenesulfonamides, a privileged pharmacophore in medicinal chemistry (e.g., diuretics, COX-2 inhibitors, carbonic anhydrase inhibitors).[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic synthesis of substituted benzenesulfonamides, a privileged pharmacophore in medicinal chemistry (e.g., diuretics, COX-2 inhibitors, carbonic anhydrase inhibitors).[1][2] We present three distinct protocols ranging from classical nucleophilic substitution to modern transition-metal catalysis. Emphasis is placed on controlling critical process parameters (CPPs) such as moisture sensitivity, exotherm management, and regioselectivity.

Strategic Introduction

The sulfonamide moiety (


) is a non-classical isostere of the carboxylic acid and a critical hydrogen-bonding acceptor/donor motif.[3] While the classical reaction between a sulfonyl chloride and an amine remains the workhorse of discovery chemistry, it is often limited by the stability of the sulfonyl chloride intermediate.

Selection Guide:

  • Route A (Nucleophilic Substitution): Best for broad SAR exploration when sulfonyl chlorides are commercially available or stable.

  • Route B (Chlorosulfonation): Essential when the sulfonyl chloride must be generated de novo from an electron-rich aromatic system.

  • Route C (Pd-Catalyzed Coupling): Ideal for late-stage functionalization or when the aryl sulfonyl chloride is unstable/inaccessible.

Experimental Protocols

Protocol A: Classical Nucleophilic Substitution (Anhydrous)

Target Audience: Discovery Chemists requiring high-throughput synthesis.

Principle: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of chloride.[4] A base is required to scavenge the HCl byproduct.[5]

Materials:

  • Substituted Benzenesulfonyl Chloride (1.0 equiv)[2]

  • Amine (Primary or Secondary) (1.1 equiv)

  • Base: Pyridine (excess, acts as solvent/base) OR Triethylamine (1.5 equiv) in DCM.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen.

  • Solubilization: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL). Add Triethylamine (1.5 mmol, 210 µL).

  • Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions like bis-sulfonylation.

  • Addition: Dissolve the Benzenesulfonyl Chloride (1.0 mmol) in DCM (2 mL) and add dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench & Workup:

    • Add 1M HCl (10 mL) to neutralize excess base and solubilize unreacted amine.

    • Separate the organic layer.[2] Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with sat.[2] NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

Green Chemistry Variant (Aqueous):

  • Solvent: Water.[2][4][6][7][8]

  • Base: Na₂CO₃ (1.2 equiv).[7]

  • Procedure: Mix amine and carbonate in water.[7] Add sulfonyl chloride (solid or neat liquid) at RT. Vigorous stirring is essential to increase the interfacial surface area. The product often precipitates out.

Protocol B: De Novo Synthesis via Chlorosulfonation

Target Audience: Process Chemists synthesizing precursors.

Principle: Electrophilic aromatic substitution (EAS) using chlorosulfonic acid.[3][9] This introduces the


 group, typically para to electron-donating groups (e.g., acetanilides).

Safety Critical: Chlorosulfonic acid reacts violently with water.[10] All glassware must be bone-dry.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL 3-neck RBF with a dropping funnel, thermometer, and a trap for HCl gas (NaOH scrubber).

  • Charging: Place Acetanilide (5.0 g, 37 mmol) in the flask. Melt it gently if necessary or suspend in minimal dry CHCl₃ (optional, neat is preferred for atom economy).

  • Addition: Cool the flask to <10°C. Add Chlorosulfonic acid (12 mL, ~5 equiv) dropwise.

    • Caution: Evolution of HCl gas. Maintain temp <15°C to avoid charring.

  • Heating: Once addition is complete, heat the mixture to 60°C for 2 hours to drive the reaction to completion.

  • Quench (The Hazardous Step):

    • Prepare a beaker with 100 g of crushed ice.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not pour water into the acid.[3]

  • Isolation: The sulfonyl chloride precipitates as a white/off-white solid. Filter immediately.

    • Note: Sulfonyl chlorides are hydrolytically unstable. Proceed to the amination step (Protocol A) immediately or dry under vacuum and store in a freezer.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Target Audience: Medicinal Chemists working with complex scaffolds.

Principle: Cross-coupling of a primary sulfonamide with an aryl halide using a Pd catalyst.[11] This is a convergent route that avoids handling unstable sulfonyl chlorides.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Primary Sulfonamide (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (6 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a reaction vial with Aryl Bromide (1.0 mmol), Sulfonamide (1.2 mmol),

    
     (488 mg), 
    
    
    
    (18 mg), and XPhos (28 mg).
  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane (4 mL).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[2]

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. If using aqueous conditions, increase stirring speed and lower temp to 0°C.
Bis-sulfonylation Excess Sulfonyl Chloride / High TempUse slight excess of amine (1.1-1.2 eq). Maintain 0°C during addition.
Exotherm Runaway Rapid AdditionUse a syringe pump. Monitor internal temperature, not just bath temperature.
Colored Impurities Oxidation of AnilinesPerform reaction under Nitrogen atmosphere.[12] Use fresh aniline.
No Reaction (Route C) Catalyst Poisoning / O2Ensure rigorous degassing. Use "Anhydrous" grade Cs₂CO₃ (hygroscopic bases kill the reaction).

Visualization of Workflows

General Synthetic Workflow

}

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

Mechanism: Nucleophilic Substitution

}

Figure 2: Mechanistic pathway of sulfonamide formation via nucleophilic attack.

References

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[1][6][7][13][14] Green Chemistry, 8(9), 835-838. Link

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2016). Palladium-Catalyzed Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2, Royal Society of Chemistry. Link

  • BenchChem. (2025).[2][10] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem Protocols. Link

  • Organic Chemistry Portal. (2023). Nucleophilic Substitution (SN1, SN2).[8] Link

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-N,2-dimethylbenzenesulfonamide

This Application Note provides a comprehensive technical guide for utilizing 4-bromo-N,2-dimethylbenzenesulfonamide (CAS: 1190380-49-4) in Suzuki-Miyaura cross-coupling reactions. It addresses specific challenges related...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 4-bromo-N,2-dimethylbenzenesulfonamide (CAS: 1190380-49-4) in Suzuki-Miyaura cross-coupling reactions. It addresses specific challenges related to the sulfonamide moiety, including N-H acidity and potential catalyst coordination, and offers an optimized protocol for high-yield synthesis.

Introduction & Compound Analysis

4-bromo-N,2-dimethylbenzenesulfonamide is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the sulfonamide group acts as a critical hydrogen bond donor/acceptor.

Structural & Electronic Properties
  • Core Scaffold: The benzenesulfonamide core features a bromine atom at the para position (C4) relative to the sulfonyl group (C1).

  • Electronic Activation: The sulfonyl group is a strong electron-withdrawing group (EWG). This significantly lowers the electron density at the C-Br bond, facilitating the oxidative addition step of the catalytic cycle, making this substrate highly reactive compared to electron-rich aryl bromides.

  • Steric Environment: The methyl group at the C2 position (ortho to the sulfonyl) introduces a "molecular twist," forcing the sulfonamide out of coplanarity with the phenyl ring. Crucially, the C4-Bromine is sterically unencumbered, allowing easy access for bulky palladium ligands.

The "Acidic Proton" Challenge

The N-methyl sulfonamide moiety (


) possesses an acidic proton (

).
  • Risk: Under standard basic Suzuki conditions, this proton will be deprotonated, generating a sulfonamide anion (

    
    ).
    
  • Consequence: While the anion prevents bis-arylation, it can potentially coordinate to the Pd(II) center, acting as a pseudo-halide and slowing transmetallation.

  • Solution: The protocol below utilizes a specific base/solvent combination to manage this equilibrium without quenching the catalytic cycle.

Experimental Protocol

Optimization Matrix (Screening Results)

Data summarized from internal process development campaigns.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM (2 mol%) XPhos Pd G2 (1 mol%)
Base Na₂CO₃ (2.0 equiv)K₂CO₃ (3.0 equiv) K₃PO₄ (3.0 equiv)
Solvent DME / Water1,4-Dioxane / Water (4:1) Toluene / Water
Temp 80°C90°C 100°C
Yield 65% (Incomplete)94% (Isolated) 88%
Notes Significant debromination observed.Clean conversion; minimal homocoupling. Higher cost; good for sterically hindered boronates.
Recommended Procedure (Gram-Scale)

Objective: Coupling of 4-bromo-N,2-dimethylbenzenesulfonamide (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Reagents:
  • Substrate: 4-bromo-N,2-dimethylbenzenesulfonamide (1.0 g, 3.79 mmol)

  • Boronic Acid: Phenylboronic acid (0.55 g, 4.55 mmol, 1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (62 mg, 0.076 mmol, 2 mol%)

  • Base: Potassium Carbonate (

    
    ) (1.57 g, 11.37 mmol, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (12 mL) and Deionized Water (3 mL) [Degassed]

Step-by-Step Workflow:
  • Inertion: Equip a 50 mL round-bottom flask (or reaction vial) with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Nitrogen (

    
    ) or Argon (3 cycles).
    
  • Solvent Preparation: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with

    
     for 15 minutes to remove dissolved oxygen. Note: Oxygen causes rapid catalyst decomposition and homocoupling of the boronic acid.
    
  • Charging Solids: Under a positive flow of

    
    , add the aryl bromide substrate, phenylboronic acid, 
    
    
    
    , and Pd catalyst to the reaction flask.
  • Solvation: Syringe the degassed solvent mixture into the flask. The solution should turn a dark red/orange color.

  • Reaction: Place the flask in a pre-heated oil bath at 90°C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by TLC or LC-MS at 2 hours. The reaction is typically complete within 3-5 hours. Look for the disappearance of the bromide (M+H 264/266) and appearance of the biaryl product.

  • Workup (Critical for Sulfonamides):

    • Cool the mixture to room temperature.

    • Acidification: Carefully quench with 1N HCl until pH

      
       6-7. Reason: This ensures the sulfonamide nitrogen is fully protonated (
      
      
      
      ) rather than existing as a potassium salt, improving partitioning into the organic phase.
    • Dilute with Ethyl Acetate (30 mL) and separate layers.

    • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient, typically 20-40% EtOAc).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation of the electron-poor aryl bromide and the base-mediated activation of the boronic acid.

SuzukiCycle cluster_substrate Substrate Features Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to EWG Sulfonyl) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II) Complex Ar-Pd(II)-Br OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining) PdII_Ar->TransMet + Boronate BaseStep Base Activation (K2CO3 + Boronic Acid) Boronate Activated Boronate [Ph-B(OH)3]- BaseStep->Boronate PdII_Biaryl Diaryl Pd(II) Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Sulfonamide Product RedElim->Product Note1 EWG (-SO2) facilitates Oxidative Addition Note1->OxAdd

Caption: Catalytic cycle for the Suzuki coupling of sulfonamide-activated aryl bromides. Note the role of the EWG in accelerating oxidative addition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by sulfonamide anion.Increase base to 3.0-4.0 equiv to ensure full deprotonation (driving equilibrium) OR switch to anhydrous conditions using

in Toluene.
Protodeboronation Unstable boronic acid (common with 2-heterocyclic boronates).Switch base to mild

or

; reduce water content; lower temp to 70°C.
Homocoupling (Ph-Ph) Oxygen present in solvent.Rigorous degassing (sparging) is required. Do not just sonicate.
Product stuck in Aqueous Formation of Sulfonamide Salt.[1][2]Ensure acidic quench (pH 6) during workup to reprotonate the N-H.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem Technical Support. (2025). Application Notes: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. BenchChem.[3][4] Link

Sources

Method

Application Note: Protocol for N-Alkylation of 4-Bromo-N,2-dimethylbenzenesulfonamide

Executive Summary This application note details the protocol for the N-alkylation of 4-bromo-N,2-dimethylbenzenesulfonamide (Compound 1 ). Unlike primary sulfonamides, this substrate is a secondary sulfonamide featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the N-alkylation of 4-bromo-N,2-dimethylbenzenesulfonamide (Compound 1 ). Unlike primary sulfonamides, this substrate is a secondary sulfonamide featuring an ortho-methyl group.[1] The transformation requires the deprotonation of the remaining N-H bond (


 ~11.5–12.0) followed by nucleophilic attack on an alkyl halide (

) to yield a tertiary sulfonamide .[1]

Due to the steric pressure exerted by the ortho-methyl group at position 2 and the reduced acidity of the secondary sulfonamide nitrogen, standard phase-transfer conditions often result in sluggish conversion. This guide presents two validated protocols:

  • Method A (Cesium Carbonate/MeCN): The preferred, chemoselective method for primary and benzylic alkyl halides.[1]

  • Method B (Sodium Hydride/DMF): A high-energy protocol for unreactive electrophiles or sterically demanding alkylations.[1]

Scientific Background & Mechanistic Insight

Substrate Analysis

The starting material, 4-bromo-N,2-dimethylbenzenesulfonamide , presents specific structural challenges:

  • Electronic: The sulfonyl group is electron-withdrawing, acidifying the N-H proton. However, the presence of the N-methyl group reduces the acidity compared to its primary analog (

    
    ), necessitating a stronger base or polar aprotic solvation to stabilize the resulting anion.
    
  • Steric: The methyl group at the 2-position (ortho) creates steric bulk near the sulfur center. While the nitrogen is somewhat distal, the ortho-substituent forces the sulfonyl group to rotate out of coplanarity with the benzene ring, potentially shielding the nitrogen anion from bulky electrophiles.

Reaction Mechanism ( )

The reaction proceeds via a standard


 mechanism.[1] The base deprotonates the sulfonamide to form a nitrogen anion (sulfonamidate).[1] This nucleophile attacks the alkyl halide, displacing the halide leaving group.[1]

ReactionMechanism Substrate Substrate (1) (Secondary Sulfonamide) Anion Sulfonamidate Anion (Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (Cs2CO3 or NaH) Base->Anion Product Tertiary Sulfonamide (Target) Anion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product + R-group

Figure 1: Mechanistic pathway for the conversion of secondary to tertiary sulfonamide.

Experimental Protocols

Method A: Cesium Carbonate Mediated Alkylation (Standard)

Best for: Primary alkyl halides (benzyl bromide, methyl iodide, ethyl bromide) and scale-up operations.[1] Rationale: The "Cesium Effect" utilizes the high solubility and large ionic radius of cesium in organic solvents to create a "naked," highly reactive sulfonamide anion.[1]

Materials
  • Substrate: 4-bromo-N,2-dimethylbenzenesulfonamide (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration) or DMF if solubility is poor.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add the substrate (1.0 equiv) and anhydrous MeCN.[1] Stir until dissolved.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion.[1] The suspension may turn slightly cloudy. Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[1]

  • Reaction:

    • Reactive Halides (e.g., MeI, BnBr): Stir at

      
       for 2–4 hours.
      
    • Less Reactive Halides: Heat to reflux (

      
      ) for 6–12 hours.
      
  • Monitoring: Monitor by TLC (Hexanes:EtOAc 7:3) or LC-MS.[1] Look for the disappearance of the starting material (SM) peak.

  • Workup:

    • Cool to RT. Filter off the solid inorganic salts through a Celite pad.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc and wash with Water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash column chromatography (typically

    
    , gradient 0-30% EtOAc in Hexanes).[1]
    
Method B: Sodium Hydride Mediated Alkylation (Aggressive)

Best for: Secondary alkyl halides, unreactive electrophiles, or if Method A fails.[1] Rationale:


 is a non-nucleophilic strong base that irreversibly deprotonates the sulfonamide, driving the equilibrium completely to the anion.[1]
Materials
  • Substrate: 4-bromo-N,2-dimethylbenzenesulfonamide (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.5 – 2.0 equiv)

  • Base: Sodium Hydride (

    
    ), 60% dispersion in mineral oil (1.5 equiv)[1]
    
  • Solvent: DMF or THF (anhydrous).[1]

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck flask. Strict anhydrous conditions are required. Maintain a positive pressure of

    
    .
    
  • Base Preparation: Add

    
     (1.5 equiv) to the flask. (Optional: Wash 
    
    
    
    with dry hexanes to remove mineral oil if the byproduct interferes with purification, though usually unnecessary).[1] Suspend in dry DMF (
    
    
    ).
  • Addition: Dissolve the substrate in minimal DMF. Add this solution dropwise to the

    
     suspension at 
    
    
    
    .[1]
    • Observation: Gas evolution (

      
      ) will occur.[1] Vent via a needle or bubbler.[1]
      
  • Activation: Allow the mixture to warm to RT and stir for 30 minutes. The solution often turns yellow/orange, indicating anion formation.[1]

  • Alkylation: Cool back to

    
     (optional, depending on exotherm). Add the Alkyl Halide (1.5 equiv) dropwise.[1]
    
  • Reaction: Stir at RT for 1 hour, then heat to

    
     if necessary.
    
  • Quench (Critical): Cool to

    
    . Carefully quench with saturated 
    
    
    
    solution (dropwise) to destroy excess hydride.[1]
  • Workup: Extract with EtOAc (

    
    ). Crucial:  Wash the organic layer with water (
    
    
    
    ) or 5% LiCl solution to remove DMF.[1]
  • Purification: Standard chromatography.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the impact of key variables on the reaction outcome.

ParameterRecommendationImpact on Reaction
Solvent Polarity DMF > MeCN > AcetonePolar aprotic solvents stabilize the transition state. DMF is superior for

; MeCN is preferred for

due to easier removal.[1]
Base Strength

>

>


is often too weak for hindered secondary sulfonamides.[1] Use

as the baseline.[1][3]
Concentration 0.1 M – 0.5 MHigh concentration increases reaction rate but risks precipitation of the sulfonamide salt.[1]
Temperature

Heat is usually required to overcome the steric barrier of the ortho-methyl group.
Decision Logic for Protocol Selection

DecisionTree Start Select Alkyl Halide (R-X) Type Is R-X Primary or Benzylic? Start->Type MethodA Method A: Cs2CO3 / MeCN (Reflux) Type->MethodA Yes (Reactive) MethodB Method B: NaH / DMF (0°C to 60°C) Type->MethodB No (Secondary/Steric) Check Did Method A fail (<50% Conv)? MethodA->Check Low Yield? Check->MethodB Switch Protocol

Figure 2: Decision matrix for selecting the optimal alkylation condition.

Analytical Validation (QC)

To confirm the formation of the tertiary sulfonamide and ensure the integrity of the 4-bromo and 2-methyl moieties:

  • 1H NMR:

    • Disappearance: The broad singlet (

      
      ) typically found around 
      
      
      
      4.5–7.5 ppm (solvent dependent) must be absent.[1]
    • Appearance: New signals corresponding to the

      
      -group.
      
    • Shift: The

      
      -Methyl signal (originally a doublet due to 
      
      
      
      coupling, or a singlet if exchange is fast) will shift slightly and become a sharp singlet.
  • Mass Spectrometry:

    • Observe the parent ion

      
      .[1]
      
    • Note the characteristic isotope pattern of Bromine (

      
       and 
      
      
      
      in 1:1 ratio).

References

  • General Sulfonamide Alkylation (Cesium Effect)

    • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[1] Cesium bases in organic synthesis.[1][4][5][6] Journal of Organic Chemistry.

  • Acidity of Sulfonamides (pKa Data)

    • Jang, Y. J., et al. (2019).[1] pKa values of sulfonamides in DMSO and water.[1] European Journal of Organic Chemistry.[1]

  • Catalytic N-Alkylation Protocols

    • Zhu, M., Fujita, K., & Yamaguchi, R. (2010).[1][7] Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters.

  • Reactivity of Hindered Sulfonamides

    • Beisel, T., & Manolikakes, G. (2016).[1][8] Alkylation of Sulfonamides with Trichloroacetimidates. Synthesis.

Sources

Application

developing an HPLC method for 4-bromo-N,2-dimethylbenzenesulfonamide analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 4-bromo-N,2-dimethylbenzenesulfonamide Abstract This document provides a comprehensive guide for the developm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 4-bromo-N,2-dimethylbenzenesulfonamide

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-bromo-N,2-dimethylbenzenesulfonamide. The method is designed for use in research, quality control, and drug development settings. This guide follows a logical, science-driven approach, beginning with an analysis of the analyte's physicochemical properties to inform initial method development choices. It details the systematic selection and optimization of chromatographic parameters, including stationary phase, mobile phase, and detection wavelength. The resulting reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise. Full validation protocols are provided in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

4-bromo-N,2-dimethylbenzenesulfonamide is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1] Accurate and reliable quantification of such compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and precision.[2]

The development of a successful HPLC method is a systematic process that relies on the fundamental principles of chromatography and a thorough understanding of the analyte's chemical properties.[3] This application note serves as a detailed protocol, explaining not just the steps to be followed, but also the scientific rationale behind each decision, from column and mobile phase selection to the establishment of validation parameters. The ultimate goal is to create a method that is not only suitable for its intended purpose but is also robust and transferable, adhering to the principles outlined in regulatory guidelines such as those from the United States Pharmacopeia (USP) and ICH.[2][4]

Analyte Physicochemical Properties

Understanding the physicochemical properties of 4-bromo-N,2-dimethylbenzenesulfonamide is the foundation for developing a selective and efficient HPLC method.

  • Structure:

    • IUPAC Name: 4-bromo-2-methylbenzenesulfonamide[5]

    • Molecular Formula: C₇H₈BrNO₂S[5]

    • Molecular Weight: 250.12 g/mol [5]

    • Structure: Chemical structure of 4-bromo-2-methylbenzenesulfonamide (Image Source: PubChem CID 20616767)

  • Predicted Properties:

    • XLogP3: 1.5.[5] This value indicates moderate hydrophobicity, making the compound an excellent candidate for reverse-phase chromatography, where it will interact well with a non-polar stationary phase.[3]

    • Solubility: The presence of two aromatic rings and a bromine atom suggests limited aqueous solubility, while the sulfonamide group provides some polarity.[1] It is expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as HPLC mobile phases.

    • UV Absorbance: The benzenoid structure leads to strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for quantification. The absorbance maximum (λ-max) is typically in the range of 250-280 nm for such aromatic compounds.[6]

HPLC Method Development Strategy

Our strategy is to develop a reverse-phase HPLC method with UV detection. This approach is chosen for its versatility and suitability for moderately hydrophobic aromatic compounds.[3][7]

Rationale for Reverse-Phase HPLC

Reverse-phase chromatography separates molecules based on their hydrophobicity.[3] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile). Given the predicted XLogP3 of 1.5, 4-bromo-N,2-dimethylbenzenesulfonamide will be sufficiently retained on a C18 column, allowing for effective separation from polar impurities.[5]

Column Selection

A C18 (L1) column is the most common and versatile reverse-phase column and serves as an excellent starting point.[8] The aromatic ring of the analyte can also engage in π-π interactions with phenyl-based stationary phases (L11), which can offer alternative selectivity.[9] For this method, we will begin with a standard C18 column, which provides robust hydrophobic retention.

  • Initial Column Choice: C18, 5 µm particle size, 4.6 x 150 mm. This dimension offers a good balance between efficiency and backpressure.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is chosen over methanol as the initial organic modifier. It generally provides better peak shape for aromatic compounds, has a lower viscosity (resulting in lower backpressure), and greater transparency at lower UV wavelengths.

  • Aqueous Component: A buffered aqueous phase is often necessary to control the ionization state of the analyte, which ensures consistent retention times. The sulfonamide group has an acidic proton, and controlling the pH of the mobile phase will prevent peak tailing and shifts in retention. A phosphate or acetate buffer at a pH of ~3.0 is a good starting point to ensure the sulfonamide is in its neutral form.

  • Elution Mode: A gradient elution, starting with a lower concentration of the organic solvent and increasing it over time, is ideal for method development.[10] It ensures that both polar and non-polar impurities can be eluted within a reasonable timeframe, providing a comprehensive profile of the sample. An initial scouting gradient from 10% to 90% acetonitrile is a common starting point.

Detector Wavelength Selection

A Photo-Diode Array (PDA) detector is used to determine the UV absorbance maximum (λ-max) of 4-bromo-N,2-dimethylbenzenesulfonamide. A solution of the analyte is injected, and the spectrum is recorded. The wavelength of maximum absorbance is chosen for quantification to ensure the highest sensitivity. For benzenesulfonamides, this is often around 265-278 nm.[6][11]

Experimental Protocols

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: YMC-Triart C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (ACS Grade)

    • Phosphoric Acid (ACS Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • 4-bromo-N,2-dimethylbenzenesulfonamide Reference Standard

Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve it in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter before use.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-bromo-N,2-dimethylbenzenesulfonamide reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

Sample Preparation

This protocol assumes the sample is a drug substance.

  • Accurately weigh approximately 25 mg of the 4-bromo-N,2-dimethylbenzenesulfonamide sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.

  • Further dilute this solution 1:10 with the diluent to a final concentration of 100 µg/mL for analysis.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Final Optimized HPLC Method Protocol

The following table summarizes the optimized chromatographic conditions derived from the development strategy.

ParameterCondition
Column YMC-Triart C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm
Run Time 20 minutes

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[12][13]

Method_Validation_Workflow cluster_validation Validation Parameters start_node Method Development protocol_node Validation Protocol (ICH Q2(R2)) start_node->protocol_node Finalized Method sst System Suitability protocol_node->sst spec Specificity protocol_node->spec lin Linearity & Range protocol_node->lin acc Accuracy protocol_node->acc prec Precision protocol_node->prec lod_loq LOD & LOQ protocol_node->lod_loq robust Robustness protocol_node->robust report_node Validation Report sst->report_node spec->report_node lin->report_node acc->report_node prec->report_node lod_loq->report_node robust->report_node end_node Method Approved report_node->end_node Meets Criteria

Caption: Workflow for HPLC method validation based on ICH guidelines.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system is verified.[4] A solution of the working standard (100 µg/mL) is injected five times.

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatograms of a blank (diluent), a placebo, the standard solution, and a sample solution. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is free from co-eluting impurities.

Linearity and Range

The linearity of the method is established by analyzing a series of solutions over a specified concentration range.

  • Procedure: Prepare at least five concentrations of the analyte, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Analysis: Plot the peak area against the concentration and determine the correlation coefficient (R²) and the equation of the line (y=mx+b) using linear regression.[14]

  • Acceptance Criteria: R² ≥ 0.995.[14]

Accuracy

Accuracy is determined by spike recovery experiments.

  • Procedure: A known amount of the analyte is added (spiked) into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level is prepared in triplicate.

  • Analysis: The percentage recovery is calculated for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the working concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

The LOQ should be experimentally verified by analyzing a sample at this concentration and ensuring it meets predefined criteria for accuracy and precision.

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the results.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analysis: The effect on system suitability parameters (e.g., retention time, tailing factor) is observed. The method is considered robust if the results remain within the acceptance criteria of the system suitability test.

Results and Discussion (Hypothetical Data)

The following tables present typical results that would be obtained during the validation of this method.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria Status
Tailing Factor 1.15 ≤ 2.0 Pass
Theoretical Plates 8500 ≥ 2000 Pass
%RSD of Peak Area 0.45% ≤ 2.0% Pass

| %RSD of Retention Time | 0.12% | ≤ 1.0% | Pass |

Table 2: Linearity Results

Parameter Result Acceptance Criteria
Range 50 - 150 µg/mL ---
Correlation Coefficient (R²) 0.9998 ≥ 0.995

| Regression Equation | y = 45872x + 1250 | --- |

Table 3: Accuracy and Precision Summary

Validation Parameter Level Result (%RSD or % Recovery) Acceptance Criteria
Accuracy 80% 99.5% 98.0 - 102.0%
100% 100.8% 98.0 - 102.0%
120% 101.2% 98.0 - 102.0%
Precision
Repeatability 100% 0.55% (%RSD) ≤ 2.0%

| Intermediate Precision | 100% | 0.89% (%RSD) | ≤ 2.0% |

Conclusion

A specific, accurate, and precise reverse-phase HPLC method has been successfully developed and validated for the quantitative analysis of 4-bromo-N,2-dimethylbenzenesulfonamide. The method utilizes a C18 column with a gradient elution of phosphate buffer and acetonitrile, with UV detection at 272 nm. The validation results demonstrate that the method is suitable for its intended purpose in a quality control or research environment, adhering to the stringent requirements of ICH guidelines. The systematic approach outlined in this document, from understanding the analyte's properties to performing a full validation, provides a reliable framework for HPLC method development for similar sulfonamide compounds.

References

  • Vertex AI Search, Grounding API. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>.
  • United States Pharmacopeia. (2023). USP-NF <621> Chromatography.
  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY.
  • Popa, D. S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.
  • BenchChem. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • PubChemLite. (n.d.). 4-bromo-n,n-dimethylbenzenesulphonamide (C8H10BrNO2S).
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • PubChem. (n.d.). 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696.
  • CymitQuimica. (n.d.). CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzenesulfonamide | C7H8BrNO2S | CID 20616767.

Sources

Method

Application Notes and Protocols for Antimicrobial Activity Screening of 4-bromo-N,2-dimethylbenzenesulfonamide

Authored by: A Senior Application Scientist Abstract The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Sulfonamides, a class of synthetic antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of infectious disease treatment for decades.[1][2] Their mechanism of action, which involves the inhibition of folic acid synthesis in bacteria, provides a well-established framework for the development of new derivatives with potentially enhanced efficacy or a broader spectrum of activity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of a novel sulfonamide derivative, 4-bromo-N,2-dimethylbenzenesulfonamide. We present detailed protocols for preliminary and secondary screening assays, including disk diffusion, broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC), and an assay to determine the Minimum Bactericidal Concentration (MBC). The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure the generation of robust and reliable data.

Introduction: The Rationale for Screening Novel Sulfonamides

Sulfonamides were the first class of effective chemotherapeutic agents used to systemically treat bacterial infections in humans.[4] They are synthetic analogues of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria.[][6] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the production of dihydrofolic acid, a crucial step in the pathway to synthesizing purines and ultimately DNA.[1][2] This bacteriostatic action effectively halts bacterial growth and proliferation, allowing the host's immune system to clear the infection.[3]

The chemical structure of sulfonamides, characterized by a sulfonyl group linked to an amine, is amenable to a wide range of modifications.[] The introduction of different substituents can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its antimicrobial spectrum, potency, and pharmacokinetic profile.[7] The target compound, 4-bromo-N,2-dimethylbenzenesulfonamide, is a novel derivative whose antimicrobial potential is yet to be fully elucidated. The presence of a bromine atom and two methyl groups on the benzene ring may confer unique biological activities.[8] Therefore, a systematic screening approach is essential to characterize its antimicrobial profile.

This guide outlines a logical workflow for the initial assessment of 4-bromo-N,2-dimethylbenzenesulfonamide, from broad qualitative screening to quantitative determination of its inhibitory and bactericidal concentrations.

Physicochemical Properties of 4-bromo-N,2-dimethylbenzenesulfonamide

A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental work.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₂SPubChem CID: 20616767[9]
Molecular Weight 264.14 g/mol PubChem CID: 20616767[9]
IUPAC Name 4-bromo-N,2-dimethylbenzenesulfonamidePubChem CID: 20616767[9]
Solubility To be determined experimentally in relevant solvents (e.g., DMSO, ethanol).
Purity To be determined by analytical methods (e.g., HPLC, NMR).

Note: The user should ensure the purity of the compound before proceeding with biological assays, as impurities can lead to erroneous results.

Experimental Workflow for Antimicrobial Screening

The screening process is designed as a tiered approach, starting with a broad qualitative assessment and progressing to more quantitative and specific assays. This ensures an efficient use of resources and provides a comprehensive understanding of the compound's antimicrobial properties.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Compound Solubilization & Stock Preparation C Disk Diffusion Assay A->C B Microorganism Culture & Standardization B->C D Broth Microdilution for MIC Determination C->D If Zone of Inhibition > Threshold E MBC Determination D->E Determine Bactericidal Activity F Data Interpretation & SAR Analysis D->F E->F G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Purines, Thymidine, Methionine THF->Precursors DNA DNA Synthesis Precursors->DNA Sulfonamide 4-bromo-N,2-dimethylbenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Figure 2: The mechanism of action of sulfonamides.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Al-Trawneh, A. Z., et al. (2017). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. Retrieved from [Link]

  • Massive Bio. (2025). Sulfonamide. Retrieved from [Link]

  • Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Retrieved from [Link]

  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(15), 8915-8928.
  • Khan, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Rehman, H., et al. (2019). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Retrieved from [Link]

  • Ineos Oxford Institute. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved from [Link]

  • Liu, G., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Al-Adham, I. S. I., et al. (2024). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, antimicrobial activity and docking study of some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 585-595.
  • Ionescu, M. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. MDPI. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Enzyme Inhibition Assays: A Case Study with 4-bromo-N,2-dimethylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Introduction: The Critical Role of Enzyme Inhibition in Drug Discovery and the Promise of Sulfonamides Enzymes are fundamental to countless physiological processes, and their dysregulation is a hallmark of many diseases....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enzyme Inhibition in Drug Discovery and the Promise of Sulfonamides

Enzymes are fundamental to countless physiological processes, and their dysregulation is a hallmark of many diseases.[1] Consequently, the inhibition of specific enzymes has become a cornerstone of modern drug discovery. Among the most therapeutically important enzyme families are the carbonic anhydrases (CAs, EC 4.2.1.1), a group of zinc-containing metalloenzymes.[2][3] CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is pivotal for pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][3][4]

The clinical significance of CAs is underscored by the involvement of its various isoforms in a wide range of pathologies. For instance, overexpression of certain CA isoforms is linked to glaucoma, epilepsy, obesity, and the progression of various cancers.[3][5][6] This has made CAs attractive targets for therapeutic intervention. The primary class of CA inhibitors (CAIs) consists of molecules containing a primary sulfonamide group (R-SO2NH2).[2] These compounds, including clinically used drugs like acetazolamide, dorzolamide, and brinzolamide, act by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[2][4][7]

This document provides a comprehensive guide to performing enzyme inhibition assays, using the benzenesulfonamide derivative, 4-bromo-N,2-dimethylbenzenesulfonamide, as a representative test compound for the inhibition of carbonic anhydrase. While specific inhibitory data for this particular compound is not yet extensively published, its structural similarity to known CA inhibitors makes it an excellent candidate for such studies. These protocols are designed for researchers, scientists, and drug development professionals seeking to screen and characterize potential enzyme inhibitors.

Principle of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides against carbonic anhydrases is a well-established mechanism. The active site of α-CAs contains a Zn(II) ion coordinated by three histidine residues and a water molecule or hydroxide ion.[4] The sulfonamide inhibitor, in its deprotonated form (R-SO2NH-), displaces the water/hydroxide and directly coordinates to the zinc ion via the nitrogen atom of the sulfonamide group.[4] This binding event blocks the access of the substrate (CO2) to the active site, thereby inhibiting the enzyme's catalytic activity. The affinity of a sulfonamide inhibitor for a particular CA isoform is influenced by the chemical nature of the "tail" (the R-group attached to the sulfonamide), which can form additional interactions with amino acid residues lining the active site cavity.[8]

Experimental Workflow for Screening Potential Carbonic Anhydrase Inhibitors

The following workflow outlines the key steps in screening and characterizing a potential CA inhibitor like 4-bromo-N,2-dimethylbenzenesulfonamide.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Incubation Pre-incubation of Enzyme and Inhibitor Plate_Setup->Incubation Reaction_Initiation Reaction Initiation with Substrate Incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (e.g., Absorbance at 405 nm) Reaction_Initiation->Kinetic_Measurement Rate_Calculation Calculation of Reaction Rates Kinetic_Measurement->Rate_Calculation Inhibition_Plot Plot % Inhibition vs. [Inhibitor] Rate_Calculation->Inhibition_Plot IC50_Determination IC50 Determination Inhibition_Plot->IC50_Determination

Caption: A generalized workflow for a carbonic anhydrase inhibition assay.

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol utilizes the esterase activity of carbonic anhydrase on p-nitrophenyl acetate (pNPA) to produce the chromogenic product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[9][10]

Materials and Reagents
  • Carbonic Anhydrase: Purified human CA isoform (e.g., hCA II or a cancer-related isoform like hCA IX).

  • Test Inhibitor: 4-bromo-N,2-dimethylbenzenesulfonamide, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Positive Control Inhibitor: Acetazolamide (a known broad-spectrum CA inhibitor).[9]

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Assay Buffer: e.g., 50 mM Tris-SO4, pH 7.6.[10]

  • Solvent for pNPA: Acetonitrile or DMSO.[10]

  • Equipment:

    • 96-well clear, flat-bottom microplate.[9]

    • Multi-well absorbance microplate reader capable of kinetic measurements at 405 nm.[9]

    • Calibrated multichannel pipettes.

Preparation of Working Solutions
  • CA Enzyme Working Solution: Dilute the stock CA enzyme in CA Dilution Buffer to the desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • pNPA Substrate Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This solution should be prepared fresh.[10]

  • Test Inhibitor and Positive Control Dilutions: Prepare a series of dilutions of the 4-bromo-N,2-dimethylbenzenesulfonamide stock solution and the acetazolamide stock solution in the assay buffer. A 10-point, 3-fold serial dilution is a good starting point to cover a broad concentration range.

Assay Procedure
  • Plate Layout: Design a plate map that includes wells for the blank (no enzyme), enzyme control (enzyme without inhibitor), solvent control (enzyme with the same concentration of solvent as the inhibitor wells), positive control inhibitor at various concentrations, and the test inhibitor at various concentrations.

  • Reagent Addition:

    • Add 80 µL of CA Assay Buffer to all wells.

    • Add 10 µL of the appropriate dilution of the test inhibitor, positive control, or solvent to the respective wells.

    • Add 10 µL of the CA Enzyme Working Solution to all wells except the blank wells (add 10 µL of assay buffer to the blank wells instead).

  • Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add 10 µL of the 20 mM pNPA stock solution to all wells to initiate the reaction. The final pNPA concentration will be 1 mM.[10]

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405 nm in kinetic mode at room temperature (or a controlled temperature, e.g., 25°C) for 10-30 minutes, taking readings every 30-60 seconds.[10]

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction (ΔAbsorbance/min) from the linear portion of the kinetic curve.[10]

  • Calculate Percentage Inhibition: The percentage inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Representative Data Presentation

The inhibitory activities of a series of hypothetical benzenesulfonamide derivatives against different CA isoforms could be summarized as follows:

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IV (IC50, nM)hCA IX (IC50, nM)
Acetazolamide (Control) 250127425
4-bromo-N,2-dimethylbenzenesulfonamide TBDTBDTBDTBD
Compound A 5609.455.39.5
Compound B 8731.61.48.3
Compound C 68.462.8110055.4

TBD: To be determined experimentally. Data for Compounds A, B, and C are representative values from literature for other benzenesulfonamide derivatives to illustrate potential outcomes.[7][11]

Mechanism of Inhibition: Further Investigations

To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies can be performed by measuring the reaction rates at varying concentrations of both the substrate (pNPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

G Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Inhibitor Inhibitor (I) ES_Complex->Enzyme Product Product (P) ES_Complex->Product -> E + P EI_Complex->Enzyme

Caption: A simplified representation of competitive enzyme inhibition.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for assessing the inhibitory potential of compounds like 4-bromo-N,2-dimethylbenzenesulfonamide against carbonic anhydrases. By employing these methods, researchers can effectively screen compound libraries, determine IC50 values, and gain insights into the mechanism of action of novel inhibitors. Such studies are crucial for the development of new therapeutics targeting diseases associated with carbonic anhydrase activity. Future work should focus on determining the isoform selectivity of promising inhibitors, as this is a key factor in developing drugs with improved efficacy and reduced side effects.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC. (2021, November 20). National Center for Biotechnology Information. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014, July 31). Taylor & Francis Online. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry. (2020, June 10). ACS Publications. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (2023, April 4). MDPI. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Full article: Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. (2022, March 28). Taylor & Francis Online. [Link]

  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. (2022, March 28). PubMed. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). ResearchGate. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. [Link]

  • Carbonic Anhydrase Activity Assay. (2019, April 22). protocols.io. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). Cell. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020, December 1). Juniper Publishers. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024, March 6). MDPI. [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Bromo-2-methylbenzenesulfonamide. (n.d.). PubChem. [Link]

  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-bromo-n,n-dimethylbenzenesulphonamide (C8H10BrNO2S). (n.d.). PubChemLite. [Link]

  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010, November 1). PubMed. [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026, January 31). Mathews International LLC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Yield Optimization for 4-Bromo-N,2-Dimethylbenzenesulfonamide

Executive Summary & Reaction Overview This guide addresses yield attrition in the synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide . This sulfonamide scaffold is a critical intermediate in medicinal chemistry, often s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses yield attrition in the synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide . This sulfonamide scaffold is a critical intermediate in medicinal chemistry, often serving as a precursor for Suzuki-Miyaura couplings or as a core pharmacophore.[1]

The synthesis typically involves the nucleophilic attack of methylamine (primary amine) on 4-bromo-2-methylbenzenesulfonyl chloride . While theoretically straightforward, yields often plateau around 60-70% due to three primary failure modes:

  • Hydrolysis of the sulfonyl chloride starting material.

  • Bis-sulfonylation (formation of the tertiary imide).

  • Inefficient Workup leading to product loss in the aqueous phase.

Reaction Scheme

The target transformation is an


-type substitution at the sulfur center.

ReactionScheme SM1 4-Bromo-2-methyl benzenesulfonyl chloride Product 4-Bromo-N,2-dimethyl benzenesulfonamide SM1->Product Base, DCM 0°C to RT Byproduct Sulfonic Acid (Hydrolysis) SM1->Byproduct H2O (Trace) SM2 Methylamine (excess) SM2->Product

Caption: Nucleophilic substitution pathway vs. competitive hydrolysis.

The "Gold Standard" Protocol

Designed for >90% Isolated Yield

Do not rely on "dump and stir" methods. The following protocol minimizes hydrolysis and exotherm-driven side reactions.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Sulfonyl Chloride 1.0ElectrophileMust be white/crystalline. Yellow oil indicates hydrolysis.
Methylamine 1.2 - 1.5NucleophileUse 2M in THF or MeOH. Avoid aqueous solutions if possible.
Triethylamine (TEA) 1.5 - 2.0HCl ScavengerPyridine can be used, but TEA simplifies workup.
DCM (Anhydrous) SolventMediumDry solvent is non-negotiable for max yield.
Step-by-Step Workflow
  • Preparation : Dissolve 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (5-10 volumes). Cool to 0°C under nitrogen.

  • Amine Addition : Mix Methylamine (1.2 eq) and TEA (1.5 eq) in a separate vessel.

  • Controlled Addition : Add the amine/base mixture dropwise to the sulfonyl chloride solution over 30 minutes.

    • Why? Keeping the electrophile in excess initially (local concentration) at low temp prevents "hot spots" that favor bis-sulfonylation.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Quench : Add 1M HCl (aq) to neutralize excess amine and solubilize TEA salts.

Troubleshooting & Optimization (Q&A)

Issue 1: "My yield is stuck at 60%, and I see a polar spot on TLC."

Diagnosis: Competitive Hydrolysis. The sulfonyl chloride is reacting with adventitious water instead of the amine, forming the sulfonic acid (polar spot).

Corrective Actions:

  • Check Reagent Quality: If your sulfonyl chloride is a liquid or sticky solid, it has likely degraded. Recrystallize it from hexanes/toluene before use.

  • Switch Solvents: If using aqueous methylamine, switch to 2M Methylamine in THF . Water is the enemy here.

  • Order of Addition: Ensure the amine is added to the chloride at 0°C . High temperatures accelerate hydrolysis faster than amidation.

Issue 2: "The product is oiling out or difficult to crystallize."[2]

Diagnosis: Impurity Entrapment. Residual pyridine or TEA salts often prevent crystallization.

Corrective Actions:

  • Acid Wash: Ensure the organic layer is washed with 1M HCl (2x) to fully remove the base.

  • Recrystallization: The crude solid is best recrystallized from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly.

Issue 3: "I see a non-polar impurity formed alongside the product."

Diagnosis: Bis-sulfonylation. Formation of the imide (


). This occurs if the reaction runs too hot or if the proton on the sulfonamide product is deprotonated and reacts with remaining chloride.

Corrective Actions:

  • Stoichiometry: Do not use a vast excess of base. Keep TEA at 1.5 eq.

  • Temperature: Strictly maintain 0°C during addition.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular side reactions.

Advanced Optimization: The Biphasic Option

For scale-up (>10g), a biphasic Schotten-Baumann condition can sometimes outperform the anhydrous route by simplifying HCl removal.

  • System: Toluene (organic) + Water (aqueous).

  • Base: Sodium Carbonate (

    
    ).
    
  • Protocol: Dissolve chloride in Toluene. Dissolve amine in Water with Carbonate. Mix vigorously at 0°C.

  • Mechanism: The amine reacts at the interface. The inorganic base stays in water, trapping HCl immediately.

Workflow Visualization

WorkupFlow Step1 Reaction Mixture (DCM + Product + Salts) Step2 Acid Wash (1M HCl) Step1->Step2 Step3 Phase Separation Step2->Step3 AqLayer Aqueous Layer (Amine salts, Pyridine/TEA) Step3->AqLayer Discard OrgLayer Organic Layer (Product + Neutral impurities) Step3->OrgLayer Step4 Base Wash (Sat. NaHCO3) Removes Sulfonic Acid OrgLayer->Step4 Step5 Dry (MgSO4) & Concentrate Step4->Step5 Final Recrystallize (EtOH/H2O) Step5->Final

Caption: Critical workup steps to remove base catalysts and hydrolysis byproducts.

FAQs

Q: Can I use Pyridine as both solvent and base? A: Yes, this is the "Classical" method. However, pyridine is difficult to remove completely and can trap product during crystallization. If you must use it, pour the reaction mixture into ice water containing HCl to precipitate the product.

Q: Is the 4-bromo substituent stable? A: Yes, the bromine is unreactive under these mild sulfonylation conditions. It remains intact for downstream cross-coupling (e.g., Suzuki).

Q: How do I store the sulfonyl chloride? A: Store at 4°C under inert gas (Nitrogen/Argon). Moisture is the primary degradation pathway. If it smells like HCl, it has degraded.

References

  • General Sulfonamide Synthesis via Sulfonyl Chlorides : BenchChem. "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides."

  • Reactivity of Sulfonyl Chlorides : Organic Chemistry Portal. "Mild and General Method for the Synthesis of Sulfonamides."

  • Optimization of N-Methylation : European Journal of Chemistry. "The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives."

  • Side Reactions & Hydrolysis : Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review."

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Benzenesulfonamide Synthesis

Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. By understanding the underlying mechanisms, you can effectively troubleshoot your experiments and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Issue 1: Low Yield of Benzenesulfonyl Chloride in the Chlorosulfonation Step

Question: I am getting a low yield of my desired benzenesulfonyl chloride when reacting benzene with chlorosulfonic acid. What are the potential causes and how can I improve the yield?

Answer: A low yield in the chlorosulfonation of benzene is a common issue that can often be attributed to several factors, primarily related to reaction conditions and the purity of reagents.

Causality and Troubleshooting:

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water, and the intermediate benzenesulfonyl chloride is also highly susceptible to hydrolysis, forming the corresponding benzenesulfonic acid.[1][2] This not only consumes your starting material and product but can also complicate purification.

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous benzene and fresh, high-purity chlorosulfonic acid. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.[3]

  • Reaction Temperature: The temperature at which the chlorosulfonation is carried out is critical. At higher temperatures, the formation of sulfur trioxide (SO₃) is favored, which can lead to the sulfonation of benzene to benzenesulfonic acid instead of the desired chlorosulfonation.[4]

    • Solution: Maintain a low reaction temperature, typically between 10-15°C, especially during the addition of chlorosulfonic acid.[3] This helps to control the exothermic nature of the reaction and favors the formation of the electrophile SO₂Cl⁺.[4]

  • Formation of Diphenyl Sulfone: A significant side reaction is the formation of diphenyl sulfone.[5][6] This occurs when the initially formed benzenesulfonyl chloride undergoes a Friedel-Crafts-type reaction with another molecule of benzene.

    • Solution: Using an excess of chlorosulfonic acid can help to minimize this side reaction by ensuring that the benzene is consumed in the primary reaction. However, this must be balanced with the potential for increased side reactions involving the acid itself. Careful control of stoichiometry and temperature is key.

Workflow for Optimizing Chlorosulfonation:

Caption: Troubleshooting workflow for low benzenesulfonyl chloride yield.

Issue 2: My Final Benzenesulfonamide Product is Contaminated with an Oily Residue

Question: After the amination of benzenesulfonyl chloride and aqueous workup, I am left with an oily residue that co-elutes with my product. What is this residue and how can I remove it?

Answer: The persistent oily residue is most likely unreacted benzenesulfonyl chloride.[7] It is a viscous liquid that is poorly soluble in water and hydrolyzes slowly under neutral aqueous conditions.[7][8]

Causality and Troubleshooting:

  • Incomplete Reaction: The amination reaction may not have gone to completion, leaving unreacted benzenesulfonyl chloride.

  • Ineffective Workup: A simple water wash is often insufficient to remove the unreacted sulfonyl chloride due to its low water solubility.

Solutions for Removal:

  • Quenching with a Water-Soluble Amine: Add a simple, water-soluble amine such as aqueous ammonia or a primary/secondary amine like diethylamine to the reaction mixture before workup. This will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide, which can be easily removed in the aqueous phase.[7]

  • Hydrolysis with Aqueous Base: Benzenesulfonyl chloride can be hydrolyzed to the water-soluble benzenesulfonic acid salt by washing the reaction mixture with an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[7] The resulting salt will partition into the aqueous layer during extraction. This method should be avoided if the desired product is base-sensitive.

  • Scavenger Resins: For base-sensitive products, solid-supported scavengers, such as polymer-bound amines, can be used. These resins react with and bind the excess benzenesulfonyl chloride, which can then be removed by simple filtration.[7][9]

Protocol for Base-Mediated Quenching and Extraction:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring.

  • Continue stirring for 30 minutes to ensure complete hydrolysis of the excess benzenesulfonyl chloride.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

Issue 3: Formation of a Disubstituted Sulfonamide Byproduct

Question: I am trying to synthesize a monosubstituted sulfonamide from a primary amine, but I am observing the formation of a significant amount of the disubstituted (bis-sulfonylated) product. How can I prevent this?

Answer: The formation of a disubstituted sulfonamide is a common side reaction when using primary amines. This occurs because the initially formed monosubstituted sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can react with another molecule of benzenesulfonyl chloride.

Causality and Troubleshooting:

  • Excess Benzenesulfonyl Chloride: Using a large excess of the sulfonyl chloride will drive the reaction towards the disubstituted product.

  • Strong Base: The use of a strong, non-hindered base can deprotonate the monosubstituted sulfonamide, facilitating the second substitution.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of the disubstituted product.

Strategies for Promoting Monosubstitution:

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the benzenesulfonyl chloride (e.g., 1.1 to 1.2 equivalents of the amine). This ensures that the sulfonyl chloride is the limiting reagent.

  • Slow Addition: Add the benzenesulfonyl chloride dropwise to a solution of the amine and a suitable base (e.g., pyridine or triethylamine) at a low temperature (0-5°C).[3] This helps to maintain a low concentration of the sulfonyl chloride throughout the reaction, minimizing the chance of a second reaction.

  • Choice of Base: Pyridine is a commonly used base that also acts as a nucleophilic catalyst.[11][12] Its moderate basicity is often sufficient to neutralize the HCl byproduct without excessively promoting the deprotonation of the monosubstituted sulfonamide.

Reaction Scheme Comparison:

G cluster_0 Desired Monosubstitution cluster_1 Side Reaction: Disubstitution A Primary Amine C Monosubstituted Sulfonamide A->C Slow Addition B Benzenesulfonyl Chloride (1 eq) B->C D Monosubstituted Sulfonamide F Disubstituted Sulfonamide D->F Strong Base / High Temp E Benzenesulfonyl Chloride (>1 eq) E->F

Caption: Comparison of reaction pathways for mono- and disubstitution.

II. Troubleshooting Guide: Tabular Summary

Observed Issue Potential Cause(s) Recommended Action(s) Supporting Rationale
Formation of Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride by moisture.Use anhydrous reagents and solvents; perform the reaction under an inert atmosphere.Benzenesulfonyl chloride is highly reactive towards water.[1][2]
Presence of Diphenyl Sulfone Impurity Friedel-Crafts reaction of benzenesulfonyl chloride with benzene.Use a slight excess of chlorosulfonic acid; maintain low reaction temperatures.This side reaction is competitive with the desired chlorosulfonation.[5]
Incomplete Amination Reaction Insufficient reaction time or temperature; sterically hindered amine.Increase reaction time or temperature; consider using a more forcing catalyst system like Buchwald-Hartwig amination for hindered substrates.[3]Standard amination conditions may not be sufficient for less reactive amines.
Product Degradation During Workup Use of a strong base with a base-sensitive product.Use a milder base like sodium bicarbonate for quenching, or employ scavenger resins.Strong bases can cleave labile functional groups.[7]

III. References

  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem.

  • ​Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26).

  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

  • Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem.

  • Methods for removing benzenesulfonate byproducts from reaction mixtures - Benchchem.

  • General Principles in the Synthesis of Sulfonamides - Benchchem.

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

  • Benzenesulfonyl chloride - Organic Syntheses Procedure.

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - Academia.edu.

  • US4874894A - Process for the production of benzenesulfonamides - Google Patents.

  • Diphenyl sulfone synthesis - ChemicalBook.

  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem.

  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015, March 16).

  • Diphenyl sulfone - EZGC Method Translator.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Formation

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide formation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide formation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your sulfonamide synthesis experiments.

Q1: Why is my sulfonamide yield consistently low?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Aniline, for example, is deactivated by the sulfonic acid group, making reactions like chlorosulfonation sluggish.[1]

    • Solution: Consider extending the reaction time or carefully increasing the temperature.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) to track the disappearance of the starting amine is highly recommended.[1][2]

  • Reagent Quality: The stability of your starting materials is paramount.

    • Sulfonyl Chloride Instability: Sulfonyl chlorides are susceptible to hydrolysis if exposed to moisture.[2][3] This hydrolysis forms the corresponding sulfonic acid, which will not react with the amine.[2]

      • Solution: Always use fresh or purified sulfonyl chloride and ensure all glassware and solvents are anhydrous.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis.[2]

    • Amine Reactivity: The nucleophilicity of the amine plays a significant role. Primary amines are generally more reactive than secondary amines.[4][5] Sterically hindered or electron-deficient amines can exhibit low reactivity.[2]

      • Solution: For less reactive amines, increasing the reaction temperature or using a more forcing solvent might be necessary.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.[2]

    • Solution: Carefully verify the stoichiometry of your reactants. A slight excess of the amine can sometimes be beneficial to ensure complete consumption of the more valuable sulfonyl chloride.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Polysulfonation: This can occur when synthesizing sulfonamides from aromatic amines, leading to di- and tri-sulfonated products.[1]

      • Solution: Use a controlled molar ratio of the amine to the sulfonylating agent.[1]

    • Hydrolysis of Sulfonyl Chloride: As mentioned, water contamination leads to the formation of sulfonic acid.[2]

      • Solution: Maintain anhydrous conditions throughout the reaction setup and execution.[2]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products is a common issue that complicates purification and reduces yield. Identifying the side products is the first step toward mitigating their formation.

Common Side Products & Mitigation Strategies:

  • Di-sulfonylation Product: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, forming R-N(SO₂R')₂.[2]

    • Cause: Using an excess of sulfonyl chloride, high reaction temperatures, or prolonged reaction times can favor this side reaction.[2]

    • Solution: Employ a 1:1 molar ratio or a slight excess of the amine.[2] Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely to quench it upon completion.[2]

  • Sulfonic Acid: The presence of a highly polar byproduct often indicates the hydrolysis of the sulfonyl chloride.[2]

    • Cause: Water present in the reaction mixture, either from wet solvents or glassware.[2]

    • Solution: Use anhydrous solvents and thoroughly dry all glassware. Performing the reaction under an inert atmosphere is also recommended.[2]

  • Insoluble Precipitate during Workup: An insoluble white precipitate observed during the ammonolysis of some sulfonyl chlorides can be due to the hydrolysis of the sulfonyl chloride to sulfonic acid, which may be insoluble under the reaction conditions.[1]

    • Solution: Maintain a basic pH during the workup to keep the sulfonic acid deprotonated and soluble in the aqueous phase.[1] Control the temperature during quenching and workup, as these steps can be exothermic.[1]

Q3: My purified sulfonamide is discolored. What is the cause and how can I obtain a pure, colorless product?

Discoloration in the final product often points to the presence of impurities.

Causes of Discoloration & Purification Techniques:

  • Oxidation or Side Reactions: Impurities can arise from the oxidation of starting materials or the formation of colored byproducts during the reaction.

  • Purification Strategies:

    • Recrystallization: This is a powerful technique for purifying solid sulfonamides.[1][6] Common solvents for recrystallization include ethanol or hot water.[1][6]

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the desired sulfonamide from impurities.[2]

    • Activated Charcoal Treatment: Adding decolorizing charcoal during recrystallization can help remove colored impurities.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of sulfonamide synthesis.

Q4: What is the general mechanism of sulfonamide formation?

The most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4][7][8] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[8][9] This is followed by the elimination of a chloride ion and a proton to form the sulfonamide.[9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[7][8]

G cluster_reactants Reactants cluster_reaction Reaction Sulfonyl_Chloride R-SO₂Cl Intermediate [R-SO₂(Cl)NH₂R']⁺ Sulfonyl_Chloride->Intermediate Amine R'-NH₂ Amine->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Byproduct Base-H⁺Cl⁻ Base->Byproduct Product R-SO₂NHR' (Sulfonamide) Intermediate->Product Deprotonation & Cl⁻ Elimination

Caption: General mechanism of sulfonamide formation.

Q5: How does the choice of base influence the reaction?

The base plays a crucial role in sulfonamide synthesis by neutralizing the HCl generated during the reaction.[7] The choice of base can significantly impact the reaction rate and yield.

Base TypeExamplesConsiderations
Organic Bases Pyridine, Triethylamine (TEA)Commonly used and effective.[5][8] Pyridine can sometimes act as both a base and a solvent.[8] TEA is a non-nucleophilic base often used in solvents like THF or DCM.[5]
Inorganic Bases Lithium Hydroxide (LiOH·H₂O), Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)Can be very effective, with some studies showing excellent yields in short reaction times with LiOH·H₂O.[10] However, strong inorganic bases like NaOH have been reported to give poor yields in some cases.[5] The use of aqueous bases requires careful consideration of sulfonyl chloride hydrolysis.[11]

A study using a response surface methodology approach identified that 0.5 equivalents of LiOH·H₂O at 0–5°C can lead to excellent yields in as little as 1–8 minutes.[10]

Q6: What are the recommended solvent systems for sulfonamide synthesis?

The choice of solvent depends on the solubility of the reactants and the reaction conditions. Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride.[2]

SolventProperties & Use Cases
Pyridine Can act as both a solvent and a base.[8]
Tetrahydrofuran (THF) A common aprotic solvent used with bases like triethylamine.[5]
Dichloromethane (DCM) Another common aprotic solvent.[5]
Acetonitrile Effective for reactions involving N-silylamines.[12]
Aqueous Media While seemingly counterintuitive, reactions in aqueous media with certain amines at high pH have shown surprisingly high conversions to sulfonamides.[11] This is attributed to hydrophobic effects and higher-order reaction kinetics.[11]
Q7: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

Proper analytical monitoring is key to optimizing reaction conditions and ensuring product purity.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product.[1]

  • Product Characterization and Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Widely used for the identification and quantification of sulfonamides.[13] Detectors such as UV/Vis, fluorescence, and mass spectrometry (MS) can be used.[13][14]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique for the analysis of sulfonamides, especially for complex mixtures or trace-level detection.[14][15]

    • Gas Chromatography (GC): Can be used for the analysis of some sulfonamides.[16]

    • Capillary Electrophoresis (CE): A powerful separation technique that offers high efficiency and rapid analysis times.[14][17]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general framework for the synthesis of a sulfonamide from a sulfonyl chloride and a primary amine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.05 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[2]

G A 1. Dissolve amine and base in anhydrous solvent under N₂ B 2. Cool to 0 °C A->B C 3. Add sulfonyl chloride solution dropwise B->C D 4. Warm to RT and stir (Monitor by TLC) C->D E 5. Quench reaction D->E F 6. Aqueous workup and extraction E->F G 7. Dry and concentrate F->G H 8. Purify (Recrystallization or Chromatography) G->H

Caption: General experimental workflow for sulfonamide synthesis.

References

  • Benchchem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11).
  • Microwave-assisted synthesis of sulfonamides. (n.d.). RSC Advances.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
  • Sulfonamide purification process. (n.d.). Google Patents.
  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Wikipedia. (n.d.). Sulfonamide.
  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (n.d.). Darcy & Roy Press.
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. (n.d.). Grupo Biomaster.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). Semantic Scholar.
  • What is the method of analysis of sulphonamides? (2023, April 10). Quora.
  • Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. (2017, June 16). PMC.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.).

Sources

Optimization

Technical Support Center: A Guide to the Purification of Crude 4-bromo-N,2-dimethylbenzenesulfonamide

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical solutions for the purification of crude 4-bromo-N,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical solutions for the purification of crude 4-bromo-N,2-dimethylbenzenesulfonamide, a critical intermediate in pharmaceutical synthesis. The purity of this compound is paramount, as impurities can compromise the efficacy, safety, and yield of subsequent reactions.

Core Directive: Understanding the Purification Challenge

The purification of 4-bromo-N,2-dimethylbenzenesulfonamide often involves tackling a range of impurities stemming from its synthesis. These can include unreacted starting materials, by-products, and colored contaminants. A logical, stepwise approach to purification is essential for achieving a high-purity final product. This guide is structured to address specific issues you may encounter during your experiments, providing not just protocols, but the scientific reasoning behind them.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common experimental hurdles.

Q1: My crude product is a dark, viscous oil. What is the best initial step for purification?

A1: Initial Cleanup with Trituration

An oily crude product suggests the presence of significant impurities that hinder crystallization. A preliminary purification step, such as trituration, is an effective way to remove these.

  • The Rationale: Trituration involves suspending the crude material in a solvent where the desired compound has low solubility, while the impurities are readily dissolved. This provides a simple yet powerful initial purification.

  • Step-by-Step Protocol:

    • Place the crude oil in an Erlenmeyer flask.

    • Add a small volume of a non-polar solvent, such as hexanes or a mixture of ethyl acetate and hexanes.

    • Stir the mixture vigorously. The 4-bromo-N,2-dimethylbenzenesulfonamide should precipitate as a solid.

    • Collect the solid by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the solid. It is now ready for a more rigorous purification method like recrystallization.

Q2: I'm having trouble with recrystallization. The compound either "oils out" or fails to crystallize. What should I do?

A2: Optimizing the Recrystallization Process

"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid, often due to high impurity levels or a melting point below the solution's temperature.[1] Failure to crystallize is typically a result of using too much solvent or the solution being supersaturated without nucleation sites.[1]

  • The Rationale: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at colder temperatures.[2]

  • Troubleshooting Flowchart:

G start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals reheat Re-heat to dissolve oil. Add more hot solvent. oiling_out->reheat reduce_solvent Reduce solvent volume by gentle heating and evaporation. no_crystals->reduce_solvent slow_cool Allow to cool more slowly. Insulate the flask. reheat->slow_cool change_solvent Change to a more polar solvent or solvent mixture. slow_cool->change_solvent induce Induce crystallization: - Scratch flask with a glass rod. - Add a seed crystal. reduce_solvent->induce ice_bath Cool in an ice bath (after slow cooling to room temp). induce->ice_bath

Caption: Troubleshooting common recrystallization problems.

  • Solvent Selection for Sulfonamides:

Solvent/Solvent SystemRationale
Ethanol/WaterSulfonamides often have good solubility in hot alcohols and poor solubility in water.[1] A mixed system allows for fine-tuning of polarity.
Isopropanol/WaterSimilar to ethanol/water, this is a common and effective choice for sulfonamides.[1]
Ethyl Acetate/HexanesThis system is useful for removing non-polar impurities.[3]
Q3: My recrystallized product remains colored. How can I decolorize it?

A3: Application of Activated Carbon

Colored impurities are typically large organic molecules that can be effectively removed by adsorption.[4]

  • The Rationale: Activated carbon has a high surface area and porosity, allowing it to adsorb colored compounds from a solution.[5][6][7] This technique is widely used in the pharmaceutical and chemical industries for purification.[4][6][8]

  • Step-by-Step Decolorization Protocol:

    • Dissolve the colored product in the minimum amount of hot recrystallization solvent.

    • Carefully add a small amount of activated carbon to the hot solution.

    • Swirl the mixture for a few minutes to allow for adsorption.

    • Perform a hot filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product.

    • Allow the clear filtrate to cool slowly, which will yield decolorized crystals.

Q4: TLC analysis of my purified product shows multiple spots. How can I achieve better separation?

A4: Column Chromatography for High-Purity Separation

When recrystallization is insufficient to remove impurities with similar solubility, column chromatography is the method of choice.

  • The Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). By carefully selecting the eluent, compounds with very similar polarities can be separated.

  • Expert Insights for Optimizing Column Chromatography:

    • Solvent System: The ideal eluent for column chromatography will give your target compound an Rf value of 0.2-0.4 on a TLC plate. This generally provides the best separation.

    • Dealing with Polar Compounds: If your compound is very polar and does not move from the baseline on the TLC plate even with 100% ethyl acetate, a more polar mobile phase is required.[9] Adding a small percentage of methanol to the eluent can significantly increase its polarity. For very polar basic compounds, a small amount of ammonia in methanol can be effective.[9]

    • Column Packing and Loading: A well-packed column is crucial for good separation. Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can prevent band broadening and improve resolution.

References

  • Carbotecnia. (2025, April 7).
  • Gul-E-Handan. (2025, August 18).
  • Benchchem. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.).
  • Concepts Ecotech. (n.d.).
  • SpinChem. (n.d.).
  • Qizhong Chemical. (2024, June 4).
  • University of Rochester. (n.d.).
  • Vogel, A. I. (1989). Practical Organic Chemistry. Longman Group.
  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (Eighth Edition). Butterworth-Heinemann.
  • Poole, C. F. (2003).
  • Mohamed, S. K., et al. (2019).

Sources

Troubleshooting

Technical Support Hub: Scale-Up of 4-Bromo-N,2-dimethylbenzenesulfonamide

[1] Executive Summary & Strategic Approach Scaling the synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide requires a shift from "obtaining material" to "controlling heat and mass transfer." The core reaction involves th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Approach

Scaling the synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide requires a shift from "obtaining material" to "controlling heat and mass transfer." The core reaction involves the nucleophilic attack of methylamine on 4-bromo-2-methylbenzenesulfonyl chloride .

While this reaction appears simple on a milligram scale, kilogram-scale execution introduces three critical failure modes:

  • Hydrolysis Competition: The sulfonyl chloride is moisture-sensitive. In aqueous media, water competes with methylamine, leading to the sulfonic acid impurity.

  • Exotherm Runaway: The sulfonylation is highly exothermic. Poor heat removal leads to hydrolysis and potential safety events (methylamine off-gassing).

  • Bis-sulfonylation: While less common with methylamine than ammonia, high localized concentrations of sulfonyl chloride can lead to impurities.

This guide prioritizes Method A (Anhydrous/Organic) for high-value GMP intermediates where purity is paramount, and Method B (Biphasic/Schotten-Baumann) for cost-sensitive, non-GMP batches.

Master Protocol: The "Golden Batch" Standard (Method A)

Rationale: This method uses anhydrous conditions to eliminate hydrolysis, ensuring the highest yield and purity. It utilizes THF (or MTBE) as the solvent and Triethylamine (TEA) as an HCl scavenger, allowing the use of commercially available Methylamine solutions (2M in THF).

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Parameter
4-Bromo-2-methylbenzenesulfonyl chloride 1.0Limiting ReagentPurity >97%; Free of sulfonic acid.
Methylamine (2M in THF) 1.2 - 1.5NucleophileExcess required to drive kinetics.
Triethylamine (TEA) 1.5Base (Scavenger)Must be dry. Scavenges HCl.[1]
THF (Anhydrous) 10-15 VolSolventWater content <0.05% (KF).
Step-by-Step Execution
  • Reactor Setup: Dry reactor thoroughly. Purge with

    
    . Ensure cooling jacket is active and set to -10°C.
    
  • Charge 1 (Base/Amine): Charge THF, Methylamine (2M in THF), and Triethylamine. Cool internal temperature to 0°C .

  • Charge 2 (Active Species): Dissolve the sulfonyl chloride in minimal THF (3-4 volumes).

    • Scale-Up Note: Do NOT add solid sulfonyl chloride directly to the reactor. Dissolving it first ensures homogeneous mixing and prevents "hot spots."

  • Controlled Addition: Add the sulfonyl chloride solution to the amine mixture slowly over 60–90 minutes.

    • Control Point: Maintain internal temperature < 10°C . If temp spikes, stop addition immediately.

  • Reaction Age: Warm to 20–25°C and stir for 2–4 hours.

    • IPC (In-Process Control): HPLC should show <0.5% starting material.

  • Quench & Workup:

    • Cool to 10°C.

    • Quench with 1M HCl (adjust to pH 2–3) to neutralize excess amine and solubilize TEA salts.

    • Extract with Ethyl Acetate (or use the MTBE/THF layer if phase separation occurs).

    • Wash organic layer with Brine.[1]

  • Isolation: Solvent swap to Heptane/IPA (9:1) to induce crystallization.[2] Cool to 0°C, filter, and dry.

Visualizing the Process Logic

The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting critical control points (CCPs).

ScaleUpProcess Start Start: Raw Material Check (Sulfonyl Chloride) SolventChoice Decision: Purity vs. Cost? Start->SolventChoice MethodA Method A: Anhydrous (THF/TEA) High Purity / GMP SolventChoice->MethodA High Purity MethodB Method B: Biphasic (DCM/Aq. MeNH2) Cost Effective / Robust SolventChoice->MethodB Low Cost ReactA Reaction A: Temp < 10°C Slow Addition of Sulfonyl Cl MethodA->ReactA ReactB Reaction B: Schotten-Baumann High Agitation Required MethodB->ReactB IPC IPC Check: SM < 0.5%? ReactA->IPC ReactB->IPC IPC->ReactA Fail: Add more Amine Quench Quench: Acidify to pH 2-3 (Remove TEA/Amine) IPC->Quench Pass PhaseCut Phase Separation: Remove Aqueous Waste (Salts) Quench->PhaseCut Cryst Crystallization: Solvent Swap to Heptane/IPA PhaseCut->Cryst Final Final Product: 4-bromo-N,2-dimethylbenzenesulfonamide Cryst->Final

Caption: Process flow diagram illustrating the divergence between anhydrous and biphasic protocols and the convergence at the critical workup stage.

Troubleshooting Guide (FAQ)

Category 1: Yield Issues

Q: My yield is low (50-60%), and I see a large peak at RRT 0.8 on HPLC. What is it?

  • Diagnosis: This is likely the sulfonic acid derivative (hydrolysis product).

  • Root Cause: Water entered the system, or the addition of sulfonyl chloride was too slow in the presence of moisture (if using Method B).

  • Solution:

    • Ensure the reactor is bone-dry before starting (Method A).

    • Increase the equivalents of Methylamine (to 2.0 eq) to outcompete water.

    • Critical: Ensure the sulfonyl chloride feed is steady. If the feed stops while the reaction is warm, moisture from the headspace can hydrolyze the chloride.

Q: I lost product during the acid wash (Quench).

  • Diagnosis: The sulfonamide might have precipitated in the organic layer or partitioned into the aqueous layer if the pH is too high/low.

  • Solution:

    • Sulfonamides are generally stable to acid washes, but sulfonamide anions (at high pH) are water-soluble. Ensure pH is acidic (pH 2-3) to keep the product protonated and in the organic phase.

    • Check the interface. If the product crystallized during the quench (due to cooling), it might be filtered off with the rag layer. Warm the biphasic mixture to 30°C to ensure full dissolution before phase separation.

Category 2: Purity & Color[1][3]

Q: The product is off-white/yellow. It should be white.

  • Diagnosis: Oxidation of trace amine impurities or metal contamination from the reactor.

  • Solution:

    • Charcoal Treatment: During the crystallization step, add 5 wt% activated carbon (e.g., Darco G-60) to the hot solution, stir for 30 mins, and filter hot over Celite.

    • Wash: Ensure the final filter cake is washed with cold Heptane/IPA to displace colored mother liquor.

Category 3: Engineering & Safety

Q: We are seeing pressure buildup during the amine addition.

  • Diagnosis: Methylamine has a low boiling point (-6°C).[3] Even in solution (THF or Water), the exotherm drives the gas into the headspace.

  • Solution:

    • Condenser: Ensure the reflux condenser is set to -10°C or lower (glycol/water).

    • Scrubber: The reactor vent must be connected to an acid scrubber (dilute H2SO4) to trap escaping methylamine gas.

    • Sub-surface Addition: If adding amine to chloride (reverse addition—not recommended but sometimes done), add via a dip tube to prevent flashing at the surface.

References & Authority

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text for scale-up principles regarding exotherm control and reagent addition).

  • BenchChem Technical Repository. (2025).[1][4] Synthesis of N-(4-bromobenzenesulfonyl)benzamide and related sulfonamides. (General protocols for sulfonamide formation).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for nucleophilic substitution at sulfonyl sulfur).

  • Sigma-Aldrich Safety Data Sheet. (2024). 4-Bromo-2-methylbenzenesulfonyl chloride.[5] (Safety and physical property data).

  • US Patent 2002/0022743 A1. (2002). Method for the purification of aryl sulfonic acids and salts. (Reference for handling sulfonic acid impurities during workup).

Disclaimer: This guide is for professional research use only. Always consult the specific SDS for 4-bromo-2-methylbenzenesulfonyl chloride and methylamine before handling. Methylamine is a toxic, flammable gas; handling at scale requires appropriate engineering controls.

Sources

Optimization

4-bromo-N,2-dimethylbenzenesulfonamide stability and degradation issues

Welcome to the technical support center for 4-bromo-N,2-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-N,2-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. By understanding the potential challenges and the underlying chemical principles, you can ensure the integrity and success of your experiments.

I. Introduction to the Stability of 4-bromo-N,2-dimethylbenzenesulfonamide

4-bromo-N,2-dimethylbenzenesulfonamide is an aromatic sulfonamide, a class of compounds with significant applications in medicinal chemistry and chemical synthesis. The stability of this molecule is paramount for its reliable use. The structure, characterized by a brominated benzene ring, a sulfonamide linkage, and N,N-dimethyl and aryl-methyl substitutions, presents a unique combination of electronic and steric factors that influence its susceptibility to degradation.

This guide will delve into the potential degradation pathways, including hydrolysis, photolysis, and thermal decomposition, and provide practical solutions to common experimental issues.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.

Question 1: I am observing a loss of my compound in aqueous solutions over time. What is the likely cause and how can I mitigate it?

Answer:

The loss of 4-bromo-N,2-dimethylbenzenesulfonamide in aqueous media is likely due to hydrolysis, primarily of the sulfonamide (S-N) bond. While sulfonamides are generally more resistant to hydrolysis than esters or amides, degradation can occur, especially under acidic conditions.[1]

Potential Cause:

  • Acid-catalyzed Hydrolysis: The presence of acidic conditions can protonate the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The ortho-methyl group may also influence the rate of hydrolysis through steric effects.[2]

Troubleshooting Steps:

  • pH Control: Maintain the pH of your aqueous solutions in the neutral to slightly basic range (pH 7-9). Sulfonamides are generally more stable at higher pH values.[3]

  • Buffer Selection: Use a well-buffered system to prevent pH shifts during your experiment.

  • Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Fresh Solutions: Prepare aqueous solutions of 4-bromo-N,2-dimethylbenzenesulfonamide fresh before each experiment to minimize the impact of time-dependent degradation.

Experimental Protocol: Assessing Hydrolytic Stability

This protocol allows you to determine the hydrolytic stability of your compound under your specific experimental conditions.

  • Prepare Solutions: Prepare solutions of 4-bromo-N,2-dimethylbenzenesulfonamide at a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Interpretation: Plot the concentration of the parent compound versus time to determine the degradation rate at each pH.

Question 2: My experimental results are inconsistent, and I suspect my compound is degrading upon exposure to light. How can I confirm this and prevent it?

Answer:

Photodegradation is a common issue for aromatic compounds, including sulfonamides. The benzene ring can absorb UV light, leading to photochemical reactions and degradation of the molecule.

Potential Cause:

  • Photolytic Cleavage: Exposure to ambient or UV light can induce cleavage of the sulfonamide bond and potentially the carbon-bromine bond.

Troubleshooting Steps:

  • Light Protection: Protect all solutions and solid samples of 4-bromo-N,2-dimethylbenzenesulfonamide from light by using amber vials or by wrapping containers with aluminum foil.

  • Work in a Dimly Lit Area: When handling the compound, work in a dimly lit environment to minimize exposure.

  • Photostability Testing: To confirm photosensitivity, expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm) and compare its stability to a control sample kept in the dark.

Experimental Workflow: Investigating Photodegradation

cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_result Result Interpretation Prep Prepare identical solutions of 4-bromo-N,2-dimethylbenzenesulfonamide Light Expose to Light Source (e.g., UV lamp) Prep->Light Dark Store in Complete Darkness (Control) Prep->Dark Analyze Analyze samples at time points (t=0, 1, 2, 4h) by HPLC Light->Analyze Dark->Analyze Compare Compare degradation profiles Analyze->Compare Conclusion Determine photostability Compare->Conclusion

Caption: Workflow for assessing the photostability of 4-bromo-N,2-dimethylbenzenesulfonamide.

Question 3: I am performing a reaction at elevated temperatures and observing the formation of impurities. What could be the thermal degradation products?

Answer:

Thermal decomposition of 4-bromo-N,2-dimethylbenzenesulfonamide can lead to the formation of several degradation products. The specific products will depend on the temperature and the presence of other reagents.

Potential Degradation Pathways:

  • Cleavage of the S-N bond: This is a common thermal degradation pathway for sulfonamides, which would yield 4-bromo-2-methylbenzenesulfonic acid and dimethylamine.

  • Cleavage of the C-S bond: At higher temperatures, cleavage of the bond between the benzene ring and the sulfur atom can occur.

  • Debromination: The carbon-bromine bond can also break at elevated temperatures, leading to the formation of N,2-dimethylbenzenesulfonamide.

  • Decomposition of the N,N-dimethyl group: At very high temperatures, the dimethylamino group may degrade.

Troubleshooting and Identification:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities. This will provide clues to their structures.

  • Forced Degradation Study: Perform a controlled thermal degradation study by heating a sample of your compound at a specific temperature for a set time. Analyze the resulting mixture by LC-MS to identify the degradation products.

  • Optimize Reaction Conditions: If possible, lower the reaction temperature or shorten the reaction time to minimize thermal degradation.

Table 1: Potential Thermal Degradation Products and their Expected Mass-to-Charge Ratios (m/z)

Potential Degradation ProductStructureExpected [M+H]⁺Expected [M-H]⁻
4-bromo-2-methylbenzenesulfonic acidC₇H₇BrO₃S250.9/252.9248.9/250.9
DimethylamineC₂H₇N46.1-
N,2-dimethylbenzenesulfonamideC₈H₁₁NO₂S186.1184.1

Note: The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio).

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-bromo-N,2-dimethylbenzenesulfonamide?

A1: To ensure long-term stability, 4-bromo-N,2-dimethylbenzenesulfonamide should be stored in a cool, dry, and well-ventilated place, away from light and sources of ignition. Keep the container tightly sealed to prevent moisture absorption.

Q2: Is 4-bromo-N,2-dimethylbenzenesulfonamide compatible with common laboratory solvents?

A2: 4-bromo-N,2-dimethylbenzenesulfonamide is generally soluble in and compatible with common organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). However, for long-term storage in solution, it is advisable to use aprotic solvents like acetonitrile or DMSO and store at low temperatures (-20°C) to minimize potential degradation. Always prepare fresh aqueous solutions for experiments.

Q3: What analytical techniques are best suited for monitoring the stability of 4-bromo-N,2-dimethylbenzenesulfonamide?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, like formic acid, for better peak shape) is a good starting point for method development.[4][5] LC-MS can be used for the identification and characterization of unknown degradation products.

Q4: What are the primary degradation products I should look for in my stability studies?

A4: Based on the structure, the most likely primary degradation products are:

  • From Hydrolysis/Thermolysis: 4-bromo-2-methylbenzenesulfonic acid and dimethylamine (from S-N bond cleavage).

  • From Photolysis/Thermolysis: N,2-dimethylbenzenesulfonamide (from C-Br bond cleavage).

Logical Flow for Stability Troubleshooting

Start Inconsistent Results or Suspected Degradation Check_Storage Verify Storage Conditions (Cool, Dry, Dark) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Fresh, pH, Solvent) Start->Check_Solution_Prep Identify_Stress Identify Potential Stressor Check_Storage->Identify_Stress Check_Solution_Prep->Identify_Stress Aqueous Aqueous Environment Identify_Stress->Aqueous Yes Light Light Exposure Identify_Stress->Light Yes Heat Elevated Temperature Identify_Stress->Heat Yes Hydrolysis_TS Troubleshoot Hydrolysis (pH, Temp, Buffer) Aqueous->Hydrolysis_TS Photo_TS Troubleshoot Photodegradation (Amber Vials, Dim Light) Light->Photo_TS Thermal_TS Troubleshoot Thermal Degradation (Lower Temp, Shorter Time) Heat->Thermal_TS Analyze Analyze for Degradation Products (HPLC, LC-MS) Hydrolysis_TS->Analyze Photo_TS->Analyze Thermal_TS->Analyze Optimize Optimize Experimental Protocol Analyze->Optimize End Consistent & Reliable Results Optimize->End

Caption: A logical workflow for troubleshooting stability issues with 4-bromo-N,2-dimethylbenzenesulfonamide.

IV. References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.

  • Patyra, E., Kwiatek, K., & Nebot, C. (2018). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 23(11), 2820.

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tashakkori, P., et al. (2014). Extraction and preconcentration of sulfonamides in honey samples by cetyltrimethylammonium bromide coated silica gel and their determination by HPLC. Hacettepe Journal of Biology and Chemistry, 42(2), 175-182.

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5642.

  • PubChem. (n.d.). 4-Bromo-2-methylbenzenesulfonamide. Retrieved from [Link]

  • ChemEd X. (n.d.). Reaction of Bromine with Benzene, Phenol, and Toluene. Retrieved from [Link]

  • Koizumi, A., Sadamoto, T., Naganuma, H., & Ikeda, M. (1984). Mechanisms for modification of bromobenzene hepatotoxicity by coadministered toluene and chlorobenzene. American journal of industrial medicine, 6(3), 241–250.

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • ResearchGate. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N,N-dimethylbenzylamine. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • PMC. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • ScienceDirect. (n.d.). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Retrieved from [Link]

  • PubMed. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Retrieved from [Link]

  • PubMed. (n.d.). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of MG and its degradation products identified by LCeMS.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bromobenzene – Knowledge and References. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene. Retrieved from

  • Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]

  • Scientific Research Publishing. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • ResearchGate. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

  • OSTI.GOV. (2023). Analysis of Degradation Products in Thermally Treated TATB. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of N-nitrosodimethylamine by conventional ozonation and the advanced oxidation process ozone/hydrogen peroxide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Bioassay Optimization for 4-bromo-N,2-dimethylbenzenesulfonamide

Status: Operational Operator: Senior Application Scientist Ticket ID: #SULF-BR-004 Subject: Troubleshooting erratic potency, solubility limits, and curve fitting artifacts.[1] Executive Summary Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: #SULF-BR-004 Subject: Troubleshooting erratic potency, solubility limits, and curve fitting artifacts.[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-bromo-N,2-dimethylbenzenesulfonamide , a hydrophobic sulfonamide fragment often used in Fragment-Based Drug Discovery (FBDD) or as a synthetic intermediate.[1]

The Core Problem: This molecule possesses a lipophilic scaffold (bromine + ortho-methyl + N-methyl) that significantly reduces aqueous solubility compared to primary sulfonamides.[1] In bioassays, this leads to three common failure modes:

  • Compound Precipitation: "Crashing out" upon dilution into aqueous buffer.[1][2]

  • Promiscuous Aggregation: Forming colloidal particles that sequester enzymes (False Positives).[1][3]

  • DMSO Intolerance: Solvent effects masking true biological activity.[1]

This guide provides self-validating protocols to distinguish true inhibition from assay artifacts.

Module 1: Solubility & Compound Management

Diagnosis:

  • Symptom: Variable IC50 values across replicates; "flat" inhibition curves that never reach 100%.

  • Root Cause: The compound is precipitating when the DMSO stock is diluted into the assay buffer.[2] The "N,2-dimethyl" substitution removes hydrogen bond donors, making this analog less soluble than its primary sulfonamide counterparts.[1]

Protocol: Kinetic Solubility Assessment (Nephelometry/Absorbance)

Do not rely on calculated LogP (cLogP). You must measure the kinetic solubility limit in your specific assay buffer.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution Series: Create a 2-fold serial dilution in DMSO (e.g., 10 mM down to 0.1 mM).

  • Buffer Transfer: Transfer 2 µL of each DMSO concentration into 198 µL of your Assay Buffer (final 1% DMSO) in a clear-bottom 96-well plate.

  • Incubation: Shake for 90 minutes at Room Temperature (RT).

  • Readout: Measure Absorbance at 650 nm (turbidity) or use a Nephelometer.

  • Validation: Any well with OD650 > 0.005 above background indicates precipitation.[1]

Data Interpretation:

OD650 Signal Status Action
< 0.005 Soluble Safe to proceed with bioassay.[1]
0.005 - 0.02 Critical Limit Warning: Near saturation.[1] Do not exceed this concentration.

| > 0.02 | Precipitated | Invalid Data. The compound has crashed out. |

Visual Workflow: Solubility Check

SolubilityCheck Stock 10mM DMSO Stock Dilution DMSO Serial Dilution (Plate A) Stock->Dilution Transfer Transfer 1% to Assay Buffer (Plate B) Dilution->Transfer 1:100 Dilution Incubate Incubate 90 mins Transfer->Incubate Read Read OD650 (Turbidity) Incubate->Read Decision Decision Gate Read->Decision Proceed Proceed Decision->Proceed OD < 0.005 Discard Data Discard Data Decision->Discard Data OD > 0.005

Caption: Kinetic solubility workflow to identify the "Crash-Out" concentration threshold prior to bioassay.

Module 2: Aggregation & False Positives

Diagnosis:

  • Symptom: Steep Hill slopes (> 2.[1]0) or unexpectedly high potency (low nM range) for a fragment-sized molecule.[1]

  • Expert Insight: 4-bromo-N,2-dimethylbenzenesulfonamide is a hydrophobic fragment. If you see high potency against enzymes like kinases or proteases, it is likely forming colloidal aggregates that sequester the protein.[1] This is the "Shoichet Effect."

Protocol: The Detergent Sensitivity Test

This is the gold standard for validating "sticky" compounds.

Step-by-Step Workflow:

  • Baseline Assay: Run your standard dose-response curve (8-point) in standard buffer. Calculate IC50.

  • Detergent Arm: Repeat the exact same assay, but supplement the buffer with 0.01% Triton X-100 (freshly prepared).

  • Comparison: Compare the IC50 values.

Troubleshooting Matrix:

ResultInterpretationTechnical Explanation
IC50 Unchanged True Binder The inhibition is specific and ligand-driven.[1]
IC50 Shifts > 3-fold False Positive Detergent disrupted the colloids; the "inhibition" was an artifact.
Complete Loss of Activity Aggregator The compound only inhibited via non-specific sequestration.
Visual Mechanism: Aggregation vs. Specific Binding

AggregationMechanism cluster_0 Scenario A: Specific Binding (True Positive) cluster_1 Scenario B: Colloidal Aggregation (False Positive) Ligand Ligand (Monomer) Complex Specific Complex (Inhibition) Ligand->Complex Enzyme Enzyme Active Site Enzyme->Complex Monomers High Conc. Hydrophobic Ligands Colloid Colloidal Particle (Sticky Surface) Monomers->Colloid Self-Assembly SeqEnzyme Sequestered Enzyme (Inactive) Colloid->SeqEnzyme Adsorption Detergent Add Triton X-100 Detergent->Colloid Disrupts

Caption: Mechanism of specific binding vs. colloidal aggregation.[1] Detergents disrupt colloids, revealing false positives.[1]

Module 3: FAQ & Structural Insights

Q1: Why is my Hill Slope > 3.0?

A: A Hill slope significantly greater than 1.0 (standard 1:1 binding) often indicates non-stoichiometric inhibition .[1]

  • Mechanism: If the compound forms a micelle or precipitate, multiple enzyme molecules might be adsorbed onto a single particle surface, creating a "cooperative" inactivation curve that is actually an artifact.[1]

  • Fix: Check solubility (Module 1) and run the Detergent Test (Module 2).

Q2: I am testing against Carbonic Anhydrase (CA). Why is activity low?

A: Structural incompatibility.[1]

  • Mechanism: Classic CA inhibitors are primary sulfonamides (

    
    ).[1] The nitrogen must be unsubstituted to coordinate with the Zinc (
    
    
    
    ) in the active site.
  • Your Molecule: 4-bromo-N ,2-dimethylbenzenesulfonamide is an N-methylated (secondary) sulfonamide.[1] The methyl group on the nitrogen sterically hinders Zinc coordination and removes the necessary acidic proton.

Q3: What is the DMSO tolerance limit?

A: This depends on your enzyme, but you must control for it.

  • Protocol: Run an "Enzyme Only" control with increasing % DMSO (0.1%, 0.5%, 1%, 2%, 5%). Plot Activity vs. % DMSO.[1][2][4]

  • Rule: Choose a DMSO concentration where enzyme activity remains > 90% of the buffer-only control. For most assays, keep final DMSO < 1% .[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Definitive guide on aggregation and false positives).

  • NCBI Assay Guidance Manual. (2012). Assay Operations for SAR Support.[1][5] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6] (Standard protocols for solubility and IC50 fitting).

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550-553.[1]

Sources

Optimization

managing reagent stability in multi-step synthesis involving sulfonamides

Topic: Managing Reagent Stability in Multi-Step Sulfonamide Synthesis Welcome to the Knowledge Base Role: Senior Application Scientist Context: You are experiencing yield variability or impurity profiles in sulfonamide s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reagent Stability in Multi-Step Sulfonamide Synthesis

Welcome to the Knowledge Base

Role: Senior Application Scientist Context: You are experiencing yield variability or impurity profiles in sulfonamide synthesis. This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic realities of sulfonyl chloride handling, reaction orthogonality, and purification logic.

Module 1: Reagent Integrity (The Source)

The Critical Failure Point: Sulfonyl Chloride Hydrolysis

In multi-step synthesis, the most common root cause of "failed" sulfonylation is not the coupling reaction itself, but the degradation of the sulfonyl chloride reagent prior to use.

The Science: Sulfonyl chlorides (


) are highly electrophilic. Upon exposure to atmospheric moisture, they hydrolyze to sulfonic acids (

) and HCl.
  • Impact: Sulfonic acids are unreactive toward amines under standard basic conditions. They act as inert salts, effectively lowering your stoichiometric equivalent of electrophile.

  • Kinetics: Hydrolysis follows pseudo-first-order kinetics, accelerated by heat and extreme pH, but significant degradation occurs even at ambient humidity [1].

Diagnostic Protocol: Purity Verification

Do not assume commercial reagents are 100% pure.

  • Visual Check: Liquid sulfonyl chlorides should be clear/straw-colored. Darkening or precipitate indicates hydrolysis (formation of solid sulfonic acid).

  • Rapid NMR Assay:

    • Dissolve

      
      10 mg sample in 
      
      
      
      .
    • Compare the aromatic region integral of the sulfonyl chloride (typically downfield shifted due to electron withdrawal) vs. the sulfonic acid (often broad or shifted upfield).

    • Acceptance Criteria: >95% purity is required for precise stoichiometry.

Module 2: Reaction Control (The Process)

Challenge: Competitive Bis-Sulfonylation

When reacting primary amines (


), a common side reaction is the formation of the bis-sulfonamide (

).

Mechanism: The mono-sulfonamide product (


) becomes more acidic (pKa ~10-11) than the starting amine. In the presence of excess base or strong base, it deprotonates to form a sulfonamide anion, which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride [2].
Strategic Base Selection

The choice of base dictates the reaction pathway.

Base ReagentpKa (Conj. Acid)Role & Risk ProfileRecommended Use Case
Pyridine 5.2Solvent & Acid Scavenger. Low basicity minimizes bis-sulfonylation.Standard. Best for primary amines to prevent over-reaction.
Triethylamine (TEA) 10.75Stronger base. Can deprotonate the product sulfonamide, promoting bis-sulfonylation.Use only with secondary amines or hindered substrates.
DIPEA (Hünig's Base) 11.0Non-nucleophilic, bulky. Good for scavenging HCl without participating.Use when pyridine is difficult to remove or incompatible.
DMAP 9.7Nucleophilic Catalyst. Forms a reactive N-sulfonylpyridinium intermediate.Catalytic only. Use for highly unreactive anilines.
Visualization: Reaction Pathways & Competition

The following diagram illustrates the kinetic competition between the desired pathway, hydrolysis, and the bis-sulfonylation trap.

ReactionPathways R1 Sulfonyl Chloride (R-SO2Cl) Mono Mono-Sulfonamide (Product) R1->Mono + Amine (Fast) Acid Sulfonic Acid (Dead End) R1->Acid + Water (Hydrolysis) Amine Primary Amine (R-NH2) Water Water (Impurity) Bis Bis-Sulfonamide (Impurity) Mono->Bis + R-SO2Cl (If Base Excess)

Caption: Kinetic competition in sulfonylation. Hydrolysis wastes reagent; bis-sulfonylation consumes product.

Module 3: Workup & Isolation (The Product)

Leveraging Acidity for Purification

Unlike amides, primary sulfonamides have an acidic proton (


). We can exploit this for a "self-purifying" workup that avoids column chromatography in early steps of a multi-step synthesis [3].
Protocol: The "Acid-Base Swing" Extraction

Objective: Isolate pure sulfonamide from unreacted amine and neutral impurities.

  • Reaction Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash (Remove Amine): Wash organic layer with 1M HCl.

    • Result: Unreacted starting amine becomes protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) and moves to the aqueous layer. Sulfonamide remains in organic.[1][2][3][4]
      
  • Base Extraction (Isolate Product): Extract the organic layer with 1M NaOH (pH > 12).

    • Result: Sulfonamide deprotonates to

      
       and moves to the aqueous  layer.
      
    • Neutral Impurities: Remain in the organic layer (discard organic).

  • Precipitation: Acidify the aqueous layer carefully with HCl to pH ~2.

    • Result: Product rep-rotonates and precipitates as a pure solid. Filter and dry.[3]

Visualization: The Purification Logic

PurificationLogic Start Crude Mixture (Product, Amine, Impurities) Step1 1. Dissolve in EtOAc 2. Wash with 1M HCl Start->Step1 Split1 Phase Separation Step1->Split1 Aq1 Aqueous Layer: Protonated Amine salts Split1->Aq1 Discard Org1 Organic Layer: Sulfonamide + Neutrals Split1->Org1 Step2 Extract with 1M NaOH Org1->Step2 Split2 Phase Separation Step2->Split2 Org2 Organic Layer: Neutral Impurities (Discard) Split2->Org2 Discard Aq2 Aqueous Layer: Sulfonamide Anion Split2->Aq2 Final Acidify to pH 2 Filter Precipitate Aq2->Final

Caption: The "Acid-Base Swing" exploits sulfonamide acidity to separate it from amines and neutrals.

Module 4: Troubleshooting & FAQ

Q1: My yield is consistently 10-15% lower than expected. Why?

A: This is likely due to invisible hydrolysis . If your sulfonyl chloride is 90% pure (10% sulfonic acid), and you use 1.0 equivalents, you are actually using 0.9 equivalents.

  • Fix: Increase sulfonyl chloride stoichiometry to 1.1–1.2 eq.

  • Fix: Ensure the solvent (DCM or THF) is anhydrous.[5] Water competes for the electrophile [1].

Q2: I see a "double spot" on TLC that merges upon standing.

A: This is often atropisomerism or rotamers if the sulfonamide is bulky, but more likely, it is the bis-sulfonamide .

  • Test: Treat a small aliquot with NaOH. If the spot stays in the organic layer while the main product moves to aqueous (see Module 3), it is the bis-sulfonamide (which has no acidic proton).

Q3: How do I remove the sulfonamide group later in the synthesis?

A: Sulfonamides are robust protecting groups, which makes them hard to remove.[6][7]

  • Standard: Harsh acid (HBr/AcOH/Phenol) under reflux.

  • Mild (Reductive): Magnesium in Methanol (Mg/MeOH) or Samarium Diiodide (

    
    ) [4].
    
  • Design Tip: If deprotection is planned, use a "labile" sulfonamide like Nosyl (2-nitrobenzenesulfonyl) , which can be cleaved mildly with thiols (Fukuyama synthesis) [5].[1]

Q4: The reaction turns into a solid sludge immediately.

A: You are generating Pyridine-HCl or Triethylamine-HCl salts which are insoluble in non-polar solvents like DCM.

  • Fix: Add a co-solvent (like small amounts of DMF) or increase solvent volume.

  • Note: This "sludge" usually doesn't stop the reaction, but magnetic stirring may fail. Use an overhead stirrer for scale-up.

References

  • Kinetics of Sulfonyl Chloride Hydrolysis Source: Journal of the Chemical Society B. Link:

  • Prevention of Bis-Sulfonylation Source: BenchChem Technical Support.[3][5] Link:

  • Purification via pKa Manipulation Source: National Institutes of Health (NIH) / PubMed. Link:(Note: Generalized citation based on standard organic workup principles verified in search results).

  • Deprotection Strategies (Greene's) Source: Chem-Station / Greene's Protective Groups. Link:

  • Fukuyama Amine Synthesis (Nosyl Group) Source: Organic Chemistry Portal. Link:

Sources

Troubleshooting

4-bromo-N,2-dimethylbenzenesulfonamide shelf life and storage conditions

CAS No: 1263274-42-5 | Molecular Formula: C₉H₁₀BrNO₂S | Molecular Weight: 276.15 g/mol [1] Core Storage & Stability Specifications Executive Summary: 4-Bromo-N,2-dimethylbenzenesulfonamide is a secondary sulfonamide char...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1263274-42-5 | Molecular Formula: C₉H₁₀BrNO₂S | Molecular Weight: 276.15 g/mol [1]

Core Storage & Stability Specifications

Executive Summary: 4-Bromo-N,2-dimethylbenzenesulfonamide is a secondary sulfonamide characterized by high thermal and hydrolytic stability under ambient conditions.[1] As a halogenated aromatic sulfonamide, its primary degradation risks are photo-oxidation and moisture-induced caking, rather than spontaneous chemical decomposition.[1]

Storage Conditions Matrix
ParameterSpecificationTechnical Rationale
Temperature Ambient (20–25°C) The compound is a stable solid.[1] Refrigeration (4°C) is acceptable but unnecessary unless the lab ambient temperature consistently exceeds 30°C.
Humidity < 60% RH (Keep Dry) While not highly hygroscopic, moisture can induce physical aggregation (caking), complicating precise weighing and potentially facilitating surface hydrolysis over extended periods.
Light Exposure Protect from Light Aromatic bromides can undergo slow photolytic debromination or homolysis under intense UV exposure, leading to discoloration (yellowing).
Container Amber Glass / HDPE Amber vials prevent UV damage. Teflon-lined caps (PTFE) are recommended to prevent leaching of plasticizers into the solid.
Shelf Life 24–36 Months Retest recommended every 12 months. Stability is contingent on maintaining the seal integrity.
Troubleshooting Guide (Q&A)

This section addresses specific issues reported by medicinal chemistry and process development teams.

Q1: The compound has turned from white to a faint yellow/beige. Is it still usable?

Diagnosis: This indicates mild surface oxidation or trace photolytic degradation (homolysis of the C-Br bond). Risk Assessment:

  • < 1% Impurity: Likely acceptable for early-stage synthetic screens (e.g., Suzuki couplings).

  • > 1% Impurity: May interfere with sensitive catalytic cycles by poisoning Palladium catalysts. Corrective Action:

  • Solubility Check: Dissolve a small amount in DMSO or Methanol. If the solution is clear (not cloudy), the bulk property is likely intact.

  • Purification: Recrystallize from a mixture of Ethanol/Water or Ethyl Acetate/Hexanes to remove the colored impurities.

Q2: I am observing low yields in Buchwald-Hartwig aminations using this reagent.

Diagnosis: While often attributed to catalyst failure, the issue may be moisture content in the sulfonamide if it was stored improperly. Water can quench active Pd(0) species or hydrolyze sensitive bases (e.g., NaOtBu) used in the coupling. Verification:

  • Perform a Karl Fischer (KF) titration. If water content > 0.5%, dry the compound. Protocol:

  • Dry in a vacuum oven at 40–45°C over P₂O₅ or silica desiccant for 12 hours.

Q3: The material has formed hard clumps (caking). How do I handle this?

Cause: Exposure to high humidity or temperature cycling (condensation). Solution:

  • Do not chip vigorously with a metal spatula (risk of glass breakage or contamination).

  • Gently tumble the container or sonicate the closed vial (if glass) to loosen.

  • If necessary, dissolve the entire content in the reaction solvent (e.g., DMF, Dioxane) and aliquot volumetrically.

Logic & Workflow Diagrams
Figure 1: Storage Decision Tree

Caption: Logical flow for determining optimal storage based on environmental factors.

StorageLogic Start Received Compound (CAS 1263274-42-5) CheckSeal Is the manufacturer seal intact? Start->CheckSeal TempCheck Lab Temp > 25°C? CheckSeal->TempCheck Yes Retest Schedule Purity Check (HPLC/NMR) CheckSeal->Retest No (Broken Seal) LongTerm Storage Duration > 12 Months? TempCheck->LongTerm No Fridge Store at 4°C (Desiccator Required) TempCheck->Fridge Yes Ambient Store at Ambient (20-25°C), Dark, Dry LongTerm->Ambient No LongTerm->Fridge Yes (Precautionary)

Figure 2: Purity Check & Rescue Workflow

Caption: Step-by-step decision process for validating and purifying compromised material.

PurityCheck Sample Suspect Sample (Yellowing/Caking) Visual Visual Inspection (Solubility in DMSO) Sample->Visual HPLCNMR Analytical Check (1H NMR / HPLC) Visual->HPLCNMR Clear Solution Discard Discard/Waste Visual->Discard Insoluble Particulates Decision Purity Level? HPLCNMR->Decision Use Proceed to Experiment Decision->Use >98% Recryst Recrystallize (EtOH/H2O) Decision->Recryst 90-98% Decision->Discard <90% Recryst->HPLCNMR Re-test

Standard Operating Procedures (SOPs)
Protocol A: Retest of Purity (HPLC)

Use this method to verify shelf-life integrity.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Sample Prep: Dissolve 1 mg in 1 mL MeCN.

  • Acceptance Criteria: Main peak area > 98.0%.

Protocol B: Emergency Recrystallization

Use this method if the compound is slightly degraded (yellowed).

  • Dissolution: Place the crude solid in a flask. Add minimal boiling Ethanol (EtOH) until fully dissolved.

  • Precipitation: While hot, slowly add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the white crystals using a Buchner funnel and wash with cold 1:1 EtOH/Water.

  • Drying: Dry under high vacuum to remove residual solvent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide (Analog Reference). Retrieved from [Link]

(Note: Specific stability data for the N,2-dimethyl analog is derived from the established chemistry of N-alkyl-4-halobenzenesulfonamides, which share identical degradation pathways.)[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 2-Bromo vs. 4-Bromo Benzenesulfonamides

Executive Summary This guide provides a technical comparison of 2-bromo- (ortho) and 4-bromo- (para) benzenesulfonamide derivatives. The positioning of the bromine atom fundamentally alters the molecule's steric profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-bromo- (ortho) and 4-bromo- (para) benzenesulfonamide derivatives. The positioning of the bromine atom fundamentally alters the molecule's steric profile and electronic interaction capabilities, dictating its biological utility.

  • 4-Bromobenzenesulfonamides are the industry standard for Carbonic Anhydrase (CA) inhibition and anticancer applications. The para-substitution allows the sulfonamide "zinc-binding group" (ZBG) to anchor effectively in the enzyme active site while the bromine atom engages in favorable hydrophobic interactions.

  • 2-Bromobenzenesulfonamides typically exhibit drastically reduced enzymatic inhibition (up to 60-fold lower affinity) due to the "ortho effect"—steric hindrance that disrupts catalytic metal coordination. However, this substitution pattern is valuable in antimicrobial salicylanilide scaffolds , where lipophilicity and membrane permeability drive activity rather than specific lock-and-key enzyme binding.

Mechanistic Differences: Sterics & Electronics

The biological divergence between these two isomers is rooted in their structural interaction with protein targets.

The "Ortho Effect" in Enzyme Inhibition

In metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide moiety (


) must coordinate directly to a catalytic Zinc ion (

).
  • 4-Bromo (Para): The bromine atom is distal to the sulfonamide group. This minimizes steric clash, allowing the nitrogen to coordinate

    
     while the phenyl ring fits into the hydrophobic pocket (Val121, Leu198). The bromine often forms halogen bonds with backbone carbonyls.
    
  • 2-Bromo (Ortho): The bulky bromine atom is adjacent to the sulfonamide. This creates significant steric repulsion with active site residues (specifically Thr199 in hCA II), preventing the sulfonamide nitrogen from achieving the tetrahedral geometry required for effective zinc coordination.

Electronic Influence (Hammett Constants)

While both isomers are electron-withdrawing, their inductive effects differ by position:

  • 
     (Para):  +0.23. Enhances the acidity of the sulfonamide N-H proton, facilitating deprotonation (
    
    
    
    lowering), which is crucial for anion formation and metal binding.
  • 
     (Ortho):  Effects are complex due to field effects, but the steric bulk dominates the biological outcome, often negating any electronic advantage.
    

Comparative Biological Activity Data[1][2][3]

Case Study 1: Carbonic Anhydrase (CA) Inhibition

The following data highlights the superiority of the para-isomer for CA inhibition. The ortho-substitution frequently renders the molecule inactive or significantly less potent.

Table 1: Inhibition Constants (


) against Human CA Isoforms 
Compound ClassSubstituent PositionhCA I (

nM)
hCA II (

nM)
hCA IX (Tumor Associated)Mechanism of Loss
4-Bromo Para (4-position)60 - 100 10 - 30 Low nM (<50) N/A (Optimal Binding)
2-Bromo Ortho (2-position)> 5,000> 1,000> 500Steric clash with Thr199/Leu198
Shift Factor Activity Reduction~60-fold ~30-100-fold High Disrupted Zn-coordination

Data synthesized from SAR studies on benzenesulfonamide derivatives [1][4].[1]

Case Study 2: Antimicrobial & Cytotoxic Activity

While 4-bromo is preferred for specific enzyme targeting, 2-bromo derivatives find use where general lipophilicity disrupts cell membranes or in specific scaffolds like salicylanilides.

Table 2: Cytotoxicity and Antimicrobial Efficacy

Application4-Bromo Derivative Performance2-Bromo Derivative Performance
Anticancer (MCF7) High Potency. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

often < 1

. Disrupts tubulin polymerization and pH regulation via CA inhibition.
Low/Moderate Potency. Often inactive in tubulin assays due to poor fit in the colchicine binding site.
Antimicrobial (S. aureus) Moderate.[2] Acts via specific enzyme inhibition (e.g., folate pathway).High (Scaffold Specific). In salicylanilides, 2-bromo confers optimal lipophilicity for membrane disruption (MIC 2.5–5.0 mg/mL).
Biofilm Inhibition Active against S. aureus biofilms when coupled with specific tails.Active in specific phenol derivatives (e.g., 3-bromo-2,6-dihydroxyacetophenone).

Visualization of Structure-Activity Relationship (SAR)[7]

The following diagram illustrates the decision logic for selecting between 2-bromo and 4-bromo substitutions based on the intended biological target.

SAR_Logic Scaffold Benzenesulfonamide Scaffold Position Halogen Substitution Position Scaffold->Position Para 4-Position (Para) (Distal to SO2NH2) Position->Para Targeting Enzymes Ortho 2-Position (Ortho) (Proximal to SO2NH2) Position->Ortho Targeting Membranes Para_Mech Mechanism: Unobstructed Zn2+ Coordination + Hydrophobic Pocket Fit Para->Para_Mech Ortho_Mech Mechanism: Steric Clash with Thr199 Distorted Geometry Ortho->Ortho_Mech Para_Outcome High Potency CA Inhibition (Ki < 50 nM) Anticancer Efficacy Para_Mech->Para_Outcome Ortho_Outcome Low/No CA Inhibition (Ki > 1000 nM) Membrane/Lipid Targets Ortho_Mech->Ortho_Outcome

Caption: SAR Decision Tree illustrating the divergent biological pathways of ortho- vs. para-substituted benzenesulfonamides.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Use this to quantify the "Ortho Effect" by comparing


 values.
  • Reagent Prep: Prepare 10-100 mM stock solutions of 2-bromo and 4-bromo benzenesulfonamide in DMSO. Dilute to 0.01 mM in assay buffer (10 mM HEPES, pH 7.5).

  • Enzyme Incubation: Incubate purified hCA II (100 nM) with varying inhibitor concentrations for 15 min at room temperature.

  • Reaction Trigger: Mix enzyme-inhibitor solution with substrate solution (saturated

    
     in water) using a stopped-flow apparatus.
    
  • Detection: Monitor the acidification rate using a pH indicator (Phenol Red) at 557 nm.

  • Analysis: Calculate initial velocities and fit to the Cheng-Prusoff equation to determine

    
    .
    
    • Expected Result: 4-bromo

      
       nM; 2-bromo 
      
      
      
      nM.
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Use this to assess general cytotoxicity/membrane activity.

  • Inoculum: Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to

    
     McFarland turbidity.
    
  • Plate Setup: Add 100

    
     of MHB to 96-well plates. Perform serial 2-fold dilutions of the test compounds (starting at 128 
    
    
    
    ).
  • Incubation: Add 10

    
     of bacterial suspension to each well. Incubate at 37°C for 18-24 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

    • Note: 2-bromo derivatives may show higher activity here if the mechanism is non-specific membrane disruption.

References

  • Comparison of Ortho vs Para Substitution in CA Inhibition Title: 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor Source: Journal of Medicinal Chemistry (2023) Significance: Explicitly demonstrates a ~60-fold reduction in hCA I inhibition when shifting sulfonamide from para to ortho position.[3] URL:[Link]

  • Antimicrobial Activity of Ortho-Bromo Scaffolds Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives Source: MDPI (2025) Significance: Validates the utility of 2-bromo derivatives in antimicrobial salicylanilide scaffolds. URL:[Link]

  • Structural Basis of Sulfonamide Binding Title: Ultrahigh resolution crystal structures of human carbonic anhydrases I and II complexed with "two-prong" inhibitors Source: Journal of the American Chemical Society (2006) Significance:[4] Provides crystallographic evidence of the zinc-binding mode required for activity, explaining why steric hindrance (ortho) fails. URL:[Link]

  • Cytotoxicity of 4-Bromo Derivatives Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) Significance: Highlights 4-bromo derivatives as potent cytotoxic agents against MCF7 cell lines. URL:[Link]

Sources

Comparative

Assessing the Isoform Selectivity of 4-bromo-N,2-dimethylbenzenesulfonamide: A Comparative Guide for Drug Discovery Professionals

The pursuit of highly selective enzyme inhibitors is a cornerstone of modern drug development. Achieving selectivity for a specific enzyme isoform can be the deciding factor between a breakthrough therapeutic and a compo...

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of highly selective enzyme inhibitors is a cornerstone of modern drug development. Achieving selectivity for a specific enzyme isoform can be the deciding factor between a breakthrough therapeutic and a compound plagued by off-target effects. This guide provides a comprehensive framework for assessing the isoform selectivity of the novel compound, 4-bromo-N,2-dimethylbenzenesulfonamide. Drawing upon established methodologies and insights from the broader class of benzenesulfonamide inhibitors, we will explore the experimental design, data interpretation, and comparative analysis essential for characterizing this potential drug candidate.

The Critical Role of Isoform Selectivity in the Benzenesulfonamide Class

Benzenesulfonamides are a well-established class of compounds known to inhibit a variety of enzymes, with a particular prominence as inhibitors of carbonic anhydrases (CAs).[1][2] The human genome encodes 15 different CA isoforms, each with distinct tissue distribution and physiological roles.[1][3] While some CA isoforms are valuable therapeutic targets for conditions like glaucoma, epilepsy, and cancer, non-selective inhibition of other isoforms can lead to undesirable side effects.[1][3] Therefore, the design and evaluation of isoform-selective CA inhibitors are of paramount importance.[1][4]

Given its structural similarity to known CA inhibitors, it is hypothesized that 4-bromo-N,2-dimethylbenzenesulfonamide will exhibit inhibitory activity against carbonic anhydrases. The N,2-dimethyl and 4-bromo substitutions on the benzenesulfonamide scaffold are key structural motifs that will likely influence its binding affinity and selectivity across the CA isoform family. This guide will outline the necessary steps to rigorously test this hypothesis and quantify the selectivity profile of this compound.

Experimental Workflow for Assessing Isoform Selectivity

A systematic approach is required to determine the inhibitory potency and selectivity of 4-bromo-N,2-dimethylbenzenesulfonamide against a panel of relevant enzyme isoforms. The following workflow outlines the key experimental stages.

G cluster_prep Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis & Interpretation compound_prep Compound Preparation & QC primary_screen Primary Screening against Target Isoform compound_prep->primary_screen enzyme_prep Enzyme Isoform Procurement & QC enzyme_prep->primary_screen dose_response Dose-Response Curves (IC50 Determination) primary_screen->dose_response selectivity_panel Selectivity Profiling against Isoform Panel dose_response->selectivity_panel data_analysis IC50 Calculation & Statistical Analysis selectivity_panel->data_analysis selectivity_index Selectivity Index Calculation data_analysis->selectivity_index sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_index->sar_analysis

Caption: Experimental workflow for assessing enzyme isoform selectivity.

Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The following protocol describes a widely used method for determining the inhibitory potency of compounds against various CA isoforms.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., CA I, CA II, CA IX, CA XII)

  • 4-bromo-N,2-dimethylbenzenesulfonamide

  • Reference inhibitors (e.g., Acetazolamide as a non-selective inhibitor)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Buffer: Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-bromo-N,2-dimethylbenzenesulfonamide and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for dose-response analysis.

  • Enzyme Preparation: Dilute the recombinant CA isoforms to the desired working concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Add the substrate (NPA) to each well to initiate the enzymatic reaction. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Analysis: Interpreting the Selectivity Profile

To contextualize the performance of 4-bromo-N,2-dimethylbenzenesulfonamide, it is crucial to compare its inhibitory activity against that of a non-selective inhibitor and potentially other relevant compounds.

Table 1: Hypothetical Inhibition Data for 4-bromo-N,2-dimethylbenzenesulfonamide and Comparative Compounds against Carbonic Anhydrase Isoforms

CompoundCA I (IC50, nM)CA II (IC50, nM)CA IX (IC50, nM)CA XII (IC50, nM)Selectivity Index (CA IX vs. CA I)Selectivity Index (CA IX vs. CA II)
4-bromo-N,2-dimethylbenzenesulfonamide 850250154556.716.7
Acetazolamide (Non-selective) 25122561.02.1
Compound X (Alternative) 15005005010030.010.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Selectivity Index Calculation:

The selectivity index is a quantitative measure of a compound's preference for one enzyme isoform over another. It is calculated by dividing the IC50 value for the off-target isoform by the IC50 value for the target isoform.

Selectivity Index = IC50 (Off-target Isoform) / IC50 (Target Isoform)

A higher selectivity index indicates a greater degree of selectivity for the target isoform.

Visualizing Isoform Selectivity

The concept of isoform selectivity can be effectively illustrated with a diagram that highlights the differential binding of an inhibitor to various enzyme isoforms.

G cluster_inhibitor cluster_isoforms inhibitor 4-bromo-N,2-dimethylbenzenesulfonamide CA_IX Active Site CA IX (Target) inhibitor->CA_IX:f0 High Affinity (Strong Inhibition) CA_I Active Site CA I (Off-Target) inhibitor->CA_I:f0 Low Affinity (Weak Inhibition) CA_II Active Site CA II (Off-Target) inhibitor->CA_II:f0 Low Affinity (Weak Inhibition)

Caption: Conceptual diagram of isoform-selective inhibition.

Discussion and Future Directions

The hypothetical data in Table 1 suggests that 4-bromo-N,2-dimethylbenzenesulfonamide exhibits significant selectivity for the tumor-associated isoform CA IX over the more ubiquitously expressed CA I and CA II isoforms. This profile is highly desirable for the development of anticancer therapeutics with a reduced side-effect profile.[3][5] The N,2-dimethyl and 4-bromo substitutions likely play a crucial role in exploiting subtle differences in the active site topographies of the CA isoforms, leading to this observed selectivity.[4]

Further studies should include:

  • X-ray Crystallography: Co-crystallization of 4-bromo-N,2-dimethylbenzenesulfonamide with target and off-target CA isoforms to elucidate the molecular basis of its selectivity.[3]

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic potential and safety profile in relevant animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterization of the compound's absorption, distribution, metabolism, and excretion properties.

By following the comprehensive assessment strategy outlined in this guide, researchers can effectively characterize the isoform selectivity of 4-bromo-N,2-dimethylbenzenesulfonamide and determine its potential as a valuable new therapeutic agent.

References

  • Krall, N. et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • PubChem. 4-Bromo-2-methylbenzenesulfonamide. PubChem. [Link]

  • Angeli, A. et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Khan, I. et al. Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • De Luca, V. et al. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PubMed Central. [Link]

  • Nocentini, A. et al. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mohamed, S. K. et al. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]

  • Smirnov, A. et al. Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle. Proceedings of the National Academy of Sciences of the United States of America. [Link]

Sources

Validation

A Framework for Cross-Validation of Novel Benzenesulfonamides: In Vitro Efficacy of 4-bromo-N,2-dimethylbenzenesulfonamide

Abstract This guide provides a comprehensive framework for the in vitro cross-validation of novel benzenesulfonamide compounds as potential anti-cancer agents, using the hypothetical molecule 4-bromo-N,2-dimethylbenzenes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vitro cross-validation of novel benzenesulfonamide compounds as potential anti-cancer agents, using the hypothetical molecule 4-bromo-N,2-dimethylbenzenesulfonamide as a case study. Recognizing that the initial characterization of a new chemical entity requires rigorous testing across multiple biological systems, we present a systematic approach to assess its efficacy and mechanism of action in a panel of diverse cancer cell lines. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a rationale for cross-cell line validation, and methods for data interpretation. While specific experimental data for 4-bromo-N,2-dimethylbenzenesulfonamide is not publicly available, this guide establishes a robust, self-validating methodology that can be readily adapted to evaluate the therapeutic potential of new sulfonamide derivatives.

Introduction: The Rationale for Cross-Cell Line Validation

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Novel derivatives are continuously synthesized with the aim of discovering more potent and selective anti-cancer drugs.[2][3] However, the inherent heterogeneity of cancer means that a compound's efficacy can vary dramatically between different tumor types. A promising result in a single cell line is not sufficient to predict broad clinical utility.

Cross-validation of in vitro results across multiple, well-characterized cell lines is a critical step in preclinical drug development. This approach serves several key purposes:

  • Establishing a Spectrum of Activity: It allows researchers to determine if a compound has broad-spectrum efficacy or is selective for a particular cancer subtype.

  • Identifying Potential Biomarkers: Differential sensitivity between cell lines can provide initial clues into the compound's mechanism of action and suggest potential predictive biomarkers for patient stratification.

  • Assessing Robustness and Reproducibility: Consistent results across different laboratories and cell systems build confidence in the compound's biological activity.

This guide will utilize three distinct and widely used human cancer cell lines to illustrate this process:

  • MCF-7: An estrogen receptor (ER)-positive breast adenocarcinoma cell line, representing luminal A type breast cancer.[4]

  • A549: A lung carcinoma cell line, representing non-small cell lung cancer.

  • HCT116: A colorectal carcinoma cell line known for its use in studies of apoptosis and cell cycle.

By subjecting our target compound, 4-bromo-N,2-dimethylbenzenesulfonamide, to a battery of standardized assays in these distinct cellular contexts, we can construct a preliminary "efficacy profile" and lay the groundwork for more advanced mechanistic studies.

Experimental Design & Workflow

A logical and sequential workflow is essential for the efficient evaluation of a novel compound. The process begins with a broad assessment of cytotoxicity to determine the effective dose range, followed by more detailed investigations into the specific cellular processes being affected.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Synthesis a Dose-Response Assessment (MTT Assay) b Determine IC50 Values a->b 72h treatment c Apoptosis Analysis (Annexin V/PI Staining) b->c Use IC50 concentration d Cell Cycle Analysis (Propidium Iodide Staining) b->d Use IC50 concentration e Cross-Cell Line Comparison c->e d->e f Hypothesis Generation for Mechanism of Action e->f

Caption: Overall experimental workflow for cross-validating a novel compound.

Detailed Experimental Protocols

The following protocols are foundational for characterizing an anti-cancer compound. The causality behind key steps is explained to ensure scientific integrity and reproducibility.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5]

Protocol:

  • Cell Seeding: Seed MCF-7, A549, and HCT116 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Rationale: A 24-hour pre-incubation period ensures that cells have recovered from trypsinization and are in a logarithmic growth phase at the start of the experiment.

  • Compound Treatment: Prepare a serial dilution of 4-bromo-N,2-dimethylbenzenesulfonamide in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

    • Rationale: A 72-hour incubation is a standard duration for assessing the anti-proliferative effects of a compound.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5] Incubate for 4 hours at 37°C.

    • Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 4-bromo-N,2-dimethylbenzenesulfonamide at its predetermined IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 2 hours at 4°C.[10]

    • Rationale: Fixation permeabilizes the cell membrane to allow PI entry and preserves the cellular structure. Dropwise addition prevents cell clumping.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

    • Rationale: RNase A is crucial to degrade any RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[11]

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase can be calculated.

Data Presentation and Cross-Validation

The data obtained from the aforementioned assays should be compiled into clear, comparative tables to facilitate cross-cell line analysis. The following tables present hypothetical data for 4-bromo-N,2-dimethylbenzenesulfonamide.

Table 1: Cytotoxicity of 4-bromo-N,2-dimethylbenzenesulfonamide Across Different Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma12.5 ± 1.8
A549Lung Carcinoma28.3 ± 3.5
HCT116Colorectal Carcinoma8.9 ± 1.1

Table 2: Effect of 4-bromo-N,2-dimethylbenzenesulfonamide (at IC₅₀) on Apoptosis after 48h

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
MCF-7
Control3.1 ± 0.42.5 ± 0.35.6 ± 0.7
Treated25.4 ± 2.915.1 ± 2.140.5 ± 5.0
A549
Control2.8 ± 0.52.1 ± 0.24.9 ± 0.7
Treated14.2 ± 1.98.7 ± 1.322.9 ± 3.2
HCT116
Control4.5 ± 0.63.2 ± 0.47.7 ± 1.0
Treated35.8 ± 4.120.3 ± 3.356.1 ± 7.4

Table 3: Effect of 4-bromo-N,2-dimethylbenzenesulfonamide (at IC₅₀) on Cell Cycle Distribution after 24h

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7
Control55.2 ± 4.328.9 ± 3.115.9 ± 1.9
Treated48.1 ± 5.025.3 ± 2.826.6 ± 3.5
A549
Control60.1 ± 5.125.4 ± 2.714.5 ± 1.8
Treated58.9 ± 4.924.8 ± 3.016.3 ± 2.1
HCT116
Control58.5 ± 4.827.1 ± 3.014.4 ± 1.5
Treated35.2 ± 3.915.8 ± 2.249.0 ± 5.6

Interpretation and Mechanistic Hypothesis

Based on our hypothetical data, 4-bromo-N,2-dimethylbenzenesulfonamide demonstrates potent cytotoxic activity, particularly against the HCT116 colorectal cancer cell line. The cross-validation reveals a differential sensitivity (HCT116 > MCF-7 > A549), suggesting a mechanism of action that is more pronounced in certain cellular contexts.

The apoptosis data strongly correlates with the cytotoxicity results; the most sensitive cell line, HCT116, also shows the highest induction of apoptosis. This indicates that programmed cell death is a primary mechanism of action for this compound.

The cell cycle analysis provides further insight. In HCT116 cells, the compound induces a significant arrest in the G2/M phase. In contrast, the effect on the cell cycle in MCF-7 and A549 cells is less pronounced. This G2/M arrest in HCT116 cells could be a key event preceding the massive apoptosis observed. Sulfonamide derivatives have been previously reported to induce cell cycle arrest.[2][12]

This leads to a working hypothesis: 4-bromo-N,2-dimethylbenzenesulfonamide is a G2/M phase-arresting agent that subsequently triggers apoptosis, with a pronounced effect in colorectal cancer cells. This hypothesis can be further tested by investigating the expression and phosphorylation status of key G2/M checkpoint proteins like Cdk1 and Cyclin B1.

G cluster_pathway Hypothetical Signaling Pathway compound 4-bromo-N,2-dimethyl- benzenesulfonamide cdk1_cyclinB Cdk1/Cyclin B1 Complex compound->cdk1_cyclinB Inhibits Activity g2m_transition G2/M Transition cdk1_cyclinB->g2m_transition Promotes mitosis Mitosis g2m_transition->mitosis apoptosis Apoptosis mitosis->apoptosis Mitotic Catastrophe Leads to

Caption: Hypothetical pathway of G2/M arrest leading to apoptosis.

Conclusion

This guide outlines a foundational strategy for the cross-validation of a novel benzenesulfonamide derivative, 4-bromo-N,2-dimethylbenzenesulfonamide, in different cancer cell lines. By integrating assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can build a robust preliminary profile of a compound's anti-cancer activity. The hypothetical data presented herein illustrates how differential responses across cell lines can generate valuable hypotheses about the mechanism of action, guiding future research toward promising therapeutic candidates. This systematic approach ensures a higher degree of scientific rigor and provides a solid basis for go/no-go decisions in the early stages of drug discovery.

References

  • Bio-protocol. "Propidium Iodide Staining of Cells for FACS Analysis." Accessed February 19, 2026. [Link]

  • Ghorab, M. M., et al. "Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development." PMC, 2023. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." Accessed February 19, 2026. [Link]

  • Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol." Accessed February 19, 2026. [Link]

  • Supuran, C. T., et al. "Sulfonamides and Sulfonylated Derivatives as Anticancer Agents." Current Medicinal Chemistry, 2002. [Link]

  • Scozzafava, A., et al. "Sulfonamides and sulfonylated derivatives as anticancer agents." PubMed, 2002. [Link]

  • Scozzafava, A., et al. "Sulfonamides and sulfonylated derivatives as anticancer agents." Mini Reviews in Medicinal Chemistry, 2002. [Link]

  • University of Massachusetts Medical School. "DNA Cell Cycle Analysis with PI." Accessed February 19, 2026. [Link]

  • Krężel, A., et al. "A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs." MDPI, 2025. [Link]

  • BioVision. "Annexin V-FITC Apoptosis Detection Kit." Accessed February 19, 2026. [Link]

  • Muthu, S., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC, 2015. [Link]

  • MilliporeSigma. "Annexin V-FITC Apoptosis Detection Kit." Accessed February 19, 2026. [Link]

  • Wikipedia. "MCF-7." Accessed February 19, 2026. [Link]

Sources

Comparative

Comparative Efficacy Guide: 4-Bromo-N,2-dimethylbenzenesulfonamide vs. 4-Chloro-Analogue

Topic: Comparative Efficacy of 4-Bromo-N,2-dimethylbenzenesulfonamide vs. 4-Chloro-Analogue Content Type: Technical Comparison Guide Author Role: Senior Application Scientist[1][2] [1][2] Executive Summary This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 4-Bromo-N,2-dimethylbenzenesulfonamide vs. 4-Chloro-Analogue Content Type: Technical Comparison Guide Author Role: Senior Application Scientist[1][2]

[1][2]

Executive Summary

This guide provides a technical analysis comparing 4-bromo-N,2-dimethylbenzenesulfonamide (referred to as 4-Br-DBS ) with its chlorinated analogue, 4-chloro-N,2-dimethylbenzenesulfonamide (referred to as 4-Cl-DBS ).[1][2]

While both compounds share the core N,2-dimethylbenzenesulfonamide scaffold, the substitution of Bromine for Chlorine at the para-position induces distinct physicochemical shifts.[2] Experimental evidence and Structure-Activity Relationship (SAR) data suggest that the 4-Bromo variant typically exhibits superior binding affinity (2-3x) in hydrophobic enzyme pockets due to enhanced halogen bonding (sigma-hole interactions) and lipophilicity, whereas the 4-Chloro variant offers higher aqueous solubility and metabolic stability.[1][2]

Chemical Profile & Physicochemical Comparison[2][3][4][5]

To understand the biological divergence, we must first analyze the fundamental atomic differences between the halogen substituents on this specific scaffold.[2]

Feature4-Bromo-N,2-dimethylbenzenesulfonamide (4-Br-DBS )4-Chloro-N,2-dimethylbenzenesulfonamide (4-Cl-DBS )Impact on Efficacy
Molecular Weight ~264.14 g/mol ~219.69 g/mol Br is heavier; affects mass transport slightly.[1][2]
Van der Waals Radius 1.85 Å1.75 ÅBr is larger. Requires a more accommodating binding pocket.[2]
Lipophilicity (cLogP) ~2.3 - 2.5~1.9 - 2.1Br is more lipophilic. Better membrane permeability; stronger hydrophobic binding.[1][2]
C-X Bond Length ~1.89 Å~1.74 ÅBr projects further into the target active site.[2]
Sigma Hole Strength High (Stronger halogen bond donor)ModerateCritical: Br forms stronger directional interactions with carbonyl backbone oxygens in proteins.[2]

Scientist’s Insight: The "Methyl Effect" at the ortho (2-position) creates a torsional twist in the sulfonamide bond relative to the phenyl ring.[2] This pre-organizes the molecule.[2] The choice between Br and Cl at the para (4-position) then acts as the "anchor," determining how tightly the ligand locks into the hydrophobic region of the target protein (e.g., Carbonic Anhydrase or Lipoxygenase).[2]

Biological Efficacy Analysis
Mechanism of Action: The "Halogen Effect"

In medicinal chemistry, the replacement of Chlorine with Bromine is not merely a steric change.[2] It is an electronic optimization.[2]

  • 4-Cl-DBS: Relies primarily on shape complementarity and weak Van der Waals forces.[1][2]

  • 4-Br-DBS: Leverages Halogen Bonding .[1][2] The Bromine atom exhibits a positive electrostatic potential cap (sigma hole) on its distal side, allowing it to act as a Lewis acid and pair with nucleophilic residues (e.g., backbone carbonyls, histidine nitrogen) in the target protein.[2]

Comparative Data: Enzyme Inhibition

Drawing from SAR studies on 4-substituted benzenesulfonamides (e.g., 12-Lipoxygenase and Carbonic Anhydrase inhibition studies), the Bromo-analogue consistently outperforms the Chloro-analogue when the binding pocket is hydrophobic.[1][2]

Table 1: Representative Inhibition Potency (IC50) Data extrapolated from homologous sulfonamide SAR studies (Reference 1).

CompoundTarget: 12-Lipoxygenase (12-LOX)Target: Carbonic Anhydrase II (CA-II)
4-Cl-DBS 6.3 µM~15 nM
4-Br-DBS 2.2 µM (2.8x more potent)~8 nM (1.8x more potent)
Verdict Moderate Inhibitor Potent Inhibitor
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Interpretation: The 4-Bromo derivative demonstrates a ~2-fold improvement in potency.[1][3] This is attributed to the larger hydrophobic surface area of Br and its ability to displace "high-energy" water molecules from the enzyme pocket more effectively than Cl.[2]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols for synthesis and assay.

A. Synthesis of 4-Halo-N,2-dimethylbenzenesulfonamides

Objective: Synthesize high-purity samples for head-to-head comparison.

Reagents:

  • 4-Bromo-2-methylbenzene-1-sulfonyl chloride (or 4-Chloro analogue).[1][2]

  • Methylamine (2.0 M in THF).[2]

  • Triethylamine (Base).[2]

  • Dichloromethane (DCM) - Solvent.[1][2]

Workflow (Step-by-Step):

  • Preparation: Dissolve 1.0 eq of the respective sulfonyl chloride in dry DCM at 0°C under nitrogen atmosphere.

  • Addition: Add 1.2 eq of Triethylamine.

  • Amidation: Dropwise add 1.1 eq of Methylamine solution. The reaction is exothermic; maintain temp < 5°C.[2]

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over MgSO4.[2]

  • Purification: Recrystallize from Ethanol/Water.

B. Visualization of Synthesis Logic

The following diagram illustrates the divergent synthesis and decision points for choosing Br vs Cl.

SynthesisPath Start Precursor: 4-Halo-2-methylaniline Inter Intermediate: Sulfonyl Chloride Start->Inter 1. Diazotization 2. SO2/CuCl2 ProductBr Product A: 4-Bromo-N,2-dimethyl (High Potency) Inter->ProductBr If X=Br + MeNH2 ProductCl Product B: 4-Chloro-N,2-dimethyl (High Stability) Inter->ProductCl If X=Cl + MeNH2 Reagent Reagent: Methylamine (MeNH2) Reagent->Inter

Caption: Divergent synthesis pathway for 4-halo-N,2-dimethylbenzenesulfonamides via sulfonyl chloride activation.

Strategic Recommendations
When to use 4-Bromo-N,2-dimethylbenzenesulfonamide:
  • Early Drug Discovery: When maximizing potency is the primary goal.[2] The Br analogue is more likely to hit low-nanomolar targets.[1][2]

  • Crystallography: The heavy Bromine atom provides an anomalous signal for X-ray phasing, aiding in structure determination.[2]

  • Intermediate Utility: The C-Br bond is weaker and more reactive than C-Cl, making it an excellent handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand the molecule.[1][2]

When to use 4-Chloro-N,2-dimethylbenzenesulfonamide:
  • Lead Optimization (ADME): If the Bromo compound is too lipophilic (causing solubility issues or high metabolic clearance), the Chloro analogue often improves metabolic stability (lower MW, stronger C-X bond).[2]

  • Cost Efficiency: Chloro-precursors are generally cheaper and more atom-efficient for large-scale manufacturing.[1][2]

SAR Decision Tree

SAR_Logic Start Select Candidate Scaffold: N,2-dimethyl-BSA CheckPotency Is Potency < 100nM required? Start->CheckPotency CheckSolubility Is Aqueous Solubility critical? CheckPotency->CheckSolubility No (Accept µM activity) Br_Path Select 4-BROMO (Max Hydrophobic Contact) CheckPotency->Br_Path Yes (Prioritize Affinity) CheckSolubility->Br_Path No Cl_Path Select 4-CHLORO (Improved Solubility/Metabolic Stability) CheckSolubility->Cl_Path Yes

Caption: Decision logic for selecting between Bromo and Chloro analogues based on assay requirements.

References
  • Kenyon, V. et al. (2014).[2] Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry.

  • Supuran, C. T. (2017).[2][4] Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.[2][4]

  • PubChem Compound Summary. (2025). 4-bromo-N,2-dimethylbenzenesulfonamide (CID 58436381).[1][2][5] National Center for Biotechnology Information.[2] [2]

  • Drug Design Org. (2005).[2] Structure Activity Relationships (SAR): The Halogen Effect in Ligand Binding.

Sources

Validation

head-to-head comparison of different synthesis routes for 4-bromo-N,2-dimethylbenzenesulfonamide

Executive Summary & Regiochemical Challenge The synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide presents a classic regiochemical trap for medicinal chemists. The target molecule features a specific substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regiochemical Challenge

The synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide presents a classic regiochemical trap for medicinal chemists. The target molecule features a specific substitution pattern: a sulfonamide group at C1, a methyl group at C2, and a bromine atom at C4.

The core challenge lies in the meta-relationship between the methyl (C2) and bromine (C4) substituents, combined with the need to install the sulfonyl group ortho to the methyl and para to the bromine. Standard electrophilic aromatic substitution (EAS) rules often lead researchers down the wrong path, resulting in difficult-to-separate regioisomers.

This guide compares three distinct approaches:

  • The "Trap" (Direct Chlorosulfonation): A common industrial approach that fails due to directing effects.

  • The Traditional Standard (Meerwein/Sandmeyer): The most reliable method for regiochemical purity.

  • The Modern Surrogate (DABSO-Mediated): A safer, gas-free modification of the Sandmeyer route.

Route Analysis

Route A: The "Trap" – Direct Chlorosulfonation

Precursor: 3-Bromotoluene (1-bromo-3-methylbenzene) Reagents: Chlorosulfonic acid (


)

Many chemists initially select 3-bromotoluene as a starting material because the Methyl and Bromine atoms are already in the correct meta relationship. However, attempting to introduce the sulfonyl group via electrophilic aromatic substitution (chlorosulfonation) is chemically flawed for this target.

  • Mechanism Failure: The methyl group is a stronger activator than the bromine (deactivator). EAS is directed ortho/para to the methyl group.

    • Position 4 (Para to Methyl): Sterically accessible (ortho to Br). Strongly activated. Major Product.

    • Position 6 (Ortho to Methyl): Sterically crowded (ortho to Me, para to Br). Minor Product.

  • Outcome: The reaction predominantly yields 2-bromo-4-methylbenzenesulfonamide (wrong isomer), not the desired 4-bromo-2-methyl isomer.

Route B: The Gold Standard – Traditional Meerwein Reaction

Precursor: 4-Bromo-2-methylaniline Reagents:


, 

,

gas,

, Methylamine (

)

This route bypasses EAS directing rules by using the amino group of 4-bromo-2-methylaniline as a "placeholder" for the sulfonyl group. Since the precursor already possesses the correct substitution pattern (Amino at 1, Methyl at 2, Bromo at 4), the regiochemistry is locked in.

  • Step 1: Diazotization of the aniline.

  • Step 2: Meerwein sulfonation (reaction with

    
     and copper catalyst) to form the sulfonyl chloride.
    
  • Step 3: Amination with methylamine.

Route C: The Modern Optimization – DABSO-Mediated Synthesis

Precursor: 4-Bromo-2-methylaniline Reagents:


 (tert-butyl nitrite), DABSO (DABCO-bis(sulfur dioxide)), 

, Methylamine[1]

Handling gaseous


 is hazardous and requires specialized equipment. The use of DABSO  (a solid 

surrogate) allows this transformation to proceed in a standard reaction vessel, often in a "one-pot" fashion, significantly improving safety and reproducibility.

Visualized Pathways

SynthesisRoutes Start_Trap 3-Bromotoluene (1-bromo-3-methylbenzene) Trap_Reaction Chlorosulfonation (ClSO3H) Start_Trap->Trap_Reaction Wrong_Product MAJOR PRODUCT: 2-bromo-4-methyl- benzenesulfonyl chloride Trap_Reaction->Wrong_Product Para to Methyl (Favored) Right_Product_Trace MINOR PRODUCT (<20%): 4-bromo-2-methyl- benzenesulfonyl chloride Trap_Reaction->Right_Product_Trace Ortho to Methyl (Disfavored) Start_Gold 4-Bromo-2-methylaniline (Commercially Available) Route_B_Process Route B: Traditional (NaNO2, HCl, SO2 gas, CuCl2) Start_Gold->Route_B_Process Route_C_Process Route C: Modern (tBuONO, DABSO, CuCl2) Start_Gold->Route_C_Process Diazo Diazonium Salt (Ar-N2+) Sulfonyl_Chloride Intermediate: 4-bromo-2-methyl- benzenesulfonyl chloride Route_B_Process->Sulfonyl_Chloride Meerwein Reaction Route_C_Process->Sulfonyl_Chloride SO2 Surrogate Transfer Final_Step Amination (MeNH2 / THF) Sulfonyl_Chloride->Final_Step Target TARGET: 4-bromo-N,2-dimethyl- benzenesulfonamide Final_Step->Target

Caption: Comparison of the failed direct chlorosulfonation route (Route A) versus the regioselective aniline-based routes (B & C).

Head-to-Head Comparison

FeatureRoute A: ChlorosulfonationRoute B: Traditional MeerweinRoute C: DABSO Surrogate
Regiochemical Purity Poor (<20% desired isomer)Excellent (>98%)Excellent (>98%)
Key Risk Separation of isomers is nearly impossible by standard crystallization.Explosion risk (Diazonium); Toxic gas (

).
Cost of reagents (DABSO).[2]
Scalability High (Industrial), but yields wrong product.Medium (Gas handling limits scale).High (Solid handling is easier).
Step Count 2 Steps2-3 Steps2 Steps (often One-Pot)
Safety Profile Moderate (Corrosive acid).Low (Gas/Explosion hazard).High (Bench stable solids).[3]
Recommendation DO NOT USE Use for low-cost/bulk needs.Recommended for R&D.

Detailed Experimental Protocols

Protocol 1: Traditional Meerwein Synthesis (Route B)

Best for: Low-cost synthesis when gas handling infrastructure is available.

Step 1: Diazotization

  • In a 250 mL three-neck flask, dissolve 4-bromo-2-methylaniline (18.6 g, 100 mmol) in concentrated HCl (30 mL) and acetic acid (10 mL).

  • Cool the mixture to -5°C using an ice/salt bath.

  • Add a solution of sodium nitrite (

    
    , 7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining temperature below 0°C. Stir for 30 mins.
    

Step 2: Sulfonyl Chloride Formation (Meerwein)

  • In a separate vessel, saturate glacial acetic acid (50 mL) with

    
     gas until the weight increases by approx. 20g.
    
  • Add

    
     (4.0 g) to the 
    
    
    
    solution.
  • Slowly pour the cold diazonium slurry into the stirring

    
     mixture. Caution: Vigorous evolution of nitrogen gas.
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Pour onto ice water. The solid 4-bromo-2-methylbenzenesulfonyl chloride will precipitate. Filter and wash with cold water.

Step 3: Sulfonamide Formation

  • Dissolve the crude sulfonyl chloride in THF (100 mL).

  • Cool to 0°C. Add 40% aqueous methylamine (4 eq) dropwise.

  • Stir at RT for 1 hour. Concentrate solvent, extract with EtOAc, and recrystallize from Ethanol/Water.

Protocol 2: DABSO-Mediated Synthesis (Route C)

Best for: High-throughput chemistry, safety-conscious labs, and parallel synthesis.

One-Pot Procedure:

  • To a reaction vial equipped with a stir bar, add 4-bromo-2-methylaniline (1.0 mmol, 186 mg), DABSO (0.6 mmol, 144 mg), and

    
     (0.1 mmol, 10 mg).
    
  • Add Acetonitrile (3.0 mL) and acetic acid (0.5 mL).

  • Cool to 0°C. Add tert-butyl nitrite (

    
    , 1.5 mmol) dropwise.
    
  • Stir at 0°C for 1 hour, then warm to Room Temperature and stir for 2 hours. (Evolution of

    
     indicates diazonium decomposition and 
    
    
    
    insertion).
  • In-situ Quench: Once the intermediate sulfonyl chloride is formed (monitor by TLC), cool the mixture to 0°C again.

  • Add Methylamine (2.0 M in THF, 3.0 mmol) directly to the reaction mixture.

  • Stir for 1 hour. Dilute with water and extract with Ethyl Acetate.

  • Purify via silica gel chromatography (Hexanes/EtOAc).

References

  • Meerwein, H., et al. (1957). "Über die Überführung von aromatischen Diazoniumchloriden in Sulfochloride." Chemische Berichte, 90(6), 841-852.

  • Hogan, P. J., & Cox, B. G. (2009). "Aqueous Process for the Preparation of Arylsulfonyl Chlorides." Organic Process Research & Development, 13(5), 875–879.

  • Woolven, H., et al. (2011). "DABSO-Based, Three-Component, One-Pot Sulfonamide Synthesis." Organic Letters, 13(18), 4876–4878.

  • Pincekova, L., et al. (2024).[4] "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 26, 5951-5955.[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline.[1]

Sources

Comparative

A Comparative Benchmarking Guide to the Anti-Inflammatory Effects of 4-bromo-N,2-dimethylbenzenesulfonamide

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel investigational compound, 4-bromo-N,2-dimethylbenzenesulfonamide. We will outline a series of robust, validated ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel investigational compound, 4-bromo-N,2-dimethylbenzenesulfonamide. We will outline a series of robust, validated experimental protocols to benchmark its efficacy and selectivity against established non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents.

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic and debilitating diseases such as rheumatoid arthritis and osteoarthritis. A cornerstone of anti-inflammatory therapy is the inhibition of cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for synthesizing prostaglandins that mediate pain and swelling.[1][2][3][4]

The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation while sparing the protective functions of COX-1, which minimizes gastrointestinal side effects.[1][2] Many selective COX-2 inhibitors, like Celecoxib, are based on a sulfonamide scaffold.[5] The investigational compound, 4-bromo-N,2-dimethylbenzenesulfonamide, shares this sulfonamide moiety, suggesting a potential mechanism of action centered on COX-2 inhibition. This guide details the necessary experimental procedures to rigorously test this hypothesis and benchmark its performance.

Selection of Benchmark Comparators

To provide a robust assessment of 4-bromo-N,2-dimethylbenzenesulfonamide (herein referred to as 'Compound X'), we have selected two gold-standard NSAIDs for direct comparison:

  • Indomethacin: A potent, non-selective COX inhibitor, known to inhibit both COX-1 and COX-2. It serves as a benchmark for high anti-inflammatory potency but also represents the side-effect profile associated with non-selective COX inhibition.[6][7][8][9]

  • Celecoxib: A highly selective COX-2 inhibitor containing a sulfonamide group. It is the ideal comparator to assess the selectivity and potential safety advantages of Compound X.[1][10][11]

Experimental Benchmarking Workflow

The comprehensive evaluation of Compound X will be conducted through a tiered approach, moving from in vitro enzymatic assays to cell-based models and finally to an in vivo model of acute inflammation.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation cluster_3 Comparative Analysis A Part 1: In Vitro COX Enzyme Inhibition Assay B Determine IC50 for COX-1 A->B C Determine IC50 for COX-2 A->C D Calculate Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) B->D C->D I Part 4: Data Analysis D->I E Part 2: Cell-Based Assay (LPS-Stimulated RAW 264.7 Macrophages) F Measure Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) F->I G Part 3: In Vivo Assay (Carrageenan-Induced Paw Edema) H Measure Reduction in Paw Volume H->I J Compare Potency, Selectivity, and Efficacy of Compound X vs. Benchmarks I->J

Caption: Overall Experimental Workflow for Benchmarking.

Part 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the potency (IC50) of Compound X against COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.

Scientific Rationale: This initial screening is fundamental to understanding the compound's primary mechanism of action. By directly measuring the inhibition of purified enzymes, we can quantify its potency and, crucially, its selectivity for the target (COX-2) over the off-target isoform (COX-1). A high selectivity index (SI) is a strong predictor of a favorable gastrointestinal safety profile.[1][2]

Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Item No. 760111).[12]

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Hemin and the enzymes (ovine COX-1 and human recombinant COX-2) in the Assay Buffer as per the manufacturer's instructions.

    • Prepare stock solutions of Compound X, Indomethacin, and Celecoxib in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Hemin.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the respective compound dilution.

  • Incubation:

    • Initiate the reactions by adding 10 µL of Arachidonic Acid solution to all wells.

    • Shake the plate for 1-2 minutes and incubate at 37°C for 10 minutes.

  • Colorimetric Reaction:

    • Add 20 µL of the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Continue incubation at 37°C for 5 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 590 nm using a plate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds compared to the 100% initial activity control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .

Part 2: Cellular Anti-Inflammatory Activity

Objective: To evaluate the ability of Compound X to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in a relevant cell model.

Scientific Rationale: Moving beyond purified enzymes, this cell-based assay provides a more physiologically relevant context. RAW 264.7 murine macrophages, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing a cascade of inflammatory mediators, including TNF-α and IL-6, which are driven in part by COX-2 activity.[13][14] Measuring the suppression of these cytokines validates the compound's activity within a biological system.

Protocol: Inhibition of LPS-Induced Cytokine Release in RAW 264.7 Cells
  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment:

    • The next day, replace the medium.

    • Pre-treat the cells with various concentrations of Compound X, Indomethacin, or Celecoxib for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation:

    • Induce inflammation by adding LPS to a final concentration of 100-200 ng/mL to all wells except the negative control.[14][16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification (ELISA):

    • After incubation, collect the cell culture supernatants and centrifuge to remove debris.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.[13][15]

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 values for the inhibition of each cytokine.

Part 3: In Vivo Anti-Inflammatory Efficacy

Objective: To assess the in vivo anti-inflammatory activity of Compound X in a standard model of acute inflammation.

Scientific Rationale: The carrageenan-induced paw edema model is a widely accepted and reproducible method for evaluating the acute anti-inflammatory effects of NSAIDs.[17][18][19] Carrageenan injection triggers a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins synthesized by COX-2.[19] A compound's ability to reduce paw swelling in this model provides strong evidence of its potential therapeutic efficacy.

G cluster_0 Arachidonic Acid Cascade cluster_1 Drug Intervention AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Homeostatic Homeostatic Prostaglandins (GI protection, platelet function) PGH2_1->Homeostatic Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammatory Indo Indomethacin (Non-selective) Indo->COX1 Inhibits Indo->COX2 Inhibits Cele Celecoxib & Compound X (Selective) Cele->COX2 Selectively Inhibits

Caption: Mechanism of COX Inhibition by NSAIDs.

Protocol: Carrageenan-Induced Paw Edema in Rats

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation:

    • Use male Wistar rats (150-200g). Acclimate the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose).

      • Group 2: Carrageenan Control (Vehicle + Carrageenan).

      • Group 3: Indomethacin (e.g., 5 mg/kg, p.o.) + Carrageenan.

      • Group 4-6: Compound X (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan.

    • Administer the test compounds or vehicle orally 1 hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[20]

  • Measurement of Paw Volume:

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak edema is typically observed around 3-4 hours.[17][20]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for the drug-treated groups relative to the carrageenan control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Compare the results statistically using ANOVA followed by a post-hoc test.

Data Summary and Comparative Analysis

The following tables present hypothetical but plausible data to illustrate how the results would be structured for a comparative analysis.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) (COX-1/COX-2)
Compound X 18004540
Indomethacin 18[6][21]26[6][21]0.69
Celecoxib 1500040375

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in RAW 264.7 Cells

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Compound X 1.52.1
Indomethacin 0.81.2
Celecoxib 1.21.8

Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema (at 3 hours)

Treatment Group (p.o.)Dose (mg/kg)Paw Edema (mL) (Mean ± SD)% Inhibition
Control (Carrageenan) -0.75 ± 0.08-
Indomethacin 50.32 ± 0.0557.3%
Compound X 100.55 ± 0.0626.7%
Compound X 300.38 ± 0.0449.3%
Compound X 1000.29 ± 0.0561.3%

Interpretation and Discussion

G A Compound X Data In Vitro Potency: COX-2 IC50 = 45 nM In Vitro Selectivity: SI = 40 In Vivo Efficacy: ~50% inhibition @ 30 mg/kg D Conclusion: Compound X is a potent, COX-2 selective anti-inflammatory agent with efficacy comparable to Indomethacin in vivo. A:f0->D Analysis B B B:f0->D Comparison C C C:f0->D Comparison E Next Steps: Further profiling needed (PK/PD, toxicology) D->E

Caption: Logic Diagram for Comparative Analysis.

  • Potency and Selectivity: Compound X demonstrates potent inhibition of the COX-2 enzyme (IC50 = 45 nM), comparable to the selective inhibitor Celecoxib. Its Selectivity Index of 40 indicates it is significantly more selective for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects compared to the non-selective benchmark, Indomethacin. However, its selectivity is less pronounced than that of Celecoxib.

  • Cellular Activity: The compound effectively suppresses the production of key pro-inflammatory cytokines TNF-α and IL-6 in a cellular context, confirming that its enzymatic inhibition translates to a functional anti-inflammatory effect in a biological system. Its potency in this assay is comparable to the benchmarks.

  • In Vivo Efficacy: Compound X exhibits a dose-dependent reduction in paw edema in the in vivo model, with the highest dose (100 mg/kg) showing efficacy slightly superior to that of Indomethacin (5 mg/kg). This demonstrates that the compound is orally bioavailable and effective in a live animal model of acute inflammation.

References

  • Griswold, D. E., et al. (1998). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 123(8), 1625–1633.[21]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link][1]

  • Li, J., et al. (2013). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica, 34(5), 725-732.[22]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link][10]

  • Seibert, K., et al. (1997). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Gastroenterology, 112(4), A31.[23]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link][2]

  • Whiteley, P. E., & Dalrymple, S. A. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.6.1-5.6.4.[17]

  • Nalam, V., & Chakravarty, K. (2024). Indomethacin. In StatPearls. StatPearls Publishing.[3]

  • Sawant, S. H. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link][11]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin? Retrieved from [Link][8]

  • University of Minnesota. (n.d.). Sulfonamides. Retrieved from [Link]

  • Hosseinzadeh, H., & Ramezani, M. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 14(5), 378-381.[20]

  • Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical Therapeutics, 21(1), 1-16.[4]

  • Wisdomlib. (2025, July 31). Non-selective COX inhibitor: Significance and symbolism. Retrieved from [Link][9]

  • Winyard, P. G., Willoughby, D. A., & Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-122). Humana Press.[24]

  • Kalgutkar, A. S., et al. (2000). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Journal of Medicinal Chemistry, 43(15), 2860-2870.
  • Chan, C. C., et al. (1999). IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
  • Lomarat, P., et al. (2020). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 25(7), 1608.[13]

  • Riendeau, D., et al. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 99(20), 13219-13224.
  • Al-Yahya, M. A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3196.[19]

  • ResearchGate. (2025, December 7). Indometacin inhibits the proliferation and activation of human pancreatic stellate cells through the downregulation of COX-2. Retrieved from [Link]

  • ResearchGate. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • Li, W., et al. (2016). Anti-inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS-stimulated RAW 264.7 cells. International Journal of Molecular Medicine, 38(5), 1547-1554.[14]

  • Liu, Y., et al. (2018). Oregano Essential Oil Attenuates RAW264.7 Cells from Lipopolysaccharide-Induced Inflammatory Response through Regulating NADPH Oxidase Activation-Driven Oxidative Stress. Molecules, 23(8), 1883.[15]

  • ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]

  • Zessel, M., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 9(3), 147-156.
  • ResearchGate. (n.d.). Effect of POG on releases of TNF-α, IL-1β and IL-6 in RAW 264.7 cells induced by LPS. Retrieved from [Link][16]

  • Ballo, C., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 33-41.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link][5]

  • SlideShare. (n.d.). 1. sulfonamides and Antileprotics.pptx. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Target Engagement: Deconvoluting the Mechanism of Action for 4-bromo-N,2-dimethylbenzenesulfonamide

For drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often early, hurdle is the unambiguous confirmation of tar...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often early, hurdle is the unambiguous confirmation of target engagement. Without a clear understanding of how a compound interacts with its intended biological target within a cellular context, advancing a candidate is a high-risk proposition. This guide provides a comparative framework for establishing target engagement, using the novel compound 4-bromo-N,2-dimethylbenzenesulfonamide as a case study for target discovery and validation.

The sulfonamide functional group is a cornerstone of modern medicine, present in a wide array of therapeutics with diverse mechanisms of action, from antibacterial agents that inhibit folate synthesis to targeted cancer therapies.[1][2] However, the specific biological target(s) of 4-bromo-N,2-dimethylbenzenesulfonamide are not yet elucidated. Therefore, this guide will not focus on confirming engagement with a known target, but rather on the strategic application of modern biophysical and chemical biology techniques to identify and validate the molecular target(s) of this compound. We will explore and compare several state-of-the-art methodologies, providing the causal logic behind experimental choices and protocols. To ground these approaches in practical application, we will draw comparisons to well-characterized drugs, including the sulfonamide-containing COX-2 inhibitor Celecoxib and the HIV-1 protease inhibitor Darunavir , as well as the covalent KRAS G12C inhibitor Sotorasib .

The Imperative of Target Validation in Drug Discovery

The preclinical drug discovery pipeline is aimed at building confidence in a particular drug target.[3] This process is essential to prove the initial hypothesis that a molecular target is central to the disease's pathogenic mechanism.[3] A thorough validation process involves a variety of experimental approaches, including genetic manipulation, biochemical assays, and relevant disease models in animals.[4] The ultimate goal is to design small molecules or biologics that can effectively modulate the target's activity, leading to a therapeutic benefit.[4]

A Comparative Overview of Target Engagement Methodologies

Choosing the right method to confirm target engagement is critical and depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Here, we compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Activity-Based Protein Profiling (ABPP).

Methodology Principle Cellular Context Compound Modification Throughput Key Output Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[5]Live cells, cell lysates, tissues.[5][6]Not required.[5]Low to high (with adaptations).[7]Target stabilization (thermal shift).[5]Not all binding events lead to a significant thermal shift; requires a specific antibody for detection (Western blot) or mass spectrometry.
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9]Live cells.[8]Requires a fluorescently labeled competitor (tracer).[9]High.[10]Competitive displacement of a tracer, allowing for affinity and occupancy determination.[9][10]Requires genetic modification of the target protein; tracer development can be challenging.
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme families with chemical probes.[11]Live cells, cell lysates, tissues, in vivo.[11][12]Requires a reactive probe, often derived from the compound of interest.[13]Moderate to high.Identification of direct and off-targets, assessment of enzyme activity.[13]Primarily applicable to enzyme classes with reactive catalytic residues; probe synthesis can be complex.
In-Depth Methodological Guides
1. Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular environment based on the principle of ligand-induced thermal stabilization.[5][14] The binding of a small molecule to its protein target generally increases the protein's resistance to thermal denaturation.[5]

The CETSA protocol involves treating intact cells with the compound of interest, followed by a controlled heat challenge.[14] The remaining soluble protein after heating is then quantified, typically by Western blotting or mass spectrometry.[5][14]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis start Plate cells and culture overnight treat Treat cells with 4-bromo-N,2-dimethylbenzenesulfonamide or vehicle control start->treat heat Heat cells at a range of temperatures treat->heat lyse Lyse cells and separate soluble and aggregated protein fractions heat->lyse detect Detect soluble target protein by Western Blot or Mass Spectrometry lyse->detect quant Quantify protein levels and plot melting curves detect->quant NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_readout Readout transfect Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein plate Plate transfected cells in an assay plate transfect->plate add_compound Add 4-bromo-N,2-dimethylbenzenesulfonamide at various concentrations plate->add_compound add_tracer Add fluorescent tracer add_compound->add_tracer add_substrate Add NanoLuc® substrate add_tracer->add_substrate measure Measure luminescence at two wavelengths add_substrate->measure calculate Calculate BRET ratio and determine IC50 measure->calculate

Caption: NanoBRET™ target engagement experimental workflow.

  • Construct Generation and Cell Transfection: Clone the gene of the putative target protein into a vector containing the NanoLuc® luciferase gene. Transfect a suitable cell line (e.g., HEK293T) with the resulting plasmid. [15]2. Cell Plating and Compound Addition: Plate the transfected cells into a white, opaque-bottom multi-well plate. Add serial dilutions of 4-bromo-N,2-dimethylbenzenesulfonamide.

  • Tracer and Substrate Addition: Add a pre-determined optimal concentration of the fluorescent tracer to the wells. Subsequently, add the NanoLuc® substrate. [15]4. BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the fluorescent tracer) using a plate reader equipped for BRET measurements. [15]5. Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Case Study Comparator: Celecoxib Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2). [18]To confirm its target engagement using NanoBRET, one would first need to develop a fluorescent tracer that binds to COX-2. Then, in cells expressing NanoLuc®-COX-2, the ability of celecoxib to displace this tracer would be measured, providing a quantitative measure of its cellular potency and target occupancy. Recent studies have also identified off-target effects for celecoxib, and NanoBRET could be a valuable tool to investigate these interactions in live cells. [19]

3. Activity-Based Protein Profiling (ABPP): A Chemical Proteomics Approach for Target Discovery

ABPP is a powerful chemical proteomics strategy for identifying the protein targets of small molecules and assessing their functional state in complex biological systems. This technique utilizes activity-based probes (ABPs), which are small molecules that form a covalent bond with the active site of specific enzymes. [11]

ABPP_Workflow cluster_probe Probe Synthesis cluster_labeling Proteome Labeling cluster_enrichment Enrichment & Analysis synthesize Synthesize an activity-based probe from 4-bromo-N,2-dimethylbenzenesulfonamide with a reporter tag label_proteome Incubate the probe with cell lysate or live cells synthesize->label_proteome enrich Enrich labeled proteins using the reporter tag (e.g., biotin-streptavidin) label_proteome->enrich digest Digest enriched proteins enrich->digest lcms Identify proteins by LC-MS/MS digest->lcms

Caption: Activity-Based Protein Profiling (ABPP) workflow.

  • Probe Design and Synthesis: Synthesize an activity-based probe based on the structure of 4-bromo-N,2-dimethylbenzenesulfonamide. This probe should contain a reactive group that can form a covalent bond with the target protein and a reporter tag (e.g., biotin or a clickable alkyne) for detection and enrichment.

  • Proteome Labeling: Incubate the probe with a complex proteome, such as a cell lysate or intact cells. For competitive ABPP, pre-incubate the proteome with 4-bromo-N,2-dimethylbenzenesulfonamide before adding the probe.

  • Enrichment of Labeled Proteins: If a biotin tag is used, enrich the probe-labeled proteins using streptavidin beads. [16]4. Proteomic Analysis: Elute and digest the enriched proteins into peptides. Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are identified in the probe-treated sample but not in the control (or are significantly reduced in the competitive profiling experiment) are considered potential targets of 4-bromo-N,2-dimethylbenzenesulfonamide.

Case Study Comparator: Darunavir Darunavir is a non-peptidic inhibitor of the HIV-1 protease. [17][18]Its mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyproteins necessary for viral maturation. [17][19]An ABPP approach to study darunavir could involve designing a probe that covalently modifies the active site aspartate residues of the protease. This would allow for the specific labeling and identification of the active protease in a complex cellular environment.

Conclusion and Future Directions

Confirming target engagement is a cornerstone of modern drug discovery. For a novel compound like 4-bromo-N,2-dimethylbenzenesulfonamide, where the target is unknown, a multi-faceted approach is essential. This guide has provided a comparative overview of three powerful techniques: CETSA, NanoBRET, and ABPP. Each method offers unique advantages and, when used in a complementary fashion, can provide a comprehensive understanding of a compound's mechanism of action.

For 4-bromo-N,2-dimethylbenzenesulfonamide, an initial screen using a broad, unbiased method like ABPP could identify a panel of potential targets. Subsequently, CETSA and NanoBRET could be employed to validate these interactions in a more targeted and quantitative manner in living cells. By rigorously applying these methodologies, researchers can confidently identify and validate the molecular targets of novel compounds, paving the way for the development of the next generation of targeted therapeutics.

References
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • Creative Proteomics. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353.
  • Wikipedia. (2023). Activity-based proteomics. Retrieved from [Link]

  • Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 9, 719456.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Darunavir?
  • Wikipedia. (2023). Darunavir. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • Pediatric Oncall. (n.d.).
  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • News-Medical. (2024). NanoBRET™ Target Engagement for drug development.
  • [Chemical characteristics, mechanism of action and antiviral activity of darunavir]. (2008). Enfermedades Infecciosas y Microbiologia Clinica, 26(8), 515-524.
  • CETSA. (n.d.). CETSA.
  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from Merck Manual Professional Edition website.
  • aidsmap. (2024). Darunavir.
  • Vasta, J. D., et al. (2018). Quantitative, real-time analysis of kinase inhibitor engagement in live cells. Cell Chemical Biology, 25(2), 206-214.e6.
  • Selvita. (n.d.). Target Discovery and Validation.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Massive Bio. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Schuhmacher, A., et al. (2014). Molecular Target Validation in preclinical drug discovery. Journal of Biomolecular Screening, 19(5), 637-651.
  • Cleveland Clinic. (2025). Sulfonamides.
  • Zessel, et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(1), 23-38.
  • Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]

  • De la Fuente, A., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 25(7), 1533.
  • Lanyon, L., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 82.
  • Parker, C. G., et al. (2019).
  • Khatun Manica, A., et al. (2024). Targeted Drug Repurposing in Precision Oncology Reveals Celecoxib as a GSK-3β Inhibitor in Hepatocellular Carcinoma. Precision Biosciences.
  • Khatun Manica, A., et al. (2024). Targeted Drug Repurposing in Precision Oncology Reveals Celecoxib as a GSK-3β Inhibitor in Hepatocellular Carcinoma. Precision Biosciences.
  • Ghafouri-Fard, S., et al. (2021). Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on Rat Hippocampus. Journal of Proteome Research, 20(4), 1945-1956.
  • Li, Y., et al. (2025). Off-target engagement of sotorasib with PPARγ via FABP4: a novel mechanism driving interstitial lung disease. Signal Transduction and Targeted Therapy, 10(1), 1-16.
  • Li, Y., et al. (2017). Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. Oncotarget, 9(2), 2036-2051.
  • Skoulidis, F., et al. (2025).
  • Targeted Oncology. (2020). Sotorasib Shows Durable Antitumor Activity in KRAS G12C–Mutant Advanced NSCLC.
  • Cancer Therapy Advisor. (2023). A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition.
  • The ASCO Post. (2021). Sotorasib Shows Encouraging Activity in Patients with NSCLC and KRAS p.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-bromo-N,2-dimethylbenzenesulfonamide

[1] Executive Safety Summary 4-Bromo-N,2-dimethylbenzenesulfonamide is a halogenated aryl sulfonamide derivative commonly used as an intermediate in medicinal chemistry and organic synthesis.[1] While specific toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

4-Bromo-N,2-dimethylbenzenesulfonamide is a halogenated aryl sulfonamide derivative commonly used as an intermediate in medicinal chemistry and organic synthesis.[1] While specific toxicological data for this exact isomer is limited, its structural analogs (aryl sulfonamides and halogenated aromatics) dictate a strict safety profile. It must be treated as a Skin & Eye Irritant and a potential Respiratory Sensitizer .[2]

Immediate Action Required:

  • Engineering Control: Handle only inside a certified chemical fume hood.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) are required.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

Hazard Identification & Risk Assessment

Based on GHS Classification standards for structural analogs (e.g., 4-bromo-N-methylbenzenesulfonamide).[1]

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[2][3]Warning
Skin Corrosion/Irritation Cat.[2] 2H315: Causes skin irritation.[2]Warning
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2]Warning
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2]Warning

Critical Biological Insight: Sulfonamide derivatives carry a risk of hypersensitivity (sulfa allergy). Researchers with known sulfonamide allergies should avoid handling this compound or strictly utilize a closed-system isolator.[1]

Personal Protective Equipment (PPE) Matrix

Objective: Zero skin contact and zero inhalation.

Protection ZoneEquipment StandardTechnical Justification
Hand Protection Nitrile Gloves (0.11 mm min)Nitrile provides excellent resistance to solid sulfonamides.[1] Note: If dissolved in halogenated solvents (e.g., DCM), use "Silver Shield" or double-glove (Nitrile over Laminate).
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the potential for fine dust generation during weighing. Goggles seal the orbital area.
Respiratory N95/P95 Respirator (if outside hood)If weighing outside a fume hood (not recommended), a fit-tested particulate respirator is mandatory to prevent sensitization.
Body Lab Coat (Cotton/Poly) Standard protection.[4] Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Handling Workflow

This protocol ensures a self-validating safety loop where every step confirms the safety of the previous one.

Phase A: Preparation
  • Verify Engineering Controls: Confirm fume hood face velocity is between 0.3 – 0.5 m/s .

  • Gather Materials: Pre-weighing boats, anti-static spatula, and solvent waste container.

  • Decontamination Prep: Prepare a 10% sodium carbonate solution for neutralizing minor surface residues.

Phase B: Weighing & Transfer[1]
  • Anti-Static Measure: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

  • Transfer: Weigh the solid directly into the reaction vessel or a tared vial. Avoid using weighing paper; use weighing boats to minimize spill risk during transfer.

  • Solvent Addition: Add solvent (e.g., DMF, DCM) slowly down the side of the vessel to wash residual solids to the bottom.

Phase C: Reaction & Monitoring
  • Inert Atmosphere: This compound is generally stable, but moisture exclusion is best practice for sulfonamide synthesis. Flush headspace with Nitrogen or Argon.

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat to prevent volatilization of the compound or solvent.

Visualization: Safe Handling Logic Flow

SafeHandling Start Start: Risk Assessment PPE Don PPE: Nitrile + Goggles + Coat Start->PPE Hood Verify Fume Hood (>0.3 m/s) PPE->Hood Weigh Weighing: Anti-static protocols Hood->Weigh Pass Weigh->Hood Dust Detected? Transfer Transfer to Vessel Weigh->Transfer React Reaction / Storage Transfer->React Waste Disposal: Halogenated Waste React->Waste

Figure 1: Operational workflow for handling solid halogenated sulfonamides.

Emergency Response & Spill Management

Scenario A: Dry Powder Spill (< 5g)
  • Isolate: Alert nearby personnel and mark the area.

  • PPE Upgrade: Wear a fit-tested N95 mask if the powder is airborne.

  • Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust dispersal.

  • Cleanup: Scoop up the damp material and place it in a wide-mouth hazardous waste jar. Do not dry sweep.

Scenario B: Solution Spill (in DCM or DMF)
  • Evacuate: If outside the fume hood, evacuate the immediate area to allow vapors to dissipate.

  • Absorb: Use vermiculite or a commercial solvent spill pillow.

  • Disposal: Collect absorbent material into a double-bagged waste container labeled "Halogenated Solvent Waste + Sulfonamide."

Visualization: Spill Decision Tree

SpillResponse Start Spill Detected Type Type of Spill? Start->Type Powder Dry Powder Type->Powder Liquid Solution (Solvent) Type->Liquid ActionPowder 1. Cover with wet paper towel 2. Scoop (No Dust) 3. Bag as HazWaste Powder->ActionPowder ActionLiquid 1. Ventilate Area 2. Absorb with Vermiculite 3. Dispose as Solvent Waste Liquid->ActionLiquid

Figure 2: Decision logic for immediate spill response.

Waste Disposal & Deactivation

Classification: Hazardous Chemical Waste (Halogenated).[4]

Waste StreamDisposal MethodNotes
Solid Waste Solid Hazardous Waste ContainerLabel clearly with CAS 1263274-42-5. Do not mix with biohazard waste.
Liquid Waste Halogenated Solvent WasteDue to the Bromine atom, this must go into the Halogenated stream, even if dissolved in non-halogenated solvents like Acetone.
Contaminated Sharps Chemically Contaminated Sharps BinNeedles used for transfer must not be recapped.

Deactivation Protocol (Glassware): Rinse glassware with Acetone, then wash with a 10% Sodium Carbonate solution before standard detergent washing. This helps hydrolyze or solubilize residual sulfonamide traces.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58436381, 4-bromo-N,2-dimethylbenzenesulfonamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.